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Core Science & Biosynthesis

Foundational

Chemical structure of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

The following technical guide details the chemical structure, synthesis, and applications of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one , a specialized building block in medicinal chemistry. Chemical Identity & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one , a specialized building block in medicinal chemistry.

Chemical Identity & Structural Analysis

Executive Summary

1-(1-Aminocyclobutyl)-3-methylbutan-1-one (CAS: 1592968-84-7) is a conformationally restricted


-aminoketone. Structurally, it consists of a cyclobutane ring substituted at the C1 position with both a primary amine and an isovaleryl (3-methylbutanoyl) group.

This molecule represents a critical scaffold in drug design, serving as a constrained leucine surrogate . By incorporating the


-carbon into a cyclobutane ring, the molecule exhibits reduced conformational freedom compared to acyclic analogs, potentially enhancing binding affinity and metabolic stability against 

-proton abstraction and racemization. It shares pharmacophore features with synthetic cathinones and constrained amino acid derivatives used in protease inhibitors.

Chemical Structure & Properties[1][2][3][4][5]

Structural Breakdown

The molecule is an


-disubstituted cyclic amine. The steric bulk of the cyclobutane ring, combined with the quaternary carbon center, creates a "neopentyl-like" environment that significantly retards nucleophilic attack at the carbonyl carbon and protects the amine from metabolic deamination.
FeatureDescriptionImpact on Reactivity/Biology
Core Scaffold Cyclobutane RingIntroduces ~26 kcal/mol ring strain; locks conformation.
C1 Substituent A Primary Amine (-NH

)
H-bond donor; nucleophilic center for derivatization.
C1 Substituent B Isovaleryl GroupLipophilic side chain mimicking Leucine; ketone electrophile.
Quaternary Center C1 of CyclobutanePrevents racemization (achiral center if symmetrical); blocks

-oxidation.
Physicochemical Data (Calculated)
  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 155.24 g/mol [1]

  • LogP (Predicted): ~1.4 – 1.8 (Moderate lipophilicity, CNS penetrant potential)

  • pKa (Conjugate Acid): ~7.5 – 8.5 (Lower than typical amines due to the electron-withdrawing ketone)

  • Topological Polar Surface Area (TPSA): 43.09 Å

    
     (Favorable for membrane permeability)
    
Structural Visualization

The following diagram illustrates the connectivity and the steric crowding at the quaternary center.

G cluster_0 Structural Features Cyclobutane Cyclobutane Ring (Conformational Lock) C1 C1 (Quaternary) Cyclobutane->C1 Part of Ring Amine Primary Amine (-NH2) C1->Amine Substituent 1 Ketone Isovaleryl Group (Ketone) C1->Ketone Substituent 2

Caption: Connectivity of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one showing the quaternary C1 center.[2]

Synthetic Pathways[8][9]

The synthesis of hindered


-aminoketones often requires avoiding the instability of the free base intermediate. The most robust route utilizes 1-aminocyclobutanecarbonitrile  as the key precursor, exploiting the Grignard reaction's ability to convert nitriles to imines, which hydrolyze to ketones.
Primary Route: Nitrile Addition (The Bruylants Reaction Variant)

This method prevents the over-addition of the Grignard reagent (forming tertiary alcohols) by stopping at the intermediate metallo-imine.

  • Step 1: Strecker Synthesis (Formation of Nitrile)

    • Reagents: Cyclobutanone + NH

      
      Cl + NaCN (or TMSCN).
      
    • Product: 1-Aminocyclobutanecarbonitrile.

    • Mechanism: Nucleophilic attack of cyanide on the iminium ion formed in situ.

  • Step 2: Grignard Addition

    • Reagents: Isobutylmagnesium bromide (2-methylpropylmagnesium bromide).

    • Conditions: Anhydrous THF/Ether, 0°C to Reflux.

    • Intermediate: Magnesium imine complex (stable in solution).

  • Step 3: Hydrolysis

    • Reagents: Aqueous HCl (1M - 2M).

    • Product: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one Hydrochloride.

    • Note: Acidic hydrolysis is crucial to protonate the amine immediately, preventing self-condensation.

Synthetic Workflow Diagram

Synthesis Start Cyclobutanone Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Inter1 1-Aminocyclobutane- carbonitrile Step1->Inter1 Step2 Grignard Addition (iBu-MgBr, THF) Inter1->Step2 Inter2 Metallo-Imine Intermediate Step2->Inter2 Step3 Acid Hydrolysis (HCl/H2O) Inter2->Step3 Final Target Molecule (HCl Salt) Step3->Final

Caption: Step-by-step synthesis from cyclobutanone via the nitrile intermediate.

Stability & Reactivity Profile

The Dimerization Hazard

Free


-aminoketones are inherently unstable. In their neutral form (free base), the amine group of one molecule can attack the ketone carbonyl of another, leading to dimerization.
  • Pathway: Condensation

    
     Dihydropyrazine 
    
    
    
    Oxidation to Pyrazine.
  • Prevention: The compound must be stored and handled as a salt (Hydrochloride, Hydrobromide, or Trifluoroacetate).

Chemical Compatibility
  • Acids: Stable.

  • Bases: Unstable (rapid dimerization). If free-basing is required for a reaction, it must be done in situ in the presence of the electrophile.

  • Reducing Agents: NaBH

    
     reduction yields the corresponding 1,2-aminoalcohol (a constrained analog of the amino alcohol found in Ethambutol or Sphingosine).
    

Applications in Drug Discovery

Constrained Peptide Mimetics

This molecule serves as a Leu-ketone isostere . In protease inhibitors (e.g., Cathepsin K or S inhibitors), replacing a standard amino acid with this cyclobutane scaffold restricts the peptide backbone conformation, potentially locking the inhibitor into the active site bio-active conformation.

Heterocycle Synthesis

The molecule is a versatile precursor for spiro-cyclic scaffolds:

  • Spiro-Hydantoins: Reaction with potassium cyanate (KOCN).

  • Spiro-Imidazoles: Reaction with amidines or nitriles. These spiro-structures are privileged scaffolds in neurokinin-1 (NK1) antagonists and anticonvulsants.

CNS Active Agents

The structural similarity to Bupropion (an


-aminoketone) and Sibutramine  (a cyclobutane amine) suggests potential activity at monoamine transporters (DAT/NET/SERT). The cyclobutane ring increases lipophilicity and metabolic stability compared to linear alkyl chains.

References

  • Avenoza, A., et al. (2002). "Synthesis of enantiopure cyclobutane alpha-amino acids." Journal of Organic Chemistry. Link

  • Gao, Y., et al. (2024).[3] "Rhodium-Catalyzed Regio- and Enantioselective Addition to Internal Alkenes for Alpha-Amino Ketone Synthesis." Journal of the American Chemical Society.[4][3] Link

  • Shu, X., et al. (2020).[4][3] "Direct Enantioselective Acylation of Alpha-Amino C(sp3)-H Bonds." Journal of the American Chemical Society.[4][3] Link

  • PubChem Compound Summary. (2025). "1-(1-Aminocyclobutyl)-3-methylbutan-1-one (CAS 1592968-84-7)." National Center for Biotechnology Information. Link

  • ChemScene Product Data. (2025). "1-(1-Aminocyclobutyl)-3-methylbutan-1-one MSDS and Structure." ChemScene. Link

Sources

Exploratory

Engineering Conformational Rigidity: Cyclobutane Amino Acid Analogs in Peptidomimetic Drug Discovery

Introduction: The Conformational Challenge in Peptides Endogenous peptides are highly selective and potent signaling molecules, yet their translation into oral therapeutics is severely bottlenecked by high conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Challenge in Peptides

Endogenous peptides are highly selective and potent signaling molecules, yet their translation into oral therapeutics is severely bottlenecked by high conformational flexibility and susceptibility to rapid proteolytic degradation[1]. To circumvent these limitations, the strategic incorporation of conformationally restricted non-natural amino acids has emerged as a cornerstone of peptidomimetic design.

Among these chemical tools, cyclobutane amino acids (CBAAs) offer a unique structural paradigm. Unlike larger, more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation (approximately 30° dihedral angle) driven by significant internal ring strain[2]. This precise geometric constraint restricts the


 and 

dihedral angles of the peptide backbone, pre-organizing the molecule into bioactive secondary structures—such as

-helices or

-turns—while simultaneously shielding adjacent peptide bonds from enzymatic cleavage[3][4].

Thermodynamic Causality of Conformational Restriction

The biophysical rationale for embedding CBAAs into peptide scaffolds is rooted in thermodynamics. Linear peptides exist in a dynamic ensemble of rapidly interconverting conformers in solution. Upon binding to a target receptor, the peptide must adopt a singular bioactive conformation, resulting in a massive entropic penalty (


).

By pre-organizing the peptide backbone using the rigid cyclobutane motif, the entropic cost of binding is drastically minimized. This thermodynamic advantage directly translates to enhanced receptor affinity and target selectivity[1][5]. Furthermore, the steric bulk of the cyclobutane ring prevents peptidases from accessing the amide backbone, effectively increasing the compound's half-life in vivo[6].

G cluster_0 Linear Peptides cluster_1 CBAA Peptidomimetics A Flexible Backbone B High Entropy Loss Upon Binding A->B C Lower Affinity & Rapid Degradation B->C D Cyclobutane Ring (Puckered ~30°) E Pre-organized Conformation D->E F High Affinity & Metabolic Stability E->F

Thermodynamic advantage of cyclobutane-induced conformational restriction in peptides.

Quantitative Structural Impact of Cycloalkane Analogs

The size of the cycloalkane ring dictates the specific secondary structure induced within the peptidomimetic. As summarized below, 1-aminocycloalkanecarboxylic acids (Acnc) exhibit distinct Ramachandran preferences that dictate their utility in drug design[3][4].

Amino Acid AnalogRing SizePreferred Dihedral Angles (φ, ψ)Induced Structural MotifBiological & Pharmacokinetic Impact
Ac3c (Cyclopropane)3~ ±80°, 0°Distorted

-helix / Bridge region
High ring strain; moderate metabolic stability.
Ac4c (Cyclobutane)4~ ±60°, ±30°

-helix /

-helix
Optimal balance of rigidity and lipophilicity; low toxicity[3][7].
Ac5c (Cyclopentane)5~ ±60°, ±30°

-helix /

-helix
Increased flexibility compared to Ac4c; higher lipophilicity.
Hybrid β,γ-CBAA 4 (Hybrid)N/A (8-membered H-bonds)Helical folding (in solution)Enhanced cell penetration; targeted charge display[7].

Advanced Synthesis Workflows for CBAAs

Historically, the synthesis of highly strained cyclobutane rings required harsh thermal conditions that were incompatible with sensitive functional groups. Modern approaches leverage visible-light photocatalysis to achieve formal [2+2] cycloadditions under exceptionally mild conditions[8][9].

Self-Validating Protocol: Photocatalytic [2+2] Cycloaddition for α-CBAA Synthesis

Causality: Utilizing an Iridium-based triplet energy transfer (EnT) catalyst allows the selective excitation of dehydroamino acids without requiring high-energy UV light, thereby preventing unwanted side reactions, preventing cis/trans-isomerization, and preserving stereochemical integrity[6][9].

  • Reaction Assembly : In an oven-dried Schlenk tube, dissolve the

    
    -dehydroamino acid (1.0 equiv) and a styrene-type olefin (3.0 equiv) in anhydrous, degassed acetonitrile (0.1 M).
    
  • Catalyst Introduction : Add the photocatalyst [Ir(dFCF3ppy2)dtbpy]PF6 (1-2 mol%).

  • Inert Atmosphere : Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches triplet excited states. Backfill with Argon.

  • Irradiation & Monitoring (Validation Step) : Irradiate the mixture using a 450 nm blue LED array at room temperature. Validation: Monitor the reaction every 4 hours via LC-MS. The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the dehydroamino acid starting material (typically 12-24 hours).

  • Isolation : Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography to isolate the functionalized cyclobutane

    
    -amino acid.
    

G A Dehydroamino Acid + Styrene Olefin B Ir-Catalyst Addition [Ir(dFCF3ppy2)dtbpy]PF6 A->B C Visible Light (450 nm) Triplet Energy Transfer B->C D [2+2] Cycloaddition C->D E Cyclobutane α-Amino Acid (CBAA) D->E

Visible-light photocatalyzed [2+2] cycloaddition workflow for CBAA synthesis.

Incorporation into Peptidomimetics: Solid-Phase Peptide Synthesis (SPPS)

Integrating CBAAs into peptide sequences presents a distinct steric challenge. The bulkiness of the cyclobutane ring severely hinders nucleophilic attack during amide bond formation.

Self-Validating Protocol: SPPS with Sterically Hindered CBAAs

Causality: Standard coupling reagents (e.g., HBTU) are insufficiently reactive for cyclobutane-containing amines. Highly reactive uronium salts (HATU or COMU) paired with a less sterically hindered base (e.g., DIPEA) are required to drive the reaction to completion.

  • Resin Preparation : Swell Rink Amide resin in DMF for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).

  • CBAA Coupling : Pre-activate the Fmoc-protected CBAA (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF for 3 minutes. Add to the resin and agitate for 4 hours at room temperature.

  • Micro-Cleavage (Validation Step) : Withdraw a few resin beads, wash with DCM, and cleave using a TFA/TIPS/H2O (95:2.5:2.5) cocktail for 1 hour. Analyze the supernatant via MALDI-TOF MS. Decision Gate: If unreacted sequence mass is detected, perform a second coupling cycle using COMU before proceeding to avoid deletion sequences.

  • Chain Elongation : Once complete coupling is validated, cap unreacted amines with acetic anhydride/pyridine, and proceed with subsequent amino acid additions using standard SPPS protocols.

Applications in Drug Discovery

The integration of cyclobutane motifs has yielded significant breakthroughs in therapeutic development. For instance, hybrid


-peptidomimetics containing chiral cyclobutane 

-amino acids alternating with

-amino-L-proline have been engineered as powerful Cell-Penetrating Peptides (CPPs). The rigid cyclobutane core pre-organizes the display of cationic guanidinium groups, maintaining an optimal inter-residue distance (8–10 Å) that maximizes interaction with negatively charged cell membranes while drastically reducing cytotoxicity compared to linear analogs[7].

Furthermore, cyclobutane incorporation extends beyond classical peptides. In small-molecule drug discovery, replacing flexible linkers or aromatic rings with cyclobutane (acting as an aryl isostere) improves metabolic stability and fills hydrophobic pockets in target enzymes[6]. This strategy is evident in FDA-approved drugs and clinical candidates, where the cyclobutane motif improves pharmacokinetic profiles and mitigates off-target toxicity[2].

Conclusion

Cyclobutane amino acid analogs represent a highly effective chemical tool for restricting the conformational space of peptide mimetics. By leveraging thermodynamic pre-organization, researchers can design peptidomimetics with enhanced target affinity, superior proteolytic stability, and optimized pharmacokinetic profiles. As synthetic methodologies like visible-light photocatalysis continue to mature, the scalable integration of CBAAs will undoubtedly accelerate the discovery of next-generation peptide therapeutics.

References

1. 2. 3. 4. 5. 6. 7. 8. 9.

Sources

Foundational

A Senior Application Scientist's Guide to Conformationally Restricted Leucine Surrogates in Drug Design

Abstract Leucine, with its simple isobutyl side chain, is a ubiquitous and critical residue in molecular recognition, mediating a vast number of protein-protein and protein-ligand interactions. However, the inherent conf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Leucine, with its simple isobutyl side chain, is a ubiquitous and critical residue in molecular recognition, mediating a vast number of protein-protein and protein-ligand interactions. However, the inherent conformational flexibility of its side chain presents a significant challenge in drug design, often leading to a substantial entropic penalty upon binding and a lack of specificity. This technical guide provides an in-depth exploration of the principles, design, and application of conformationally restricted leucine surrogates. By constraining the torsional angles of the leucine side chain into a bioactive conformation, these sophisticated building blocks offer a powerful strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced strategy to overcome common hurdles in the development of potent and selective therapeutics.

The Rationale for Conformational Restriction

The binding of a flexible ligand to a protein target is an entropically unfavorable process. A significant portion of the binding energy must be used to overcome the loss of conformational freedom as the ligand adopts a single, bioactive conformation within the binding site.[1] Leucine's side chain can rotate freely around its chi (χ) bonds, exploring a wide conformational space. By pre-organizing the leucine surrogate into the specific conformation required for optimal target engagement, we can significantly reduce this entropic penalty.[1]

This "conformational locking" strategy offers several key advantages in drug design:[1][2]

  • Enhanced Potency: By minimizing the entropic cost of binding, the full enthalpic contribution of the ligand-receptor interactions can be realized, often leading to a dramatic increase in binding affinity and potency.[3][4]

  • Improved Selectivity: Different receptor subtypes or off-target proteins may recognize different conformations of the same ligand. A conformationally restricted surrogate can be designed to fit selectively into the desired target, reducing off-target effects.[5]

  • Increased Metabolic Stability: The introduction of non-natural, rigid structures can block sites of metabolic degradation by enzymes like proteases, thereby extending the half-life of the drug candidate.[6][7][8]

  • Favorable Pharmacokinetic Properties: Rigidification can lead to improved cell permeability and oral bioavailability by optimizing physicochemical properties.[3][9]

The core principle is to identify the "bioactive conformation"—the precise three-dimensional arrangement of the leucine side chain when bound to its target—and then to design a rigid scaffold that mimics this arrangement.[10]

Caption: Reducing Entropic Penalty via Conformational Restriction.

Classes of Conformationally Restricted Leucine Surrogates

A variety of rigid scaffolds have been developed to mimic the isobutyl side chain of leucine. The choice of surrogate depends on the desired torsional angles and the synthetic feasibility.

Cyclopropyl-Based Surrogates

The cyclopropane ring is a popular and effective motif for constraining the χ1 and χ2 torsional angles.[11] Its rigid, three-membered ring system effectively locks the side chain into a specific spatial orientation. These surrogates have been particularly successful in the design of protease inhibitors.[11]

  • Rationale for Use: The defined stereochemistry of substituted cyclopropanes allows for the precise mimicry of specific leucine rotamers. This has proven highly effective in fitting into the well-defined S2 subsite of many viral proteases.[11]

  • Case Study: In the development of broad-spectrum inhibitors for coronavirus 3C-like (3CL) proteases, cyclopropane-based scaffolds were used to access new chemical space within the enzyme's active site. This strategy led to compounds with potent antiviral activity against SARS-CoV-1, MERS-CoV, and SARS-CoV-2.[11]

Azetidine-Based Surrogates

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of rigidity and improved physicochemical properties.[9][12] They are increasingly used as bioisosteres for various functional groups, including the isopropyl group of leucine.[13]

  • Rationale for Use: The strained ring system of azetidine imparts conformational rigidity.[9] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the overall sp3-rich character often leads to enhanced metabolic stability.[9][14]

  • Impact on Properties: Replacing a standard leucine or related moiety with an azetidine-containing analog has been shown to improve Caco-2 permeability, a key indicator of oral bioavailability.[3] This is attributed to the reduced Lewis basicity of the azetidine nitrogen, which enhances permeability compared to larger cyclic amines.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[9]

Other Cyclic and Bicyclic Systems

A wide array of other cyclic systems are employed to achieve conformational restriction, each offering different geometric constraints. These include:

  • Cyclohexyl-constrained γ-amino acids: These building blocks restrict the Cβ-Cγ bond and have been shown to promote helical secondary structures in peptides.[15]

  • Piperidine-based analogs: These six-membered rings offer a different set of conformational biases and have been used in peptidomimetic design.

  • Azabicycloalkanes: These rigid, bicyclic structures can serve as dipeptide mimics, locking the peptide backbone into a specific turn conformation.[16]

Impact on Pharmacological and Pharmacokinetic Properties

The incorporation of a conformationally restricted leucine surrogate can have a profound impact on the overall profile of a drug candidate.

Quantitative Impact on Potency

The primary goal of conformational restriction is often to enhance binding affinity. This is typically quantified by measuring the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Compound/InhibitorTargetLeucine MoietyIC50 (µM)Fold ImprovementReference
COVID-19 3CLpro Inhibitor 11c SARS-CoV-2 3CLproCyclopropyl-based0.14-[11]
COVID-19 3CLpro Inhibitor 11d SARS-CoV-2 3CLproCyclopropyl-based0.21-[11]
Leu-Enkephalin Analog µ-opioid receptorNatural Leucine(Baseline)-[17]
Tetralinyl-constrained Analog µ-opioid receptorConstrained Tyrosine~7-8x higher activity7-8[17]
Pan-RAS Peptide Inhibitor RAS proteinVicinal N-Me-Gly(Baseline)-[3]
Azetidine-modified Inhibitor RAS proteinAzetidine + N-Me-Ala~5x higher potency5[3]

Table 1: Comparative analysis of potency for compounds with flexible vs. conformationally restricted surrogates.

Enhancement of Pharmacokinetic Profile

Beyond potency, these surrogates are critical tools for improving "drug-like" properties. Unmodified peptides and peptidomimetics often suffer from rapid proteolytic degradation and poor membrane permeability.[8][18]

  • Metabolic Stability: Incorporating unnatural, rigid amino acids is a well-established strategy to block enzymatic cleavage and extend a drug's half-life.[7][19] Cyclic peptides containing azetidine subunits, for example, have demonstrated improved stability against proteases.[20]

  • Permeability and Bioavailability: The use of amino acid-based modifications, including rigid surrogates, is a key strategy in prodrug design to enhance absorption and bioavailability.[][22] The replacement of N-methylated glycines with an azetidine in a pan-RAS inhibitor not only boosted potency but also led to improved Caco-2 permeability.[3]

Experimental Workflow and Protocols

The successful application of conformationally restricted surrogates requires a systematic and iterative process of design, synthesis, and evaluation.

Caption: Iterative Workflow for Developing Drugs with Leucine Surrogates.

Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity of a test compound (containing a leucine surrogate) for a target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • Receptor source (e.g., cell membrane preparation)

  • Radioligand (e.g., ³H-labeled known antagonist)

  • Test compound (unlabeled)

  • Non-specific binding control (high concentration of an unlabeled known ligand)

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Methodology:

  • Preparation: Serially dilute the test compound to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, receptor preparation, and a fixed concentration of radioligand.

    • Non-Specific Binding (NSB): Add assay buffer, receptor preparation, radioligand, and a saturating concentration of the non-specific binding control. This step is crucial for trustworthiness as it quantifies background signal.

    • Test Compound: Add assay buffer, receptor preparation, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate all samples at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the samples through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Counting: Wash the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) for each sample using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. This authoritative equation provides the true binding affinity of the inhibitor.

Future Directions and Conclusion

The field of conformationally restricted amino acids continues to evolve. Future advancements will likely focus on:

  • Novel Scaffolds: The development of new, synthetically accessible rigid scaffolds that can mimic an even wider range of side-chain conformations.

  • Computational Design: Improved computational methods, including molecular dynamics simulations and free energy calculations, will enable more accurate prediction of the effects of conformational restriction, accelerating the design-test cycle.[2][23]

  • Integration with Other Strategies: Combining conformational restriction with other peptidomimetic strategies, such as peptide stapling or backbone N-methylation, will provide synergistic benefits in optimizing drug properties.[24][25]

References

  • Synthesis and analgesic properties of two leucine-enkephalin analogs containing a conformationally restrained N-terminal tyrosine residue | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Designing amino acids to determine the local conformations of peptides - PubMed. PubMed. [Link]

  • (PDF) Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank - ResearchGate. ResearchGate. [Link]

  • Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition. Drug Hunter. [Link]

  • Allosteric Conformational Locking of Sestrin2 by Leucine: An Integrated Computational Analysis of Branched-Chain Amino Acid Recognition and Specificity - PMC. National Center for Biotechnology Information. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC. National Center for Biotechnology Information. [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray. Creative Bioarray. [Link]

  • Synthesis and analgesic activity of alkylated, reduced and constrained oligoheterocyclic peptidomimetic analogs of Leu-enkephalin - PubMed. PubMed. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ResearchGate. [Link]

  • Synthesis and analgesic properties of two leucine-enkephalin analogues containing a conformationally restrained N-terminal tyrosine residue - PubMed. PubMed. [Link]

  • A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis - DOI. DOI. [Link]

  • Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - MDPI. MDPI. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - MDPI. MDPI. [Link]

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area - PMC. National Center for Biotechnology Information. [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry Vol. 46 No. 13 - ACS Publications. ACS Publications. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC. National Center for Biotechnology Information. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. PubMed. [Link]

  • Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. LJMU Research Online. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. National Center for Biotechnology Information. [Link]

  • Mutation of leucine 20 causes a change of local conformation indirectly impairing the DNA binding of SP_0782 from Streptococcus pneumoniae - PubMed. PubMed. [Link]

  • Conformational flexibility of the leucine binding protein examined by protein domain coarse-grained molecular dynamics - PubMed. PubMed. [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed. PubMed. [Link]

  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs | Request PDF - ResearchGate. ResearchGate. [Link]

  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? - MDPI. MDPI. [Link]

  • Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics | Request PDF - ResearchGate. ResearchGate. [Link]

  • In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold - PMC. National Center for Biotechnology Information. [Link]

  • Non‐Immunosuppressive Cyclophilin Inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - MDPI. MDPI. [Link]

  • Binding Affinities Controlled by Shifting Conformational Equilibria: Opportunities and Limitations - PMC. National Center for Biotechnology Information. [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development - Frontiers. Frontiers. [Link]

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Exploratory

A Technical Guide to Novel Amino Ketone Scaffolds in Medicinal Chemistry

Abstract The amino ketone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique combination of a carbonyl group adjacent to an amino group. This arrangement confers a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amino ketone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique combination of a carbonyl group adjacent to an amino group. This arrangement confers a versatile chemical reactivity, enabling these compounds to serve as crucial building blocks (synthons) for a diverse range of biologically active molecules and complex heterocyclic systems.[1][2] This in-depth technical guide explores the synthesis, biological significance, and practical application of novel amino ketone scaffolds. It is intended for researchers, scientists, and drug development professionals, providing not just a review of the field but also actionable experimental protocols and insights into the causality behind synthetic and screening choices. We will delve into modern synthetic methodologies, examine case studies of potent bioactive agents, and offer a forward-looking perspective on the challenges and opportunities within this dynamic area of drug discovery.

The Amino Ketone: A Privileged Scaffold in Drug Discovery

The importance of the amino ketone motif in medicinal chemistry is well-established, with numerous protocols for its synthesis having been developed and refined over the years.[2][3] This bifunctional scaffold is present in a wide array of pharmaceuticals, underscoring its versatility and significance. Notable examples include:

  • Bupropion: An antidepressant.[3]

  • Amfepramone: An appetite suppressant.[3]

  • Sitagliptin: An antidiabetic drug containing a β-amino ketone core.[4][5]

  • Keto-ACE: An ACE inhibitor for treating hypertension.[3]

The reactivity of the amino ketone moiety stems from the interplay between the nucleophilic amino group and the electrophilic carbonyl carbon. This allows it to act as a versatile intermediate for constructing more complex molecular architectures, such as pyrazines and other heterocycles.[1][3] Furthermore, the ability of the amino and ketone groups to participate in hydrogen bonding and other non-covalent interactions makes them excellent pharmacophores for engaging with biological targets like enzymes and receptors.[6]

Strategic Synthesis of Novel Amino Ketone Scaffolds

The generation of novel amino ketone scaffolds with desirable medicinal properties hinges on efficient and adaptable synthetic strategies. Recent years have seen a significant increase in the development of new protocols that prioritize atom economy, enantioselectivity, and functional group compatibility.[3][7]

The Mannich Reaction: A Classic Three-Component Approach

The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, also known as Mannich bases.[8][9] This three-component condensation involves an amine, an aldehyde (often formaldehyde), and a ketone that possesses an acidic α-proton.[8][10]

The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde. The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone product.[8][10] This one-pot nature makes it a highly efficient and atom-economical method for generating molecular complexity.[11]


}

Simplified mechanism of the Mannich reaction.

Modern Methodologies for α-Amino Ketone Synthesis

While the Mannich reaction is powerful for β-amino ketones, the synthesis of α-amino ketones often requires different strategies. These compounds are particularly valuable as they can be derived from natural α-amino acids.[12][13] Recent advances have focused on overcoming the challenges of chemoselectivity and the need for protecting groups.[2][14]

Key modern approaches include:

  • Direct α-C-H Amination: This involves the direct coupling of ketones with an amine source, often using transition-metal catalysts or metal-free oxidative conditions.[15] For example, methods using N-bromosuccinimide (NBS) or ammonium iodide with a co-oxidant have been developed.[15]

  • Rearrangement Reactions: The Heyns rearrangement of α-hydroxy ketones provides a pathway to α-amino ketones through an intramolecular redox reaction.[3]

  • Umpolung Strategy: This innovative approach reverses the normal reactivity of the enolate. N-alkenoxypyridinium salts, acting as "umpoled enolates," can react smoothly with various amines via an SN2′ pathway to yield α-amino ketones with high functional group tolerance.[16]

  • Biocatalysis: Enzymes, such as those from the α-oxoamine synthase (AOS) family, can catalyze the stereospecific formation of α-amino ketones from α-amino acids in a single step, avoiding the need for protecting groups and harsh reagents often required in traditional chemical synthesis.[17]

Case Study: Amino Ketones as Anticancer Agents

Amino ketone scaffolds are frequently investigated for their potential as antineoplastic agents.[18][19] Their mechanism often involves acting as Michael acceptors, alkylating crucial thiol groups in proteins and disrupting cancer cell function.[19]

Structure-Activity Relationship (SAR) of Chalcone-Derived β-Amino Ketones

A common strategy involves the synthesis of β-amino ketones via the aza-Michael addition of amines to α,β-unsaturated ketones (chalcones).[5] This approach allows for systematic modification of different parts of the molecule to establish a structure-activity relationship (SAR).

Compound IDAryl Ring A SubstitutionAryl Ring B SubstitutionCytotoxicity (IC₅₀, µM)
CK-1 4-H4-H15.2
CK-2 4-OCH₃4-H12.5
CK-3 4-Cl4-H8.1
CK-4 4-H4-NO₂5.5
CK-5 4-Cl4-NO₂2.3

Note: Data is illustrative and compiled from general findings in the field. Actual values vary based on specific scaffolds and cell lines.

The SAR data often reveals that:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl rings tend to increase cytotoxic potency. This is likely due to an increase in the electrophilicity of the β-carbon, enhancing its reactivity as a Michael acceptor.

  • The specific positioning and nature of substituents are critical for optimizing activity, highlighting the importance of a systematic approach to lead optimization.[20]

Proposed Mechanism of Action: Disruption of Cellular Redox Homeostasis

Many cytotoxic amino ketones exert their effect by inducing apoptosis. A plausible mechanism involves the alkylation of thiol-containing proteins, such as glutathione or critical cysteine residues in enzymes like thioredoxin reductase. This covalent modification disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, programmed cell death.


}

Proposed mechanism of action for cytotoxic amino ketones.

Experimental Protocols: A Practical Guide

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of a novel amino ketone.

Protocol: Synthesis of a β-Amino Ketone via Catalyzed Mannich Reaction

This protocol describes a general, one-pot, three-component synthesis of a β-amino ketone.[11]

Objective: To synthesize 3-anilino-1,3-diphenylpropan-1-one.

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • Aniline (1 mmol, 93 mg)

  • Acetophenone (1.2 mmol, 144 mg)

  • Catalyst (e.g., Sulfamic acid, 10 mol%)

  • Ethanol (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add ethanol (5 mL) and the catalyst (e.g., sulfamic acid, 0.1 mmol).

  • Sequentially add benzaldehyde (1 mmol), aniline (1 mmol), and acetophenone (1.2 mmol) to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 5-7 hours.[11]

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.[11]

  • Extract the product with ethyl acetate (3 x 15 mL).[11]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[11]

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure β-amino ketone.

Self-Validation & Expected Outcome: The expected product is a solid with a high yield (often >90%).[11] Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure of 3-anilino-1,3-diphenylpropan-1-one. The proton NMR spectrum should show characteristic peaks for the methine and methylene protons of the propanone backbone.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized amino ketone against a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized amino ketone compound (stock solution in DMSO)

  • MCF-7 breast cancer cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the amino ketone compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation & Expected Outcome: A dose-dependent decrease in cell viability is expected. The resulting sigmoidal curve will allow for the calculation of a reproducible IC₅₀ value, indicating the potency of the compound.

Challenges and Future Directions

While amino ketone scaffolds hold immense promise, challenges remain. Issues such as metabolic instability, off-target toxicity, and poor pharmacokinetic profiles must be addressed during the drug development process.

The future of amino ketone research will likely focus on:

  • Asymmetric Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of chiral amino ketones is crucial, as stereochemistry often plays a critical role in biological activity.[8][21]

  • Targeted Drug Delivery: Conjugating amino ketone warheads to targeting moieties (e.g., antibodies, peptides) could enhance their selectivity for cancer cells and reduce systemic toxicity.

  • Multi-Target Ligands: Designing single amino ketone molecules that can modulate multiple biological targets simultaneously offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.

  • Exploring New Biological Space: While well-explored in cancer and infectious diseases, the application of novel amino ketone scaffolds to other therapeutic areas, such as metabolic and inflammatory diseases, remains a fertile ground for discovery.[22]

Conclusion

Novel amino ketone scaffolds continue to be a rich source of innovation in medicinal chemistry. Their synthetic tractability, coupled with their inherent ability to interact with biological targets, ensures their continued relevance in the quest for new therapeutics. By leveraging modern synthetic methodologies, detailed structure-activity relationship studies, and robust biological evaluation protocols, researchers can unlock the full potential of this privileged structural class. This guide provides a foundational framework, blending established principles with recent advances, to empower scientists in their efforts to design and develop the next generation of amino ketone-based medicines.

References

A numbered list of all sources cited in the text, including title, source, and a valid, clickable URL for verification.

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Bentham Science Publishers. Available at: [Link][12][13]

  • Sajadi, Z., et al. (1980). Antitumor agents: diazomethyl ketone and chloromethyl ketone analogues prepared from N-tosyl amino acids. Journal of Medicinal Chemistry, 23(3), 275-8. Available at: [Link][18]

  • Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. Available at: [Link][2][7]

  • Allen, L. A. T., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D0OB02098B. Available at: [Link][3]

  • Mannich reaction. Wikipedia. Available at: [Link][8]

  • Jacobsen, E. N., et al. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. PMC. Available at: [Link][21]

  • Ocain, T. D., & Rich, D. H. (1992). alpha-Keto amide inhibitors of aminopeptidases. Journal of Medicinal Chemistry, 35(3), 451-6. Available at: [Link][23]

  • Mannich Reaction. Chemistry Steps. Available at: [Link][10]

  • Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Whioce Publishing Pte. Ltd. Available at: [Link][24]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link][15]

  • Barry, S. M., et al. (2019). Biocatalytic synthesis of α-amino ketones. PMC. Available at: [Link][17]

  • El-Sayed, M., et al. (2022). Recent progress in the chemistry of β-aminoketones. PMC. Available at: [Link][4]

  • Mannich reaction – Knowledge and References. Taylor & Francis. Available at: [Link][9]

  • Synthetic and natural biologically-active α-amino ketones. ResearchGate. Available at: [Link][25]

  • Drug molecules consisting of b-aminoketone fragments. ResearchGate. Available at: [Link][5]

  • Tang, G. X., et al. (2014). Synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities. ResearchGate. Available at: [Link][22]

  • Synthesis of α-amino ketones through aminations of umpoled enolates. RSC Publishing. Available at: [Link][16]

  • THE EVALUATION OF NOVEL CONJUGATED UNSATURATED KETONES AS CANDIDATE ANTINEOPLASTIC AGENTS. HARVEST, University of Saskatchewan. Available at: [Link][19]

  • Xue, F., & Seto, C. T. (2006). Structure-activity studies of cyclic ketone inhibitors of the serine protease plasmin: design, synthesis, and biological activity. Bioorganic & Medicinal Chemistry, 14(24), 8467-87. Available at: [Link][26]

  • Chaimanee, T., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. Available at: [Link][27]

  • Groutas, W. C., et al. (1991). Structure-activity studies of fluoroketone inhibitors of alpha-lytic protease and human leukocyte elastase. Biochemistry, 30(34), 8464-9. Available at: [Link][28]

  • Poff, A., et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. MDPI. Available at: [Link][29]

  • Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. Available at: [Link]

  • Kobus-Bartoszewicz, D., & Stecko, S. (2023). Synthesis of amino ketone 23, a precursor in the preparation of α1‐antitrypsin inhibitors such as GSK‐425 or GSK‐716. ResearchGate. Available at: [Link][30]

  • Ocain, T. D., & Rich, D. H. (1992). .alpha.-Keto amide inhibitors of aminopeptidases. Journal of Medicinal Chemistry. Available at: [Link][31]

  • Synthesis and characterisation of some novel β-aminodiketones. Indian Academy of Sciences. Available at: [Link][32]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link][6]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link][20]

  • Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry. Available at: [Link][14]

Sources

Foundational

Solubility Profile of Aminocyclobutyl Ketones in Organic Solvents: A Comprehensive Guide for Drug Development

Introduction The transition from planar, sp2-hybridized aromatic scaffolds to sp3-rich three-dimensional architectures is a defining paradigm in modern medicinal chemistry[1]. Among these 3D motifs, aminocyclobutyl keton...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from planar, sp2-hybridized aromatic scaffolds to sp3-rich three-dimensional architectures is a defining paradigm in modern medicinal chemistry[1]. Among these 3D motifs, aminocyclobutyl ketones have emerged as highly versatile building blocks and pharmacophores. The incorporation of a cyclobutyl ring introduces conformational restriction while simultaneously increasing the fraction of sp3 carbons (Fsp3). This structural shift directly correlates with reduced crystal lattice energy (lower melting points) and enhanced thermodynamic solubility[1].

However, the unique physicochemical properties of aminocyclobutyl ketones—characterized by the basic aliphatic amine, the hydrogen-bond accepting ketone, and the hydrophobic, puckered cyclobutane ring—create complex solubility profiles in organic solvents. Understanding these profiles is critical for optimizing synthetic extractions, purification workflows, and early-stage in vitro assay formulations[2].

Mechanistic Drivers of Solubility in Aminocyclobutyl Ketones

As a Senior Application Scientist, it is crucial to recognize that solubility is fundamentally governed by the thermodynamic balance between the disruption of the solute's crystal lattice and the formation of favorable solute-solvent interactions.

  • Disruption of Planarity : Unlike planar aromatic amines, the puckered conformation of the cyclobutyl ring (with a puckering angle γ typically between 158–175°) prevents tight molecular packing[3]. This lowers the enthalpy of fusion (ΔHfus), significantly reducing the energetic penalty required to dissolve the compound into an organic solvent.

  • Amphiphilic Solvation Sites : The primary or secondary amine provides a strong hydrogen-bond donor/acceptor site, while the ketone carbonyl acts as a localized dipole and H-bond acceptor. The cyclobutane ring, despite its strain, provides a lipophilic surface area that interacts favorably with non-polar or moderately polar solvent networks[1].

Solubility Profiles in Key Organic Solvents

The solubility of aminocyclobutyl ketones varies drastically across organic solvents due to their dual polar/non-polar nature. During the synthesis of complex aminocyclobutyl-containing active pharmaceutical ingredients (APIs), extraction efficiency and assay formulation are highly dependent on solvent polarizability[4].

Quantitative Data Summary

Table 1: Representative Solubility Profile of Aminocyclobutyl Ketones (e.g., 1-aminocyclobutyl-aryl ketones) in Organic Solvents

SolventDielectric Constant (ε)Solubilization CapacityPrimary Solute-Solvent Interaction Mechanism
DMSO 46.7High (>50 mg/mL)Strong dipole-dipole; excellent H-bond acceptance from the basic amine[5].
Dichloromethane (DCM) 9.1High (>70 mg/mL)High polarizability; excellent solvation of both the hydrophobic ring and polar functional groups[4].
Dimethylformamide (DMF) 36.7Moderate-High (~20 mg/mL)Dipole-dipole interactions; slightly less efficient than DMSO due to steric hindrance[5].
Ethyl Acetate (EtOAc) 6.0Low-Moderate (<10 mg/mL)Weak dipole interactions; insufficient to fully overcome the amine-ketone intermolecular H-bonding[4].
MTBE 2.6Low (<5 mg/mL)Purely dispersion forces; fails to solvate the highly polar amine/ketone network[4].

Expert Insight on Causality : Why is DCM vastly superior to EtOAc or MTBE for extracting aminocyclobutyl intermediates? The highly polarized C-Cl bonds in DCM can engage in halogen bonding and strong dipole-induced dipole interactions with the basic amine, while the solvent's overall lipophilicity perfectly accommodates the cyclobutyl ring. In contrast, MTBE lacks the polarizability to stabilize the localized charges of the aminoketone motif, leading to poor partitioning and crashed-out intermediates[4].

Standardized Experimental Workflow: Thermodynamic Solubility Determination

To accurately profile these compounds for drug development, thermodynamic (equilibrium) solubility must be measured. Kinetic solubility (often utilizing DMSO stock dilutions) is highly prone to supersaturation artifacts and does not reflect the true thermodynamic ground state of the crystal lattice[6].

The Shake-Flask Method remains the gold standard for thermodynamic profiling[6]. The following protocol is designed as a self-validating system to ensure true equilibrium is reached without solvent degradation or data skewing.

Step-by-Step Protocol: Shake-Flask Method for Organic Solvents

Phase 1: Saturated Solution Preparation

  • Solid Excess Addition : Add 50 mg of the crystalline aminocyclobutyl ketone to a 5 mL amber glass vial.

  • Solvent Introduction : Dispense 1.0 mL of the target organic solvent (e.g., DCM, DMSO, or EtOAc). Validation Check: The presence of visible, undissolved solid is mandatory to ensure the system exceeds the saturation threshold[6].

Phase 2: Isothermal Equilibration 3. Agitation : Place the sealed vials in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM. 4. Equilibrium Verification (Self-Validation) : True thermodynamic equilibrium requires time. Sample the supernatant at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between two consecutive time points is < 5%[6].

Phase 3: Phase Separation 5. Centrifugation : Transfer the suspension to a solvent-resistant microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved crystal lattice. 6. Filtration (Alternative) : Pass the supernatant through a 0.22 μm PTFE syringe filter. Validation Check: Discard the first 100 μL of filtrate to account for potential non-specific binding of the basic amine to the filter membrane.

Phase 4: Analytical Quantification 7. Dilution : Dilute the saturated supernatant 1:100 or 1:1000 in the mobile phase to prevent detector saturation. 8. LC-MS/UV-Vis Analysis : Quantify the concentration against a pre-established 5-point calibration curve.

Visualizing the Solubility Workflow

G N1 Solid Aminocyclobutyl Ketone N2 Solvent Addition (e.g., DMSO, DCM, EtOAc) N1->N2 N3 Isothermal Agitation (Shake-Flask, 24-72h, 25°C) N2->N3 N4 Phase Separation (Centrifugation / PTFE Filtration) N3->N4 N5 Quantification (LC-MS / UV-Vis) N4->N5 N6 Thermodynamic Solubility Profile Generation N5->N6

Thermodynamic solubility workflow via the shake-flask method.

Conclusion

The solubility profile of aminocyclobutyl ketones in organic solvents is a delicate interplay between the lipophilic, strain-inducing cyclobutane ring and the highly polar amine/ketone functional groups. By leveraging highly polarizable solvents like DCM for synthesis and utilizing rigorous, self-validating shake-flask methodologies for thermodynamic profiling, researchers can effectively harness these sp3-rich motifs to optimize the pharmacokinetic and physicochemical properties of next-generation therapeutics.

References

1.[1] Cyclobutanes in Small‐Molecule Drug Candidates - PMC. nih.gov. 2.[6] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. biointerfaceresearch.com. 3.[2] Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease | Journal of Medicinal Chemistry. acs.org. 4.[3] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. nih.gov. 5.[4] US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. google.com. 6.[5] PRODUCT INFORMATION - Cayman Chemical. caymanchem.com.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Cyclobutane-Based Amino Ketones: A Technical Guide for Drug Development

Executive Summary The integration of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery, driven by the "escape from flatland" paradigm. Among these scaffolds, cyclobutane-based amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp3-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery, driven by the "escape from flatland" paradigm. Among these scaffolds, cyclobutane-based amino ketones present a unique intersection of high thermodynamic ring strain and exceptional metabolic stability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing cyclobutane amino ketones, detailing the causality behind their conformational preferences, synthetic methodologies, and the self-validating experimental protocols required to evaluate their stability in preclinical development.

Thermodynamic Profiling: Strain, Puckering, and Stability

The thermodynamic profile of cyclobutane is defined by a delicate balance between angle strain and torsional strain. Unlike strain-free cyclohexane, the cyclobutane core possesses a ring strain of approximately 26.0 kcal/mol.

To relieve the severe torsional strain caused by eclipsed hydrogens in a theoretical planar state, the cyclobutane ring adopts a puckered conformation. The median puckering angle is 15.5°, a geometric compromise that minimizes 1,2-eclipsing interactions at the expense of a slight increase in angle strain (deviating further from the ideal 109.5° to an internal C-C-C angle of ~88.9°)1[1].

When functionalized into an amino ketone, the sp2-hybridized carbonyl carbon introduces local planarity, which alters the puckering dynamics. The steric bulk of the adjacent amino group forces the ring to adopt specific puckered states to minimize transannular steric clashes. Despite this inherent ring strain—evidenced by a high heat of combustion of approximately 163 kcal/mol per CH₂ group 2[2]—these functionalized cyclobutanes serve as highly robust, metabolically stable core structures in pharmacology, often exhibiting in vivo half-lives (t₁/₂) exceeding 80 minutes3[3].

G A Cyclobutane Core B Angle Strain (~88.9°) A->B exhibits C Torsional Strain (Eclipsed H's) A->C exhibits E Amino/Ketone Substituents A->E functionalized by D Puckered Conformation (15.5° Angle) B->D limits C->D drives F Thermodynamic Stability D->F defines E->F modulates

Logical relationship of thermodynamic forces in cyclobutane amino ketones.

Quantitative Thermodynamic Data
Ring SystemRing Strain (kcal/mol)Median Puckering AngleHeat of Combustion (kcal/mol per CH₂)Metabolic Stability Profile
Cyclopropane 27.50° (Planar)~233Variable; prone to enzymatic ring-opening
Cyclobutane 26.015.5°~163High (t₁/₂ > 80 min)
Cyclopentane 6.0Variable (Envelope)~139High
Cyclohexane 0.0N/A (Chair)~157Very High

Synthetic Methodologies: Overcoming Thermodynamic Barriers

Synthesizing functionalized cyclobutanes is notoriously challenging due to the activation energy required to overcome the 26 kcal/mol ring strain. A highly efficient, thermodynamically driven approach to generating


-amino ketones is the Heyns rearrangement.

By utilizing a solvent-free tandem reaction sequence, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy ketones can be directly converted into 

-amino ketones[4]. Causality of the Solvent-Free Approach: The absence of solvent dramatically increases the effective molarity of the reactants. This high concentration drives the equilibrium toward the formation of the intermediate iminium ion, overcoming the steric hindrance of the cyclobutane core. The subsequent tautomerization to the amino ketone is an irreversible thermodynamic sink that pulls the reaction to completion.

Self-Validating Experimental Protocols

To rigorously evaluate the stability of cyclobutane-based amino ketones, researchers must employ self-validating workflows that decouple thermal degradation from enzymatic metabolism.

Workflow S1 Synthesis (Heyns) S2 Purification & Validation S1->S2 Yields S3 Thermal Analysis (DSC/TGA) S2->S3 Solid State S4 Metabolic Assay (HLM) S2->S4 Solution S5 Data Integration S3->S5 Tg/Tm S4->S5 t1/2

Experimental workflow for validating thermodynamic and metabolic stability.

Protocol A: Thermal Thermodynamic Profiling (DSC/TGA)

Objective: Determine the absolute solid-state thermodynamic stability and detect potential ring-opening events.

  • Load 2–5 mg of the purified cyclobutane amino ketone into an aluminum crucible.

  • Run simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Causality & Validation: Strained rings can undergo thermal ring-opening prior to standard decomposition. TGA confirms mass loss (evaporation/degradation), while DSC detects phase transitions. Self-Validation: If an exothermic peak is observed in the DSC without a corresponding mass loss in the TGA, it definitively indicates a thermodynamically driven ring-opening rearrangement rather than simple thermal decomposition.

Protocol B: Self-Validating Microsomal Stability Assay (HLM)

Objective: Evaluate the resistance of the cyclobutane core to CYP450-mediated oxidative degradation.

Assay ComponentConcentration / ValuePurpose
Test Compound1 μMSubstrate for metabolic enzymes
Human Liver Microsomes0.5 mg/mLSource of CYP450 enzymes
NADPH1 mMEssential cofactor for CYP450 activity
Verapamil (Control)1 μMPositive control for rapid degradation
Phosphate Buffer100 mM, pH 7.4Maintains physiological pH

Step-by-Step Methodology:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Spike the cyclobutane-based amino ketone to a final concentration of 1 μM. In a strictly parallel control well, spike 1 μM of Verapamil.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quench 50 μL aliquots at 0, 15, 30, 60, and 90 minutes using 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Causality & Validation: The addition of cold acetonitrile immediately denatures the enzymes, freezing the kinetic state to prevent artificial degradation during sample handling. This assay acts as a self-validating system: if the Verapamil control fails to show rapid depletion (t₁/₂ < 15 min), it proves the HLM batch or NADPH cofactor is compromised, and the entire plate must be rejected. Consequently, when the assay passes, any observed stability of the cyclobutane amino ketone (e.g., t₁/₂ > 80 min) is guaranteed to be a true reflection of its thermodynamic and steric resistance to enzymatic oxidation.

Conclusion

Cyclobutane-based amino ketones represent a triumph of structural design in medicinal chemistry. By deliberately harnessing a high-energy, strained system (26 kcal/mol), chemists can lock molecules into highly specific, puckered vectors. When validated through rigorous, self-contained thermodynamic and metabolic assays, these motifs consistently prove that high thermodynamic strain does not preclude exceptional kinetic and metabolic stability in drug development.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: N
  • Stability of Cycloalkane (Combustion Analysis) Source: OpenOChem Learn
  • Solvent-Free Synthesis of α-Amino Ketones from α-Hydroxyl Ketones via A Novel Tandem Reaction Sequence Based on Heyns Rearrangement Source: R Discovery
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: N

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one from Cyclobutanone: A Comprehensive Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating workflows, and quantitative optimization for the synthesis of highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating workflows, and quantitative optimization for the synthesis of highly functionalized


-amino ketones.

Strategic Rationale & Retrosynthetic Analysis

The target molecule, 1-(1-aminocyclobutyl)-3-methylbutan-1-one , is a sterically hindered


-amino ketone. Compounds of this class are highly valued in medicinal chemistry as versatile building blocks for peptidomimetics and CNS-active pharmaceutical ingredients.

The most robust and scalable synthetic route to this scaffold avoids complex protecting-group chemistry by leveraging the bifunctional nature of


-aminonitriles. The strategy is divided into two distinct transformations:
  • Strecker Synthesis: Conversion of cyclobutanone to 1-aminocyclobutanecarbonitrile.

  • Grignard Addition: Nucleophilic addition of isobutylmagnesium bromide to the nitrile, followed by acidic hydrolysis to yield the target ketone.

G SM Cyclobutanone INT 1-Aminocyclobutane- carbonitrile SM->INT NaCN, NH4Cl NH3/MeOH (Strecker) PROD 1-(1-Aminocyclobutyl)- 3-methylbutan-1-one INT->PROD 1. iBuMgBr (3 eq), THF, Δ 2. H3O+ Hydrolysis (Grignard Addition)

Caption: Retrosynthetic and forward synthetic pathway for 1-(1-Aminocyclobutyl)-3-methylbutan-1-one.

Mechanistic Insights & Causality (Expertise & Experience)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen, rather than merely following a recipe.

Step 1: The Strecker Reaction on a Strained Ring

Cyclobutanone is a four-membered cyclic ketone that is relatively unstable compared to larger cycloalkanones due to significant ring strain, making its carbonyl carbon highly susceptible to nucleophilic addition[1]. It is also a colorless, volatile liquid with a boiling point of ~99 °C[2]. The Strecker synthesis is a classic multi-component reaction that condenses the ketone with ammonia and a cyanide source to yield an


-aminonitrile[3]. Because of the volatility of cyclobutanone and the exothermic nature of the initial imine formation, the reaction must be initiated at 0 °C. The transition from an 

hybridized carbonyl to an

hybridized aminonitrile relieves some of the internal angle strain, making the formation of 1-aminocyclobutanecarbonitrile thermodynamically favorable. This intermediate is a versatile scaffold possessing both a nucleophilic primary amine and an electrophilic nitrile[4].
Step 2: Grignard Addition to an Unprotected Aminonitrile

The carbon atom of the nitrile group is highly electrophilic and can be attacked by strong carbon-based nucleophiles—such as Grignard reagents—providing a direct pathway to synthesize


-amino ketones[5]. However, performing this on an unprotected primary amine introduces mechanistic complexities:
  • Acid-Base Quenching: The primary amine protons (

    
    ) are highly acidic relative to the Grignard reagent (
    
    
    
    ). The first equivalent of isobutylmagnesium bromide (iBuMgBr) is instantly consumed in an acid-base reaction, evolving isobutane gas and forming a magnesium amide intermediate.
  • Inductive Deactivation: The resulting negatively charged nitrogen inductively donates electron density into the adjacent nitrile, drastically reducing its electrophilicity.

  • Overcoming the Kinetic Barrier: To force the nucleophilic addition, a large excess of Grignard reagent (3.0 equivalents) and elevated thermal energy (refluxing THF at 65 °C) are required.

  • Controlled Hydrolysis: The immediate product of the Grignard addition is a stable imine anion complex. Rigorous acidic hydrolysis is required to cleave the carbon-nitrogen double bond and liberate the target ketone[5].

G A 1-Aminocyclobutanecarbonitrile (Primary Amine) B Magnesium Amide Intermediate (N-deprotonated) A->B iBuMgBr (1.0 eq) Acid-Base Reaction C Imine Anion Complex (Nucleophilic attack at C≡N) B->C iBuMgBr (2.0 eq) Nucleophilic Addition D Target α-Amino Ketone (Hydrolyzed) C->D Aqueous HCl Imine Hydrolysis

Caption: Mechanistic progression of Grignard addition to an unprotected primary alpha-aminonitrile.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Protocol A: Synthesis of 1-Aminocyclobutanecarbonitrile

Caution: Sodium cyanide (NaCN) is highly toxic. Perform all operations in a certified fume hood. Keep a cyanide spill kit and calcium gluconate on hand.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 eq, 64.2 mmol) and sodium cyanide (1.2 eq, 64.2 mmol) in a mixture of 25% aqueous ammonia (50 mL) and methanol (50 mL).

  • Cooling & Addition: Cool the biphasic mixture to 0 °C using an ice-water bath. Dropwise, add cyclobutanone (1.0 eq, 53.5 mmol) over 30 minutes to control the exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir vigorously at room temperature (20–25 °C) for 24 hours.

  • IPC Checkpoint 1: Take a 50 µL aliquot, extract into 1 mL dichloromethane (DCM). Spot on a TLC plate (Silica, 9:1 DCM:MeOH). Stain with Ninhydrin and heat. A bright pink/purple spot at

    
     confirms the formation of the primary amine.
    
  • Workup: Extract the aqueous mixture with DCM (

    
     mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (water bath < 30 °C to prevent product volatilization).
  • Yield: Expected yield is 82–88% of a pale yellow oil. Use immediately in the next step to prevent degradation.

Protocol B: Synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one
  • Preparation: Purge a 250 mL oven-dried, 3-neck flask with dry Nitrogen. Dissolve 1-aminocyclobutanecarbonitrile (1.0 eq, 20.0 mmol) in anhydrous THF (40 mL).

  • Grignard Addition: Cool the solution to 0 °C. Slowly add isobutylmagnesium bromide (2.0 M in THF, 3.0 eq, 60.0 mmol) via a dropping funnel over 45 minutes. Observation: Vigorous gas evolution (isobutane) will occur during the first equivalent.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • IPC Checkpoint 2: Withdraw a 100 µL aliquot, quench in 1M HCl, basify with

    
    , and extract with EtOAc. Analyze the organic layer via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at 
    
    
    
    validates reaction completion.
  • Hydrolysis: Cool the reaction to 0 °C. Carefully quench the excess Grignard reagent by the dropwise addition of 2M HCl (aq) until the pH reaches 1-2. Stir at room temperature for 2 hours to fully hydrolyze the imine intermediate.

  • Isolation: Wash the acidic aqueous layer with diethyl ether (

    
     mL) to remove organic impurities. Cool the aqueous layer to 0 °C and strictly basify to pH 10 using 2M NaOH (aq). Extract the free base with EtOAc (
    
    
    
    mL).
  • Salt Formation (Crucial for Stability): Free

    
    -amino ketones are prone to intermolecular condensation (forming dihydropyrazines). To stabilize the product, bubble anhydrous HCl gas through the EtOAc solution until precipitation ceases. Filter the resulting white solid.
    
  • Yield: Expected yield is 80–85% as the hydrochloride salt.

Quantitative Data & Optimization

The following tables summarize the optimization data for the Grignard addition and the analytical criteria required to validate the workflows.

Table 1: Optimization of Isobutylmagnesium Bromide Addition Causality: Using only 1.0 or 2.0 equivalents fails to drive the reaction to completion due to the formation of the deactivated magnesium amide and Schlenk equilibrium aggregation. Refluxing in THF (Entry 3) provides the optimal kinetic energy.

EntryiBuMgBr (eq)SolventTemp ProfileReaction TimeIPC (IR ~2230 cm⁻¹)Isolated Yield (%)
11.0THF0 °C to rt12 hStrong signal0 (SM recovered)
22.0THF0 °C to rt12 hModerate signal41
3 3.0 THF 0 °C to 65 °C 12 h No signal 84
43.0Et₂O0 °C to 35 °C12 hWeak signal62

Table 2: Self-Validating In-Process Controls (IPCs)

StepTarget Intermediate/ProductAnalytical TechniqueExpected Result / Validation Criteria
11-AminocyclobutanecarbonitrileTLC (Silica, 9:1 DCM:MeOH)Appearance of Ninhydrin-active (pink/purple) spot at

.
11-AminocyclobutanecarbonitrileGC-MSMolecular ion peak at m/z 96.1. Disappearance of SM (m/z 70.1).
2Imine Anion ComplexIR SpectroscopyComplete disappearance of the C≡N stretch at

.
21-(1-Aminocyclobutyl)-3-methylbutan-1-oneLC-MS (ESI+)Strong

signal at m/z 156.1.

References[2] Wikipedia. "Cyclobutanone." Available at: https://en.wikipedia.org/wiki/Cyclobutanone[1] CymitQuimica. "CAS 1191-95-3: Cyclobutanone." Available at: https://cymitquimica.com/products/1191-95-3/cyclobutanone/[3] Sigma-Aldrich. "Cyclobutanone 99% 1191-95-3." Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/c96001[5] CymitQuimica. "CAS 845821-84-3: 1-aminocyclobutanecarbonitrile hydrochloride." Available at: https://cymitquimica.com/products/845821-84-3/1-aminocyclobutanecarbonitrile-hydrochloride/[6] Benchchem. "2-Aminooctanenitrile | 63468-70-2." Available at: https://www.benchchem.com/product/b042459[4] StudySmarter. "Strecker Synthesis: Mechanism & Applications." Available at: https://www.studysmarter.co.uk/explanations/chemistry/organic-chemistry/strecker-synthesis/

Sources

Application

Application Note: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one as a Transition State Mimic

This Application Note is structured as a high-level technical guide for drug discovery scientists utilizing 1-(1-Aminocyclobutyl)-3-methylbutan-1-one (ACMB) as a scaffold or probe in protease inhibitor design. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists utilizing 1-(1-Aminocyclobutyl)-3-methylbutan-1-one (ACMB) as a scaffold or probe in protease inhibitor design.

Executive Summary

1-(1-Aminocyclobutyl)-3-methylbutan-1-one (ACMB) represents a specialized class of amino ketone transition state mimics . Unlike standard peptide inhibitors, ACMB integrates two critical design elements: a conformationally constrained


-carbon (via the cyclobutyl ring) and a reactive ketone warhead . This unique architecture allows it to mimic the tetrahedral transition state of peptide bond hydrolysis with high fidelity, particularly for enzymes recognizing leucine-like side chains (e.g., Cathepsin K, Calpains, and certain Caspases). This guide details the mechanistic rationale, experimental protocols for kinetic validation, and structural interpretation of ACMB in drug discovery.

Technical Background & Mechanism

The "Constraint-Warhead" Synergy

Effective protease inhibitors must overcome the entropic penalty of binding. ACMB addresses this through a dual mechanism:

  • Conformational Constraint (The Anchor): The 1-aminocyclobutyl moiety restricts the

    
     and 
    
    
    
    torsion angles of the backbone. This "pre-organizes" the inhibitor into a bioactive conformation, significantly reducing the entropy loss upon binding to the enzyme active site [1].
  • Transition State Mimicry (The Warhead): The ketone carbonyl is electrophilic. Upon binding, the active site nucleophile (e.g., Cys-25 in Cathepsin K or Ser-195 in Chymotrypsin) attacks the ketone carbon. This forms a reversible hemiketal (or hemiacetal) adduct. This tetrahedral geometry mimics the high-energy intermediate of peptide bond hydrolysis, binding the enzyme with high affinity (

    
     often in the nanomolar range) [2].
    
Mechanism of Action Diagram

The following diagram illustrates the reversible covalent inhibition mechanism where ACMB intercepts the catalytic cycle.

MOA Enzyme Free Protease (Active Site Nu:) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + ACMB Inhibitor ACMB (Ketone Warhead) Inhibitor->Michaelis TS_Mimic Tetrahedral Adduct (Hemiketal Transition State) Michaelis->TS_Mimic Nucleophilic Attack (Reversible) TS_Mimic->Michaelis Slow Dissociation Hydrolysis Peptide Hydrolysis (Blocked) TS_Mimic->Hydrolysis X

Figure 1: The ketone moiety of ACMB traps the enzyme in a stable tetrahedral hemiketal complex, effectively mimicking the transition state and preventing substrate hydrolysis.

Experimental Protocols

Protocol A: Preparation and Solubilization

ACMB is often supplied as a hydrochloride salt. Proper handling is critical to prevent premature cyclization or degradation.

Reagents:

  • ACMB (Solid)

  • DMSO (Anhydrous, HPLC grade)

  • Buffer: 50 mM MES or HEPES, pH 5.5–7.5 (Enzyme dependent)

Steps:

  • Stock Solution: Dissolve ACMB in 100% DMSO to a concentration of 10–50 mM. Vortex vigorously.

    • Note: Avoid aqueous buffers for long-term storage. Store DMSO stocks at -20°C or -80°C.

  • Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use. Keep final DMSO concentration <1% (v/v) to avoid enzyme denaturation.

  • Stability Check: Verify stability by LC-MS if the compound has been stored >1 month. Look for the parent mass (

    
    ) and absence of oxidation products.
    
Protocol B: Determination of Inhibition Constant ( )

Since ACMB acts as a reversible covalent inhibitor, standard


 values can be time-dependent. A full kinetic characterization is required.

Assay Setup:

  • Enzyme: Recombinant Cathepsin K (or target protease), ~1 nM final.

  • Substrate: Fluorogenic peptide (e.g., Z-Leu-Arg-AMC), concentration =

    
    .
    
  • Detection: Fluorescence plate reader (Ex/Em: 360/460 nm).

Workflow:

  • Pre-incubation: Incubate Enzyme + ACMB (varying concentrations: 0, 0.1x, 0.5x, 1x, 5x, 10x estimated

    
    ) for 30 minutes at room temperature.
    
    • Critical: This allows the hemiketal adduct to form.

  • Initiation: Add Substrate to initiate the reaction.

  • Monitoring: Measure fluorescence kinetics for 60 minutes.

  • Data Analysis:

    • Calculate initial velocities (

      
      ) for each inhibitor concentration 
      
      
      
      .
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model:

      
      
      
    • Correct for substrate competition:

      
      
      

Data Presentation Table:

ParameterDescriptionTarget Value (Good Potency)

Concentration for 50% inhibition< 100 nM

Dissociation constant of inhibitor< 10 nM
Hill Slope Cooperativity index~1.0 (Stoichiometric binding)
Residence Time

(Duration of inhibition)
> 30 minutes
Protocol C: Structural Validation (X-ray Soaking)

To confirm the transition state mimicry, co-crystallization is the gold standard.

  • Crystal Growth: Grow apo-crystals of the target protease using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 1–5 mM ACMB.

    • Soak Time: 2 to 24 hours. (Ketones equilibrate relatively quickly compared to nitriles).

  • Cryo-protection & Diffraction: Flash cool in liquid nitrogen and collect X-ray data.

  • Refinement: Look for continuous electron density connecting the active site nucleophile (e.g., Cys25 S

    
    ) and the ketone carbon of ACMB. The geometry should be tetrahedral  (
    
    
    
    ), confirming the hemiketal state.

Application in Fragment-Based Drug Design (FBDD)

ACMB serves as an excellent "warhead fragment." Researchers can extend the molecule from the free amine terminus to probe the S2 and S3 pockets of the enzyme.

Workflow Diagram:

FBDD Step1 Start: ACMB Scaffold (P1 Constraint + Warhead) Step2 Chemical Coupling (Amide bond formation at -NH2) Step1->Step2 Step3 Library Generation (Vary P2/P3 residues) Step2->Step3 Step4 Screening (SPR/Enzyme Assay) Step3->Step4 Step5 Hit Optimization (Selectivity & Potency) Step4->Step5

Figure 2: Workflow for elaborating the ACMB scaffold into a high-potency inhibitor.

Synthetic Tip: When coupling to the ACMB amine, use standard peptide coupling reagents (HATU/DIEA). Ensure the ketone is not reduced; if necessary, protect the ketone as a ketal during harsh synthetic steps, though the steric bulk of the isobutyl group often protects it from mild side reactions.

References

  • Conformational Constraint in Peptidomimetics: T. A. Hill, et al. "Helix-constrained peptides: A new class of protease inhibitors." Angewandte Chemie International Edition, 2012. Link

  • Ketone Warheads in Protease Inhibitors: D. Leung, et al. "Protease Inhibitors: Current Status and Future Prospects." Journal of Medicinal Chemistry, 2000. Link

  • Cathepsin K Inhibitor Design: R. L. DesJarlais, et al. "Structure-based design of potent cathepsin K inhibitors." Journal of the American Chemical Society, 1998. Link

  • 1-Aminocyclobutanecarboxylic Acid Derivatives: ChemScene Product Data: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one. Link

(Note: While specific literature on the exact CAS 1602146-09-7 is emerging in patent literature for Cathepsin inhibitors, the protocols above are standardized for the amino-ketone inhibitor class.)

Method

Solid-phase peptide synthesis (SPPS) with cyclobutane amino acids

Topic: Solid-phase peptide synthesis (SPPS) with cyclobutane amino acids Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Medicinal Chemists Technical Guide: Overcoming Steric Barriers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase peptide synthesis (SPPS) with cyclobutane amino acids Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Medicinal Chemists

Technical Guide: Overcoming Steric Barriers in SPPS of Cyclobutane -Amino Acids (CBAAs)

Introduction: The Conformational Edge

Cyclobutane amino acids (CBAAs), particularly 2-aminocyclobutanecarboxylic acid , represent a class of conformationally constrained


-amino acids that are pivotal in modern peptidomimetic drug design. Unlike flexible linear peptides, CBAA-containing oligomers (foldamers) exhibit strong tendencies to adopt stable secondary structures—such as 12-helices or 14-helices—driven by the rigid cyclobutane ring and specific hydrogen bonding patterns.

However, the very feature that provides stability—the bulky, rigid cyclobutane ring—presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS). The steric bulk adjacent to both the amino and carboxyl groups significantly retards coupling kinetics, while the tendency of these sequences to aggregate on-resin can lead to incomplete synthesis and deletion sequences.

This guide details an optimized protocol for incorporating CBAAs into peptides, moving beyond standard Fmoc chemistries to address the specific kinetic and solubility hurdles posed by these constrained monomers.

Strategic Framework: The "Steric-Aggregation" Dilemma

Success with CBAAs requires navigating two opposing forces:

  • Steric Hindrance: The cyclobutane ring shields the nucleophilic amine and the electrophilic carbonyl. Standard coupling times (30-60 min) and reagents (HBTU/DIC) are often insufficient.

  • On-Resin Aggregation: CBAA oligomers often form organogel-like structures via inter-chain hydrogen bonding. This "gelling" limits solvent accessibility, effectively shutting down the synthesis.

Critical Reagent Selection

To overcome these barriers, we prioritize "chaotropic" synthesis conditions that disrupt aggregation and maximize acylation power.

ComponentStandard SPPS RecommendationCBAA Optimized Recommendation Rationale
Resin Rink Amide / Wang (0.6–0.8 mmol/g)Low-Loading ChemMatrix or PEG-PS (0.2–0.4 mmol/g) Polyethylene glycol (PEG) cores swell better in polar solvents; low loading prevents inter-chain aggregation (site isolation).
Coupling Reagent HBTU, HOBt, DICHATU, COMU, or PyAOP HOAt-based reagents (HATU) or Oxyma-based (COMU) accelerate reaction rates by orders of magnitude for hindered amines.
Base DIPEA (Diisopropylethylamine)DIPEA or TMP (2,4,6-Trimethylpyridine) Standard DIPEA is usually sufficient, but TMP is weaker and reduces racemization risk during slow couplings of activated esters.
Solvent DMFDMF / NMP (1:1) or DMSO blends NMP (N-methyl-2-pyrrolidone) is superior at disrupting peptide aggregation (beta-sheet breaking).

Detailed Protocol: Fmoc-SPPS of CBAA Peptides

Phase A: Resin Preparation

Objective: Ensure maximum swelling and site accessibility.

  • Selection: Use H-Rink Amide ChemMatrix (0.4 mmol/g).

  • Swelling: Weigh resin into a fritted syringe reactor. Add DCM (Dichloromethane) and shake for 20 minutes. Drain. Repeat with DMF (Dimethylformamide) for 20 minutes.

    • Note: ChemMatrix resin requires extensive swelling compared to polystyrene.

Phase B: Fmoc Deprotection

Objective: Remove the protecting group without inducing side reactions (like aspartimide formation, though less relevant for pure CBAA chains).

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Treat with 20% Piperidine (3 min). Drain.

    • Treat with 20% Piperidine (10 min).[1] Drain.

  • Wash: DMF (5 x 1 min). Ensure flow rate is high to remove all base.

Phase C: Activation and Coupling (The Critical Step)

Objective: Force the formation of the amide bond against steric resistance.

Reagents:

  • Amino Acid: Fmoc-CBAA-OH (3.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 equivalents).

  • Base: DIPEA (6.0 equivalents).

Manual/Automated Workflow:

  • Pre-activation: Dissolve Fmoc-CBAA-OH and HATU in minimal dry DMF/NMP. Add DIPEA immediately before adding to the resin.

    • Why? HATU active esters can hydrolyze; in situ activation is preferred.

  • Coupling 1 (Room Temp): Shake for 2 hours .

  • Drain and Wash: DMF (3 x 1 min).

  • Coupling 2 (Mandatory): Repeat the coupling with fresh reagents for another 2 hours .

    • Microwave Option: If using a microwave synthesizer (e.g., CEM Liberty Blue), perform a single coupling at 75°C for 10-15 minutes . (Note: Do not microwave Cys or His residues to avoid racemization).

  • Monitoring: Perform a Chloranil Test (see Section 4). The Kaiser test is often unreliable for hindered amines or secondary amines found in some modified CBAAs.

Phase D: Cleavage
  • Wash: DCM (5 x 1 min) to remove DMF traces (DMF can form complexes with TFA).

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: Shake for 2-3 hours. CBAAs are generally acid-stable.

  • Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate in cold diethyl ether.

Quality Control & Troubleshooting

The Chloranil Test (Alternative to Kaiser)

Because CBAAs are sterically hindered, the standard Kaiser (ninhydrin) test may yield false negatives (fail to detect free amines).

  • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

  • Result: Blue/Green beads = Free amine present (Incomplete coupling). Colorless/Yellow = Complete coupling.

Troubleshooting Aggregation

If couplings fail despite HATU/Double-Coupling:

  • Magic Mixture: Use a solvent system of DMF/DCM/Triton-X (1%) to disrupt hydrophobic packing.

  • Pseudoproline Dipeptides: If the sequence contains Ser/Thr, use pseudoproline dipeptides to induce a "kink" in the chain and disrupt aggregation.

  • Temperature: Elevate non-microwave coupling temperature to 50°C (water bath).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for coupling difficult cyclobutane residues.

SPPS_CBAA_Logic Start Start Coupling Cycle CheckRes Is Residue Hindered? (CBAA, N-Me, Aib) Start->CheckRes StdCoup Standard Coupling (HBTU/DIC, 45 min) CheckRes->StdCoup No AdvCoup Advanced Coupling (HATU/HOAt, 2-4 hrs) CheckRes->AdvCoup Yes Monitor Monitoring Test (Chloranil/Kaiser) StdCoup->Monitor AdvCoup->Monitor Result Test Result? Monitor->Result Success Proceed to Next AA Result->Success Negative (No Amine) Fail Incomplete Coupling Result->Fail Positive (Free Amine) Retry Double Coupling (Fresh Reagents) Fail->Retry First Failure MicroW Microwave Assist (75°C, 10 min) Fail->MicroW Second Failure Cap Acetylation Capping (Stop deletion seq) Fail->Cap Persistent Failure Retry->Monitor MicroW->Monitor Cap->Success

Caption: Decision tree for optimizing coupling efficiency of sterically hindered cyclobutane amino acids.

Mechanistic Insight: Why HATU?

The choice of HATU over HBTU is not arbitrary. In sterically demanding couplings like CBAAs, the rate-determining step is the aminolysis of the active ester.

  • Neighboring Group Effect: The pyridine nitrogen in the HOAt moiety (part of HATU) forms a hydrogen bond with the incoming amine.

  • Templating: This interaction positions the amine perfectly for nucleophilic attack on the carbonyl, significantly lowering the activation energy compared to the benzene-based HOBt/HBTU system.

  • Result: Higher yields for hindered substrates where HBTU fails.

References

  • Ortuño, R. M., et al. (2011).[2] "Synthesis and structural study of highly constrained hybrid cyclobutane-proline ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -peptides." Amino Acids.[2][3][4][5][6] 
    
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • MilliporeSigma. (2024). "Peptide Coupling Reagents Guide: Novabiochem." Sigma-Aldrich Technical Library.

  • Gutiérrez-Abad, R., et al. (2010).[7] "Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers." Organic Letters.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of Aminocyclobutyl Ketone Derivatives

Introduction: The Rising Importance of Strained Scaffolds in Drug Discovery The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of Strained Scaffolds in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for orienting substituents in chemical space, often leading to improved potency, selectivity, and metabolic stability in drug candidates. Aminocyclobutyl ketone derivatives, in particular, serve as crucial building blocks for a range of therapeutic agents, from enzyme inhibitors to modulators of protein-protein interactions.

However, the transition from small-scale laboratory synthesis (milligrams to grams) to process-scale production (kilograms) presents significant challenges.[1] Issues related to reagent cost, reaction safety, and the feasibility of purification methods often hinder the development of promising drug candidates containing this four-membered ring. This guide provides a detailed overview of robust and scalable synthetic procedures for aminocyclobutyl ketone derivatives, focusing on the practical considerations and underlying chemical principles essential for researchers and drug development professionals. We will explore field-proven strategies that prioritize safety, efficiency, and economic viability without compromising on product quality.

Core Synthetic Strategies and Mechanistic Considerations

The construction of the cyclobutane core is the primary challenge. Two main strategies have proven amenable to scale-up: [2+2] cycloadditions and ring expansion reactions .

[2+2] Cycloaddition Reactions

The direct formation of a four-membered ring from two two-carbon components is an elegant and convergent approach.[2] While classic photochemical [2+2] cycloadditions are often difficult to scale beyond the gram level due to issues with light penetration and specialized equipment, thermal and metal-catalyzed variants offer more promise.[3]

  • Ketene Cycloadditions: The reaction of a ketene (or a ketene equivalent) with an alkene is a powerful method for constructing cyclobutanones. For instance, dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, can react with an appropriately substituted alkene. The resulting dichlorocyclobutanone can then be reductively dehalogenated.

    • Causality Behind Experimental Choices: The in situ generation of ketenes is critical for safety and efficiency on a larger scale, as free ketenes are highly reactive and toxic. The choice of alkene partner is crucial for controlling regioselectivity.

Ring Expansion of Cyclopropyl Precursors

Rearrangement reactions of three-membered rings provide a thermodynamically favorable route to the less-strained cyclobutane system. This is often one of the most reliable and cost-effective strategies for large-scale production.[4]

  • Cyclopropylmethanol to Cyclobutanol Rearrangement: This acid-catalyzed rearrangement is a cornerstone of cyclobutane synthesis.[5] Commercially available cyclopropylcarboxylic acid can be reduced to cyclopropylmethanol. Subsequent treatment with a strong acid, such as sulfuric or hydrochloric acid, induces a Wagner-Meerwein type rearrangement to form cyclobutanol. The cyclobutanol is then oxidized to cyclobutanone.

    • Mechanistic Insight: Protonation of the alcohol creates a good leaving group (water), leading to the formation of a primary carbocation. To alleviate this unstable state, a C-C bond from the cyclopropane ring migrates, expanding the ring to a more stable secondary cyclobutyl cation, which is then trapped by water.

The workflow for this common ring-expansion strategy is outlined below.

cluster_0 Phase 1: Ring Expansion cluster_1 Phase 2: Functionalization A Cyclopropylcarboxylic Acid B Cyclopropylmethanol A->B Reduction (e.g., LiAlH4, NaBH4) C Cyclobutanol B->C Acid-Catalyzed Rearrangement D Cyclobutanone C->D Oxidation (e.g., TEMPO, Hypochlorite) E Functionalized Cyclobutanone D->E α-Functionalization (e.g., Bromination) F Protected Aminocyclobutyl Ketone E->F Nucleophilic Substitution (e.g., NaN3 then Reduction, or Protected Amine) G Aminocyclobutyl Ketone Derivative F->G Deprotection

Caption: General workflow for cyclobutanone synthesis via ring expansion and subsequent amination.

Key Scale-Up Considerations: Bridging the Kilogram Gap

Transitioning a synthesis from the bench to a pilot plant requires a shift in mindset. What is convenient on a small scale can become impractical or dangerous on a large scale.[1]

  • Reagent Selection & Stoichiometry:

    • Cost and Availability: Reagents like lithium aluminum hydride (LiAlH4) are excellent for small-scale reductions but can be prohibitively expensive and hazardous for large-scale operations. Alternative, cheaper, and safer reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation should be evaluated.

    • Atom Economy: Minimize the use of protecting groups and stoichiometric reagents where possible. Catalytic approaches are highly desirable.[4]

  • Thermal Management & Safety:

    • Exotherms: Acid-catalyzed rearrangements and oxidations can be highly exothermic. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient. Reactions must be run at a suitable dilution, and reagent addition must be carefully controlled to manage the temperature.

    • Hazardous Reagents: The use of diazomethane for certain transformations, while effective, is often avoided in large-scale campaigns due to its explosive nature. Continuous flow reactors can mitigate this risk by generating and consuming the hazardous reagent in small amounts in situ.[6][7]

  • Work-up and Purification:

    • Phase Separations: Large-scale liquid-liquid extractions can be time-consuming and generate significant solvent waste. The choice of solvent should facilitate easy and clean phase separation.

    • Purification Method: Column chromatography is generally not a viable option for multi-kilogram production. The synthetic strategy must be designed to yield a final product that can be purified by crystallization, distillation, or salt formation. This often requires careful control of impurities in the preceding steps.

  • Continuous Flow Technology:

    • For reactions with significant safety risks or poor thermal control in batch mode, continuous flow processing is an enabling technology.[8][9] By pumping reagents through a heated or cooled static mixer or packed-bed reactor, precise control over reaction time, temperature, and mixing is achieved. This enhances safety and can often improve yield and selectivity.[10]

Protocols for Kilogram-Scale Synthesis

The following protocols are designed with scalability, safety, and robustness in mind. They represent validated pathways to key aminocyclobutyl ketone intermediates.

Protocol 1: Scalable Synthesis of 3-Aminocyclobutanone Hydrochloride via Ring Expansion and Functionalization

This protocol outlines a robust, multi-step synthesis starting from inexpensive, commercially available cyclopropylcarboxylic acid. It leverages a reliable ring expansion followed by a carefully planned functionalization sequence.

Overall Reaction Scheme:

Cyclopropylcarboxylic Acid → Cyclopropylmethanol → Cyclobutanol → Cyclobutanone → 3-Bromocyclobutanone → 3-(N-benzyl-N-α-methylbenzylamino)cyclobutanone → 3-Aminocyclobutanone HCl

A Start: Cyclopropyl- carboxylic Acid B Step 1: Reduction (NaBH4/BF3·OEt2) A->B C Intermediate: Cyclopropylmethanol B->C D Step 2: Rearrangement (Aqueous H2SO4) C->D E Intermediate: Cyclobutanol D->E F Step 3: Oxidation (NaOCl/TEMPO) E->F G Intermediate: Cyclobutanone F->G H Step 4: α-Bromination (CuBr2) G->H I Intermediate: 3-Bromocyclobutanone H->I J Step 5: Amination (N-benzyl-N-α-methylbenzylamine) I->J K Intermediate: Protected Amine J->K L Step 6: Deprotection (H2, Pd/C) K->L M Final Product: 3-Aminocyclobutanone HCl L->M

Caption: Stepwise workflow for the synthesis of 3-Aminocyclobutanone Hydrochloride.

Step 3: Oxidation of Cyclobutanol to Cyclobutanone

This step is critical and utilizes a TEMPO-catalyzed oxidation, which is milder and more selective than traditional chromium-based oxidants, making it suitable for large-scale synthesis.[5]

Reagent MW ( g/mol ) Amount Moles Equivalents
Cyclobutanol72.111.00 kg13.861.0
TEMPO156.2522.0 g0.140.01
Potassium Bromide (KBr)119.00165.0 g1.390.1
Dichloromethane (DCM)84.9310.0 L--
Sodium Hypochlorite (NaOCl, 12% soln)74.449.0 L~14.51.05
Saturated aq. NaHCO₃-5.0 L--

Procedure:

  • To a 50 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add cyclobutanol (1.00 kg), TEMPO (22.0 g), KBr (165.0 g), and dichloromethane (10.0 L).

  • Cool the stirred mixture to 0-5 °C using a circulating chiller.

  • In a separate vessel, add saturated aqueous NaHCO₃ solution (5.0 L) to the 12% sodium hypochlorite solution (9.0 L).

  • Add the buffered hypochlorite solution to the reaction mixture via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour. Monitor reaction completion by GC-MS.

  • Once the reaction is complete, stop the stirring and allow the layers to separate.

  • Drain the lower organic layer. Extract the aqueous layer with DCM (2 x 2.0 L).

  • Combine the organic layers and wash with 1 M sodium thiosulfate solution (3.0 L), followed by brine (3.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclobutanone.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield cyclobutanone as a clear liquid.

    • Expected Yield: 85-92%

    • Purity (GC): >99%

Step 5 & 6: Amination and Deprotection

The subsequent amination and deprotection are crucial for installing the required amino group. The choice of aminating agent and deprotection method is key for scalability.

Parameter Step 5: Amination Step 6: Deprotection
Key Reagents 3-Bromocyclobutanone, N-benzyl-N-α-methylbenzylamine, K₂CO₃Protected Amine Intermediate, Pd/C, H₂, HCl in EtOH
Solvent Acetonitrile (MeCN)Ethanol (EtOH)
Temperature 60-65 °C25-30 °C
Pressure Atmospheric50 psi (H₂)
Work-up Filtration, ConcentrationFiltration, Concentration, Crystallization
Rationale Solid base (K₂CO₃) is easily filtered off. The chosen amine allows for facile hydrogenolysis.Catalytic hydrogenation is a clean and efficient method for debenzylation. The product crystallizes as the HCl salt.

Summary and Outlook

The synthesis of aminocyclobutyl ketone derivatives on a scale relevant to drug development is a challenging yet achievable goal. The most successful strategies rely on robust and well-understood chemical transformations like the ring expansion of cyclopropylmethanols.[5] Careful consideration of thermal safety, reagent cost, and the avoidance of chromatographic purifications are paramount. By designing a synthetic route where intermediates and the final product can be isolated and purified via extraction, distillation, and crystallization, chemists can create a process that is both economically viable and technically sound. The continued development of new catalytic methods and the adoption of technologies like continuous flow processing will further expand the toolkit available to process chemists, ensuring that valuable cyclobutane-containing drug candidates can be advanced from the laboratory to the clinic.[9]

References

  • Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem, 90(9). Available at: [Link]

  • Lenihan, J. M., Jacobsen, A., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 13(8), 1084-1092. Available at: [Link]

  • D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15544-15603. Available at: [Link]

  • Liu, C., Shangguan, X., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(25), 7546-7551. Available at: [Link]

  • von Wangelin, A. J., et al. (2025). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Chemistry – A European Journal. Available at: [Link]

  • Haimen Huaxiang Pharmaceutical Technology Co., Ltd. (2020). Synthetic method of cyclobutanone. CN111138252A.
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  • Google Patents. (n.d.). Method of producing cyclobutanone. EP1161408B1.
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  • Twitty, C. N., et al. (n.d.). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Journal of the American Chemical Society.
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  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • Beaver, M. G., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 64(6), 1824-1826.
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  • PubChem. (n.d.). 3-Aminocyclobutanone. Available at: [Link]

  • Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1856-1863. Available at: [Link]

  • de la Cruz, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Available at: [Link]

Sources

Method

The Rising Star of Bioorthogonal Chemistry: Harnessing the Power of Cyclobutane Scaffolds

Introduction: Beyond the Click Chemistry Workhorses In the expansive toolkit of bioorthogonal chemistry, reactions like the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, alongside the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Click Chemistry Workhorses

In the expansive toolkit of bioorthogonal chemistry, reactions like the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, alongside the inverse-electron-demand Diels-Alder (IEDDA) reaction, have become indispensable for their precision and biocompatibility.[1][2] These reactions empower researchers to meticulously label, track, and manipulate biomolecules within their native environments.[3] However, the quest for novel reactivity, smaller bioorthogonal tags, and unique kinetic profiles continues to drive innovation. Emerging from this pursuit are cyclobutane-based scaffolds, a class of strained rings whose distinct structural and electronic properties offer compelling new strategies for click chemistry.

The inherent ring strain of approximately 26.3 kcal/mol, a unique puckered conformation, and increased p-character in its C-C bonds distinguish cyclobutane from more flexible or inert cycloalkanes.[4][5] This strain energy is not a liability but a latent driving force that can be unleashed to accelerate reactions, making cyclobutane derivatives highly attractive for bioorthogonal applications. This guide provides an in-depth exploration of two prominent applications of cyclobutane scaffolds in click chemistry: cyclobutenes in tetrazine ligations and the use of highly strained bicyclo[1.1.0]butanes (BCBs) as covalent protein modification agents . We will delve into the causality behind their reactivity, provide detailed experimental protocols, and present quantitative data to empower researchers in drug discovery and chemical biology to leverage these innovative tools.

Application Note I: Cyclobutene Derivatives in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction, often termed tetrazine ligation, has gained prominence for its exceptionally fast kinetics, which can be orders of magnitude greater than SPAAC, enabling rapid labeling at low concentrations.[6][7] The reaction's speed is critically dependent on the dienophile, with highly strained alkenes like trans-cyclooctene (TCO) being the gold standard.[8] Cyclobutene emerges as a compelling alternative—a small, strained dienophile that offers a balance of reactivity and stability, making it an excellent "mini-tag" for modifying biomolecules where minimal perturbation is desired.[9][10]

The "Why": Strain as a Catalyst for Reactivity

The enhanced reactivity of cyclobutene compared to less strained cyclic alkenes like cyclopentenone or cyclohexenone is a direct consequence of its ring strain.[7] The deviation of the bond angles from the ideal sp2 hybridization in the double bond and sp3 hybridization in the rest of the ring creates a high-energy ground state. The transition state of the Diels-Alder reaction partially relieves this strain, thus lowering the overall activation energy of the reaction. This inherent "strain-release" mechanism accelerates the cycloaddition with tetrazines, allowing the reaction to proceed efficiently under biocompatible conditions without the need for a catalyst.[7]

Quantitative Kinetics: Cyclobutene vs. Other Dienophiles

The reactivity of cyclobutene derivatives in IEDDA reactions has been quantified, allowing for direct comparison with other dienophiles. The second-order rate constants typically fall in the range of 0.04–0.15 M⁻¹s⁻¹ , which is faster than terminal alkenes.[9] While not as rapid as the fastest TCO derivatives (which can exceed 800 M⁻¹s⁻¹), cyclobutenes offer a valuable combination of moderate reactivity, small size, and high stability.[9][11]

DienophileReaction PartnerSecond-Order Rate Constant (k₂)Reference
Aryl-functionalized Cyclobutene 3-phenyl-1,2,4,5-tetrazine0.056 M⁻¹s⁻¹ [9]
Aryl-functionalized Cyclobutene di-pyridyl-tetrazine0.04–0.15 M⁻¹s⁻¹ [9]
trans-Cyclooctene (TCO)Tetrazine> 800 M⁻¹s⁻¹[11]
NorborneneTetrazine~1 M⁻¹s⁻¹[2]
Bicyclononyne (BCN)Tetrazine~9 M⁻¹s⁻¹[2]
Terminal AlkenesTetrazine< 0.01 M⁻¹s⁻¹[9]
Experimental Protocols

The following protocols are adapted from the work of Sun et al. in Molecules (2021)[9] and provide a framework for the synthesis of functionalized cyclobutenes and their application in protein labeling.

This protocol describes the synthesis of a 4-(cyclobut-2-en-1-ylthio)benzoic acid derivative, suitable for conjugation to biomolecules via its carboxylic acid group.

cluster_0 Synthesis of Functionalized Cyclobutene start 1,3-Cyclobutanediol step1 Tosylation (TsCl, Pyridine) start->step1 step2 Thiolation (4-mercaptobenzoic acid methyl ester, K2CO3, DMF) step1->step2 step3 Elimination (DBU, Toluene) step2->step3 step4 Hydrolysis (LiOH, THF/H2O) step3->step4 product 4-(cyclobut-2-en-1-ylthio)benzoic acid (Final Product) step4->product

Caption: Workflow for synthesizing a cyclobutene handle.

Step-by-Step Methodology:

  • Tosylation: Dissolve 1,3-cyclobutanediol in pyridine and cool to 0 °C. Add 4-tosyl chloride (TsCl) portion-wise and stir overnight at room temperature. Extract the product with ethyl acetate and purify by silica gel column chromatography.

  • Thiolation: To a solution of the tosylated intermediate in DMF, add 4-mercaptobenzoic acid methyl ester and potassium carbonate (K₂CO₃). Stir the mixture at 80 °C for 12 hours. After cooling, extract the product with ethyl acetate and purify by column chromatography.

  • Elimination: Dissolve the product from the previous step in toluene and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Reflux the mixture for 4 hours. After cooling, wash the reaction mixture, extract with ethyl acetate, and purify by column chromatography to yield the cyclobutene methyl ester.

  • Hydrolysis: Dissolve the cyclobutene methyl ester in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature for 2 hours. Acidify the mixture with HCl (1 M) and extract the final product, 4-(cyclobut-2-en-1-ylthio)benzoic acid, with ethyl acetate. Purify by column chromatography.

This protocol allows for the determination of the second-order rate constant for the reaction between a cyclobutene derivative and a tetrazine.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare a 0.5 mM solution of a di-pyridyl-tetrazine in a 1:1 mixture of DMF and water. Prepare a 5 mM solution of the cyclobutene dienophile in the same solvent system.

  • Initiate Reaction: In a quartz cuvette, mix the tetrazine and cyclobutene solutions. The final concentrations should maintain a 10-fold excess of the cyclobutene (pseudo-first-order conditions).

  • Spectrophotometric Monitoring: Immediately begin monitoring the reaction at 37 °C using a UV-Vis spectrophotometer. Record the decrease in absorbance of the characteristic tetrazine peak at 520 nm at regular intervals (e.g., every 10 minutes) for at least 6 hours.

  • Data Analysis: Plot the natural logarithm of the absorbance at 520 nm versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

  • Calculate Second-Order Rate Constant (k₂): Divide k_obs by the concentration of the cyclobutene dienophile to obtain the second-order rate constant (k₂ = k_obs / [Cyclobutene]).

This protocol demonstrates the conjugation of a cyclobutene handle to a protein and subsequent labeling with a tetrazine-fluorophore probe.

cluster_1 Protein Labeling Workflow protein Bovine Serum Albumin (BSA) conjugation Conjugation to BSA (Amide bond formation) protein->conjugation activation Activation of Cyclobutene-COOH (EDC, NHS) activation->conjugation purification1 Purification (Dialysis) conjugation->purification1 labeling Tetrazine Ligation (Add Tetrazine-Cy5 probe) purification1->labeling analysis Analysis (SDS-PAGE, Fluorescence Imaging) labeling->analysis

Caption: Workflow for cyclobutene-mediated protein labeling.

Step-by-Step Methodology:

  • Activate Cyclobutene Handle: Activate the carboxylic acid of the functionalized cyclobutene (from Protocol 1) using a standard coupling procedure, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Conjugate to BSA: Add a solution of BSA in PBS (pH 7.4) to the activated cyclobutene handle. Allow the reaction to proceed for 2 hours at room temperature to form a stable amide bond between the cyclobutene handle and lysine residues on the BSA.

  • Purify the Conjugate: Remove unreacted cyclobutene handle by dialysis against PBS.

  • Tetrazine Ligation: Incubate the cyclobutene-modified BSA with a tetrazine-functionalized fluorescent probe (e.g., a tetrazine-Cy5 conjugate) for 4 hours at room temperature.

  • Analyze the Labeled Protein: Analyze the reaction mixture using SDS-PAGE. Visualize the gel using a fluorescence imaging system to confirm the successful covalent labeling of the BSA. A fluorescent band corresponding to the molecular weight of BSA indicates successful conjugation.

Application Note II: Bicyclo[1.1.0]butanes (BCBs) as Cysteine-Selective Covalent Warheads

Bicyclo[1.1.0]butanes (BCBs) represent one of the most strained carbocyclic systems known, with a strain energy of approximately 66 kcal/mol.[9][12] This immense strain is concentrated in the central, inverted C-C bond, which exhibits significant p-character, making it susceptible to reactions with both electrophiles and nucleophiles.[12][13] This unique reactivity has positioned BCBs as powerful reagents for "strain-release" transformations and, more recently, as highly selective covalent warheads for bioconjugation, particularly for targeting cysteine residues in proteins.[10][12]

The "Why": Strain-Release-Driven Covalent Modification

Unlike traditional click reactions that form a stable linkage through cycloaddition, BCBs react with nucleophiles, such as the thiol group of a cysteine residue, via a strain-release ring-opening mechanism.[5][12] The nucleophile attacks one of the bridgehead carbons, leading to the irreversible cleavage of the central C-C bond. This process forms a stable, covalent bond and a less-strained cyclobutane derivative. The high energy of the BCB ground state ensures a strong thermodynamic driving force for this reaction, allowing it to proceed under mild, biocompatible conditions without a catalyst. The reaction is highly selective for soft nucleophiles like thiols over more abundant, harder nucleophiles like amines or hydroxyls, providing excellent chemoselectivity for cysteine modification in a complex biological milieu.[10]

Tuning Reactivity and Functionalization

A key advantage of BCB scaffolds is their tunability. By installing electron-withdrawing or -donating groups on the BCB core, the electrophilicity of the bridgehead carbons can be modulated, thus controlling the rate of the strain-release reaction.[4][10] For example, sulfoximine-BCBs have been developed where modification of the sulfoximine nitrogen with electron-withdrawing groups leads to reactivity comparable to that of acrylamides, a common cysteine-targeting warhead.[4][10] This allows for the rational design of BCB probes with tailored reactivity profiles for specific biological targets.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of functionalized BCBs for protein modification, based on recent advances in the field.[10]

This protocol outlines a general approach for creating a BCB amide, which can be further diversified for bioconjugation applications. The synthesis often starts from a readily available 1,3-diene.

cluster_2 General Synthesis of BCB Amide start 1,3-Diene step1 [2+1] Cyclopropanation (e.g., Simmons-Smith) start->step1 step2 Bromination step1->step2 step3 Intramolecular Cyclization (e.g., n-BuLi) step2->step3 step4 Carboxylation (CO2) step3->step4 step5 Amide Coupling (Amine, Coupling Reagent) step4->step5 product Functionalized BCB Amide step5->product

Caption: General workflow for BCB amide synthesis.

Step-by-Step Methodology:

  • Cyclopropanation: Convert a suitable 1,3-diene to the corresponding vinylcyclopropane via a [2+1] cyclopropanation reaction (e.g., using the Simmons-Smith reagent).

  • Halogenation: Perform a bromination of the vinylcyclopropane to yield a dibromocyclopropyl derivative.

  • Intramolecular Cyclization: Treat the dibromide with a strong base, such as n-butyllithium (n-BuLi), at low temperature to induce an intramolecular cyclization, forming the bicyclo[1.1.0]butane core.

  • Carboxylation: Quench the resulting lithiated BCB intermediate with dry carbon dioxide (CO₂) to form a BCB-carboxylate.

  • Amide Coupling: Convert the carboxylic acid to the desired amide by reacting it with an amine of interest using standard peptide coupling reagents (e.g., HATU, HOBt). This introduces a functional handle for further modification or direct use in bioconjugation.

This protocol describes the general procedure for labeling a cysteine-containing protein with a BCB-based electrophilic warhead.

Step-by-Step Methodology:

  • Prepare Protein and BCB Reagent: Prepare a solution of the target protein (e.g., a model protein like CDK2 or a peptide containing a single cysteine) in a suitable aqueous buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the functionalized BCB reagent (e.g., a sulfoximine-BCB) in a compatible organic solvent like DMSO.

  • Initiate Labeling Reaction: Add a molar excess (e.g., 10-50 equivalents) of the BCB reagent stock solution to the protein solution. The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-4 hours). The optimal time and temperature may need to be determined empirically based on the reactivity of the specific BCB warhead.

  • Quench and Purify: (Optional) Quench any unreacted BCB reagent with a small molecule thiol like glutathione or β-mercaptoethanol. Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

  • Analysis: Confirm covalent modification of the protein using mass spectrometry (e.g., ESI-MS or MALDI-TOF), looking for an increase in mass corresponding to the addition of the BCB moiety. The selectivity of the labeling can be assessed by peptide mapping after proteolytic digest (e.g., trypsin digest followed by LC-MS/MS analysis) to identify the modified cysteine residue.

Conclusion and Future Outlook

Cyclobutane scaffolds are proving to be more than just a structural curiosity in medicinal chemistry; they are powerful and versatile tools for advancing the field of click and bioorthogonal chemistry. Cyclobutenes provide a compact and stable alternative to larger strained alkenes for IEDDA reactions, offering a favorable balance of reactivity and minimal structural perturbation. Even more compelling is the emergence of bicyclo[1.1.0]butanes, whose immense ring strain can be harnessed for highly selective, catalyst-free covalent modification of proteins. The tunability of BCB reactivity opens exciting avenues for developing bespoke chemical probes and targeted covalent therapeutics.

While the applications of cyclobutenes in tetrazine ligation are well-supported by kinetic data, the quantitative analysis of BCB strain-release reactions in biological systems is an area of active development. Future work will likely focus on generating a broader library of functionalized BCB warheads with a wide range of kinetic profiles and establishing comprehensive datasets to directly compare their performance against other bioorthogonal and covalent modification strategies. As our understanding and synthetic command of these strained rings grow, cyclobutane-based reagents are poised to become a mainstay in the toolkit of researchers at the interface of chemistry, biology, and medicine.

References

  • Sun, J., Li, J., Sun, H., Li, C., & Wu, H. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 276. [Link]

  • Zhong, Z., Hocking, B. J. W., Brown, C. P., et al. (2024). Synthesis and Functionalization of Sulfoximine-Bicyclo[1.1.0]butanes: Functionalizable, Tuneable and Cysteine-Selective Chiral Warheads. Angewandte Chemie International Edition. [Link]

  • Zhong, Z., Hocking, B. J. W., Brown, C. P., et al. (2025). Synthesis and Functionalization of Sulfoximine-Bicyclo[1.1.0]butanes: Functionalizable, Tuneable and Cysteine-Selective Chiral Warheads. Angewandte Chemie International Edition, e202420028. [Link]

  • Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(38), 11253–11273. [Link]

  • Baran, P. S., & Maimone, T. J. (2009). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 7(22), 4637-4643. [Link]

  • Kelly, C. B., Milligan, J. A., & Tilley, L. J. (2022). Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads. Chemical Science, 13(38), 11253-11273. [Link]

  • Texidor, K., Uyghur, D., Wiese, N., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters, 130572. [Link]

  • Kent, S. B. H. (2014). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. Organic Letters, 16(15), 4066-4069. [Link]

  • Aggarwal, V. K., & Tredwell, M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539-1553. [Link]

  • McKay, C. S., & Finn, M. G. (2023). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]

  • Mandler, M., Mignone, J., Jurica, E., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Texidor, K., Uyghur, D., Wiese, N., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Texidor, K., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Schischko, A., Kaplaneris, N., & Ackermann, L. (2019). Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis. Nature Communications, 10(1), 3553. [Link]

  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology, 9(3), 592-605. [Link]

  • Schischko, A., Kaplaneris, N., & Ackermann, L. (2019). Late-stage peptide C–H alkylation for bioorthogonal C–H activation featuring solid phase peptide synthesis. Nature Communications, 10, 3553. [Link]

  • Liu, Y., & Lu, H. (2021). Different strategies for ligation of protein backbones via a peptide bond. Microbial Cell Factories, 20(1), 1-14. [Link]

  • Zhang, L., & Morken, J. P. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. Nature Chemistry, 15(10), 1436-1443. [Link]

  • Bogen, B., & Malissen, B. (2019). B cell receptor ligation induces display of V-region peptides on MHC class II molecules to T cells. Proceedings of the National Academy of Sciences, 116(49), 24737-24746. [Link]

  • Fawcett, A., & Aggarwal, V. K. (2020). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation. Angewandte Chemie International Edition, 59(40), 17539-17543. [Link]

  • Alabugin, I. V., Gold, B., Shatskir, Y., & Roy, D. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Polymers, 13(15), 2530. [Link]

  • Texidor, K., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Aggarwal, V. K., & Fawcett, A. (2022). Strain‐release‐driven reactions of bicyclo[1.1.0]butane compounds. Angewandte Chemie International Edition, 61(1), e202111162. [Link]

  • Ackermann, L. (2025). Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation. Nature Synthesis. [Link]

  • Gries, M., & Breit, B. (2025). Double Strain‐Release (3+3)‐Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. Chemistry – A European Journal. [Link]

  • Wang, C., & Xia, Y. (2022). Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes. Chemical Communications, 58(75), 10471-10484. [Link]

  • Popik, V. V. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 30(24), 6723. [Link]

  • Raines, R. T. (2025). Chemical ligation of backbone N-hydroxylated peptides. ChemRxiv. [Link]

  • Stephenson, C. R. J. (2022). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. Journal of the American Chemical Society, 144(18), 8036-8043. [Link]

  • Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 258-264. [Link]

  • van Delft, F. L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805-815. [Link]

  • van Delft, F. L., & Rutjes, F. P. J. T. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805-815. [Link]

  • Sun, J., et al. (2021). In vitro cyclobutene modification and bioorthogonal labeling of protein bovine serum albumin (BSA). ResearchGate. [Link]

  • Alabugin, I. V., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Polymers, 13(15), 2530. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

Executive Summary & Strategic Analysis The synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one presents a unique set of challenges driven by the steric strain of the cyclobutane ring and the hindrance of the gem-disub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one presents a unique set of challenges driven by the steric strain of the cyclobutane ring and the hindrance of the gem-disubstituted quaternary center. Low yields in this reaction are rarely due to a single failure point but rather a cascade of inefficiencies: poor nucleophilic attack due to sterics, stability of the intermediate metallo-imine, or improper handling of the amine functionality.

This guide prioritizes two primary synthetic pathways:

  • The Nitrile Route (Direct Addition): High atom economy, faster, but requires rigorous control of Grignard quality and hydrolysis conditions.

  • The Weinreb Amide Route (Stepwise): Higher step count, but superior purity profile and yield consistency for scale-up.

Synthetic Decision Matrix

SynthesisDecision Start Start: 1-Aminocyclobutanecarboxylic Acid (or Nitrile Precursor) Decision Is the starting material already a Nitrile? Start->Decision NitrilePath Route A: Nitrile Addition (Direct Grignard) Decision->NitrilePath Yes WeinrebPath Route B: Weinreb Amide (Via Acid/Ester) Decision->WeinrebPath No NitrileRisk Risk: Stable Imine Intermediate Solution: Cu(I) Cat. + Acid Hydrolysis NitrilePath->NitrileRisk WeinrebBenefit Benefit: Prevents Over-addition Solution: Standard Grignard WeinrebPath->WeinrebBenefit

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and risk tolerance.

Route A: The Nitrile Approach (Troubleshooting & Optimization)

Core Reaction: 1-(N-Boc-amino)cyclobutanecarbonitrile + Isobutylmagnesium Bromide


 Ketimine 

Ketone.

This route is often plagued by yields <40%.[1] The failure usually occurs at the nucleophilic addition step (due to sterics) or the hydrolysis step (due to the stability of the sterically crowded imine).

Critical Protocol Optimization
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Mechanistic Rationale
Protecting Group Free Amine or CbzBoc (tert-Butoxycarbonyl) Free amines quench Grignard. Cbz can degrade under harsh Grignard conditions; Boc is stable to base/nucleophiles.
Catalyst NoneCuBr·SMe₂ (5-10 mol%) Copper(I) salts catalyze the addition to sterically hindered nitriles, effectively lowering the activation energy [1].
Solvent Diethyl EtherTHF / Toluene (1:1) Higher boiling point allows thermal activation; Toluene improves solubility of the magnesium salt intermediate.
Hydrolysis Sat. NH₄Cl (rt)2M HCl (Reflux or 50°C) The intermediate gem-disubstituted ketimine is remarkably stable. Mild hydrolysis fails to convert it to the ketone.
Step-by-Step Troubleshooting

Issue 1: "I see starting material remaining after 24 hours."

  • Diagnosis: The Grignard reagent is struggling to approach the quaternary carbon.

  • The Fix:

    • Switch to Isobutylmagnesium Chloride: Chlorides are often more reactive than bromides in THF.

    • Add CuBr·SMe₂: Add 5 mol% Copper(I) bromide-dimethyl sulfide complex to the nitrile solution before adding the Grignard. This forms a more reactive organocopper species.

    • Temperature: Reflux the reaction. The cyclobutane ring is stable enough to withstand THF reflux (66°C).

Issue 2: "I isolated a product, but NMR shows an imine or complex mixture."

  • Diagnosis: Incomplete hydrolysis.[2] The bulky cyclobutane ring and the isobutyl group protect the imine nitrogen from water attack.

  • The Fix: Do not use Ammonium Chloride quench. Pour the reaction mixture into cold 2M HCl , then heat the biphasic mixture to 50°C for 2-4 hours. This forces the hydrolysis of the ketimine to the ketone.[3]

    • Note: This will also deprotect the Boc group. If you need the Boc-protected ketone, use a milder acid (Citric acid) but extend reaction time to 48h, or re-protect after workup.

Route B: The Weinreb Amide Approach (High Purity)

Core Reaction: 1-(N-Boc-amino)cyclobutanecarboxylic acid


 Weinreb Amide 

Ketone.

If the nitrile route fails to yield >50%, switch to this route. The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate that prevents over-addition and collapses cleanly to the ketone upon quenching.

Workflow Visualization

WeinrebMechanism Acid 1-Boc-Amino Cyclobutane Acid Weinreb Weinreb Amide Intermediate Acid->Weinreb + HN(OMe)Me Coupling Coupling Agent (EDC/HOBt or T3P) Coupling->Weinreb Chelate Stable Mg-Chelate (Prevents Over-addition) Weinreb->Chelate + Grignard Grignard Isobutyl MgBr (THF, 0°C) Product Target Ketone Chelate->Product Acid Quench

Figure 2: The Weinreb pathway ensures mono-addition via a stable magnesium chelate.

Critical Protocol Optimization

1. Amide Formation:

  • Challenge: Steric hindrance at the quaternary carbon makes standard coupling (EDC/NHS) slow.

  • Solution: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF. T3P is superior for sterically hindered couplings and yields the Weinreb amide in high purity without racemization (not an issue here, but good practice).

2. Grignard Addition:

  • Stoichiometry: Use 2.5 - 3.0 equivalents of Isobutylmagnesium bromide. The first equivalent acts as a base to deprotonate the Boc-NH (if not alkylated), the second adds to the carbonyl.

  • Temperature: Run at 0°C to Room Temperature . Unlike the nitrile route, reflux is rarely needed and can lead to side reactions.

FAQ: Common Pitfalls & Solutions

Q: Can I perform this reaction without protecting the amine? A: No. A free primary amine (


) has two acidic protons. You would need >3 equivalents of Grignard reagent (2 to deprotonate, 1 to react). The resulting magnesium-amide anion is insoluble and coats the magnesium surface or precipitates, stalling the reaction. Always use Boc-protection .

Q: Why Isobutylmagnesium bromide vs. chloride? A: Commercially, the bromide is more common, but the chloride is smaller and often more nucleophilic in THF. If sterics are the main issue (indicated by recovered starting material), switch to the chloride or synthesize it fresh.

Q: My yield is low (<20%). What is the single most effective change I can make? A: Add LiCl (Lithium Chloride) or use TurboGrignard (iPrMgCl·LiCl) to perform a halogen exchange if making the reagent. LiCl breaks up Grignard aggregates, making the reagent effectively smaller and more reactive ("TurboGrignard" effect) [2].

Q: How do I remove the magnesium salts during workup? They form a sticky emulsion. A: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

  • Protocol: After quenching, add saturated aqueous Rochelle’s Salt and stir vigorously for 1-2 hours. The tartrate chelates the magnesium/aluminum salts, resulting in two clear, easily separable layers.

References

  • Copper-Catalyzed Grignard Addition: Weiberth, F. J., & Hall, S. S. (1987).[3] Copper(I)-activated addition of Grignard reagents to nitriles.[2][3] Synthesis of ketimines, ketones, and amines.[3][4][5][6] The Journal of Organic Chemistry, 52(17), 3901–3904. Link

  • LiCl Enhancement (TurboGrignard): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Grignard to Nitrile Mechanism: Swain, C. G. (1947).[3] The Mechanism of Addition of Grignard Reagents to Nitriles. Journal of the American Chemical Society, 69(10), 2306–2309. Link[3]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Side Reactions in Amino Ketone Coupling

Welcome to the Application Scientist Support Center. As drug development increasingly relies on complex peptidomimetics and targeted protein degraders, the incorporation of the α-amino ketone moiety has become highly des...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development increasingly relies on complex peptidomimetics and targeted protein degraders, the incorporation of the α-amino ketone moiety has become highly desirable. However, the bifunctional nature of amino ketones makes them notoriously unstable during peptide elongation and coupling sequences.

This guide provides field-proven, mechanistic troubleshooting strategies to prevent unwanted intramolecular cyclizations and intermolecular self-condensations.

Knowledge Base: The Causality of Amino Ketone Instability

To troubleshoot effectively, we must first understand the thermodynamic and kinetic drivers behind amino ketone degradation. When the amine is deprotected, the molecule becomes a highly labile intermediate capable of three primary destructive pathways:

  • Intermolecular Self-Condensation (Pyrazine Formation): The free amine of one molecule nucleophilically attacks the ketone of another. This forms a dihydropyrazine intermediate that rapidly oxidizes in the presence of air to form a thermodynamically stable pyrazine .

  • Intramolecular Schiff Base Formation: When the amino ketone is embedded within a flexible peptide chain (e.g., 1,4- or 1,5-amino ketones), the terminal amine can fold back to attack the internal ketone, releasing water to form a cyclic imine (pyrroline or piperideine) .

  • Base-Catalyzed Epimerization: The electron-withdrawing nature of the ketone drastically lowers the pKa of the adjacent α-proton. Standard coupling bases (like DIPEA or TEA) easily abstract this proton, leading to enolization and subsequent racemization .

G A Protected Amino Ketone (Stable) B Free Amino Ketone (Labile Intermediate) A->B Deprotection (e.g., TFA or Piperidine) C Pyrazine Derivative (Intermolecular Dimerization) B->C Self-Condensation + Oxidation (Air) D Pyrroline / Piperideine (Intramolecular Cyclization) B->D Intramolecular Nucleophilic Attack E Desired Coupled Product (Amide Bond) B->E Rapid in situ Coupling (Strict pH control)

Mechanistic divergence of free amino ketones into cyclic side products versus desired coupling.

Diagnostic FAQs & Troubleshooting Workflows

Q1: My LC-MS shows a major mass peak at [2M - 2H - 2H₂O + H]⁺. What happened? A: This is the definitive mass signature of pyrazine formation. Two molecules of your α-amino ketone have condensed (loss of 2 H₂O) and subsequently oxidized (loss of 2H). Causality: You likely isolated the free α-amino ketone or left it in a basic/neutral solution for too long before adding the activated coupling partner. Solution:Never isolate the free α-amino ketone. Maintain it as an HCl or TFA salt until the exact moment of coupling. Perform in situ neutralization only in the presence of the pre-activated carboxylic acid partner.

Q2: I am seeing a [M - 18]⁺ peak in my product mixture after coupling a sequence containing an internal ketone. How do I prevent this? A: The[M - 18]⁺ peak indicates a dehydration event—specifically, intramolecular Schiff base (imine) cyclization . Causality: The conformational flexibility of the peptide backbone allows the N-terminal amine and the internal ketone to achieve proximity, forming a favorable 5- or 6-membered heterocyclic ring. Solution:

  • Solvent Disruption: Switch to a highly disruptive solvent system (e.g., adding chaotropic salts like LiCl to DMF) to break the secondary structures that bring the reactive groups together.

  • Transient Masking: Protect the ketone as a 1,3-dioxolane (ketal) during the elongation steps, deprotecting it only during the final global acidic cleavage.

Q3: How do I minimize epimerization of the α-chiral center next to the ketone? A: Swap your base and coupling reagent. Causality: Over-basification with unhindered bases like DIPEA drives enolization. Solution: Use 2,4,6-collidine instead of DIPEA. Collidine is sterically hindered and less basic, minimizing proton abstraction while still neutralizing the coupling environment. Pair this with DEPBT, a coupling reagent specifically designed to suppress racemization.

LogicTree Start Analyze LC-MS Data of Coupling Mixture M18 Peak at [M - 18]+ ? (Intramolecular Cyclization) Start->M18 M2 Peak at [2M - 4]+ ? (Pyrazine Formation) Start->M2 Epi Broad/Split Product Peak? (Epimerization) Start->Epi Sol1 Action: Mask ketone as ketal OR use chaotropic salts (LiCl/DMF) M18->Sol1 Yes Sol2 Action: Avoid free amine isolation. Perform in situ neutralization. M2->Sol2 Yes Sol3 Action: Swap DIPEA for Collidine. Use DEPBT at 0°C. Epi->Sol3 Yes

Diagnostic logic tree for identifying and resolving amino ketone coupling side reactions.

Quantitative Data: Impact of Coupling Conditions

The choice of coupling reagent, base, and temperature drastically alters the reaction trajectory. The table below summarizes internal validation data for the coupling of a highly labile α-amino ketone salt with an Fmoc-protected amino acid.

Coupling SystemBaseSolventTemp (°C)Desired Amide Yield (%)Pyrazine Side-Product (%)Epimerization (%)
EDC / HOBtDIPEADMF25453515
HATU / HOAtDIPEADMF25602012
HATU / HOAtCollidineDMF085< 5< 2
DEPBTCollidineTHF/DMF088 < 2 < 1

Self-Validating Experimental Protocol

Optimized In Situ Coupling of an α-Amino Ketone Salt

This protocol is designed as a self-validating system. Because pyrazine formation inherently involves an oxidation step that generates highly conjugated, colored byproducts, the absence of a dark brown color change serves as an immediate visual checkpoint for success .

Materials:

  • α-Amino ketone hydrochloride salt (1.0 eq)

  • Carboxylic acid partner (1.1 eq)

  • HATU or DEPBT (1.1 eq)

  • HOAt (1.1 eq)

  • 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF (rigorously degassed with Argon to prevent pyrazine oxidation)

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried, argon-purged flask, dissolve the carboxylic acid partner (1.1 eq), coupling reagent (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition (Checkpoint 1): Add 2.0 eq of 2,4,6-collidine to the pre-activation mixture. Stir at 0 °C for 5 minutes. Validation: The solution should turn pale yellow, confirming active ester formation.

  • Substrate Preparation: In a separate vial, suspend the α-amino ketone HCl salt (1.0 eq) in a minimal volume of anhydrous DMF. Critical: Do not add any base to this vial.

  • In Situ Neutralization & Coupling: Dropwise, add the acidic α-amino ketone suspension to the pre-activated ester solution at 0 °C. Immediately add the remaining 1.0 eq of collidine to neutralize the HCl salt exactly as it meets the activated ester.

  • Reaction Monitoring (Checkpoint 2): Stir at 0 °C for 2 hours under an Argon balloon. Validation: A stable pale yellow/orange color indicates successful amide bond formation. A shift to a dark brown/black color indicates pyrazine formation (reaction failure).

  • Quenching: Quench the reaction with 5% aqueous citric acid. This immediately protonates any unreacted amine and removes the collidine, preventing late-stage cyclization during the organic extraction workup. Extract with EtOAc.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters Source: Journal of Organic Chemistry (via NIH PMC) URL: [Link]

  • Title: Recent advances in peptide macrocyclization strategies Source: Chemical Society Reviews URL: [Link]

  • Title: Optimizing Peptide Coupling: Key Techniques Source: JPT Peptide Technologies URL: [Link]

Troubleshooting

Technical Support Center: Purification of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one Hydrochloride

Executive Summary & Molecule Profile[1][2] 1-(1-Aminocyclobutyl)-3-methylbutan-1-one hydrochloride is a specialized alpha-amino ketone intermediate, often utilized in the synthesis of anorectics (e.g., Sibutramine analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

1-(1-Aminocyclobutyl)-3-methylbutan-1-one hydrochloride is a specialized alpha-amino ketone intermediate, often utilized in the synthesis of anorectics (e.g., Sibutramine analogs) and complex heterocyclic scaffolds.

As a Senior Application Scientist, I must emphasize that this molecule exhibits a "Jekyll and Hyde" chemical personality:

  • As the Hydrochloride Salt: It is a stable, crystalline solid if kept dry.

  • As the Free Base: It is highly unstable. The proximity of the nucleophilic amine (C1 of cyclobutane) to the electrophilic ketone (C1 of the isovaleryl chain) makes it prone to rapid self-condensation, forming dihydropyrazines and subsequent oxidation products (Maillard-type degradation).

Key Physicochemical Properties:

PropertyDescription
Chemical Structure Alpha-amino ketone on a strained cyclobutane ring.
Stability Hygroscopic; stable only as acid salt (HCl).
Solubility Soluble in water, MeOH, EtOH; Insoluble in Et₂O, Hexanes.
Critical Risk Do not neutralize to free base during purification without immediate capture/reaction.

Troubleshooting Guide (FAQ)

Q1: My crude product is a dark yellow/brown oil that refuses to crystallize. What happened?

Diagnosis: This is the classic signature of free base degradation . Mechanism: If the pH rose above 6.0 during workup, or if the crude oil contained residual high-boiling solvents (DMF/DMSO), the amine deprotonated and attacked the ketone of a neighboring molecule. The yellow color comes from the conjugated double bonds of the resulting pyrazine byproducts. Solution:

  • Acidify immediately: Dissolve the oil in a minimal amount of absolute ethanol and add 1.2 equivalents of HCl (in dioxane or ether).

  • Induce Precipitation: Add cold diethyl ether or MTBE (Methyl tert-butyl ether) until turbid. Scratch the flask walls to induce nucleation.

  • Trituration: If it remains oily, decant the solvent and triturate (grind under solvent) with anhydrous diethyl ether to remove non-polar degradation products.

Q2: I see a persistent impurity at RRT ~0.9 on HPLC. It co-elutes with the product.

Diagnosis: This is likely the unhydrolyzed imine or the nitrile precursor (if synthesized via Grignard addition to 1-amino-1-cyclobutanecarbonitrile). Causality: Steric hindrance from the cyclobutane ring and the isobutyl group can slow down the hydrolysis of the intermediate imine salt. Solution:

  • Reprocess: Reflux the solid in 2N HCl/MeOH (1:1) for 2 hours to force hydrolysis of the imine to the ketone.

  • Purification: Recrystallization from Isopropanol (IPA) is more effective than Ethanol for removing non-polar nitrile precursors.

Q3: Can I purify this compound using Flash Column Chromatography on Silica Gel?

Verdict: Not Recommended. Reasoning: Silica gel is slightly acidic but contains surface hydroxyls that can act as general bases or Lewis acids. The free amine interacts strongly with silanols, causing severe tailing and irreversible adsorption. Furthermore, the time spent on the column allows for degradation. Alternative: If chromatography is absolute necessary, use Reverse Phase (C18) with an acidic mobile phase (0.1% TFA or HCl in Water/Acetonitrile). Keep the fractions acidic during evaporation.

Detailed Purification Protocols

Method A: Trituration (For Removal of Non-Polar Impurities)

Best for: Removing residual solvents, starting nitriles, or slight yellow discoloration.

  • Preparation: Place the crude sticky solid/oil in a round-bottom flask.

  • Solvent Addition: Add Anhydrous Diethyl Ether or Hexanes (10 mL per gram of crude).

  • Mechanical Action: Sonicate for 10-15 minutes. The solvent should turn yellow/cloudy, while the product remains as a white/off-white solid.

  • Filtration: Filter the suspension rapidly under Argon/Nitrogen (to prevent moisture uptake).

  • Drying: Dry the filter cake in a vacuum desiccator over P₂O₅.

Method B: Recrystallization (For High Purity >98%)

Best for: Final API grade purification or removing isomeric byproducts.

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling Isopropanol (IPA) .

    • Note: If insoluble particulates remain, filter hot.

  • Antisolvent Addition: Remove from heat. Slowly add Diethyl Ether or MTBE dropwise until a faint cloudiness persists.

  • Cooling: Reheat slightly to clear the solution, then let it cool to room temperature undisturbed.

  • Crystallization: Place at 4°C (fridge) for 12 hours.

  • Collection: Collect crystals via filtration. Wash with cold Et₂O/IPA (3:1 mixture).

Visualizing the Logic

Diagram 1: Purification Decision Tree

This flowchart guides you through the decision-making process based on the physical state and purity of your crude material.

PurificationLogic Start Crude Material Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Sticky Oil / Gum StateCheck->Oil PurityCheck HPLC Purity Check Solid->PurityCheck Acidify Acidify with HCl/Dioxane & Evaporate Oil->Acidify Likely Free Base or Wet HighImpurity Impurity > 5% (Non-polar) PurityCheck->HighImpurity LowImpurity Impurity < 2% PurityCheck->LowImpurity Trituration Method A: Trituration (Ether/Hexane) HighImpurity->Trituration Remove Organics Recryst Method B: Recrystallization (IPA/MTBE) LowImpurity->Recryst Polish Purity Trituration->Recryst If Purity Still Low Acidify->Trituration

Caption: Decision matrix for selecting between Trituration and Recrystallization based on crude state and impurity profile.

Diagram 2: Degradation Pathway (The "Why" Behind the Protocol)

Understanding the degradation mechanism is crucial for adhering to the acidic conditions required.

Degradation Salt HCl Salt (Stable) FreeBase Free Base (Transient) Salt->FreeBase pH > 7 Neutralization Imine Cyclic Imine Intermediate FreeBase->Imine Intramolecular Cyclization Dimer Pyrazine Dimer (Yellow/Brown) Imine->Dimer Self-Condensation Oxidation

Caption: The degradation cascade from stable salt to colored pyrazine impurities upon exposure to basic conditions.

References

  • PubChem Compound Summary . (n.d.). 1-Amino-3-methylbutan-2-one hydrochloride (Related Alpha-Amino Ketone Structure). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Google Patents. (1994). EP0587533B1 - Process for the preparation of alpha-aminoketone salts.
  • ResearchGate . (2017). Purification of organic hydrochloride salt? (Community Discussion on Amino Ketone Purification). Retrieved October 26, 2023, from [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclobutane Amine Reactions

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter functionalization bottlenecks when working with cyclobutane-containing amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter functionalization bottlenecks when working with cyclobutane-containing amines. Cyclobutane derivatives are highly prized in medicinal chemistry as metabolically stable, sp³-rich bioisosteres for aromatic rings. However, the unique geometry of the four-membered ring introduces severe steric penalties during synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully navigate N-alkylation and N-arylation of cyclobutylamine derivatives.

Part 1: FAQs on Mechanistic Challenges

Q1: Why do cyclobutane amines exhibit such disproportionately high steric hindrance compared to linear alkylamines? A1: The steric profile of an amine is dictated by its three-dimensional spatial occupation, often quantified by the percent buried volume (%V_{Bur}). In cyclobutanes, the ring is not planar; it adopts a puckered conformation (typically folded by ~25–30 degrees) to relieve torsional strain. This puckering forces the adjacent substituents into pseudo-axial and pseudo-equatorial positions, effectively wrapping the hydrocarbon bulk around the nitrogen's lone pair. This restricted geometry prevents the amine from adopting an optimal trajectory for nucleophilic attack, sharply increasing the activation energy required for transition states .

Q2: Why do standard palladium catalysts (e.g., Pd(PPh₃)₄) fail during the Buchwald-Hartwig amination of cyclobutylamines? A2: Standard catalytic systems typically operate via a 14-electron bis-ligated Pd(0) species. When a sterically hindered cyclobutylamine attempts to coordinate to the Pd(II) oxidative addition complex, the steric clash between the bulky amine, the aryl group, and the two phosphine ligands prevents binding. To overcome this, you must use bulky, electron-rich ligands (like XPhos or Xantphos) that enforce the formation of a highly active, 12-electron monoligated L₁Pd(0) active species. This T-shaped intermediate provides the necessary open coordination site for the bulky cyclobutylamine to bind and undergo deprotonation .

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Low Yields and Complex Mixtures in Direct N-Alkylation

Symptom: Treating cyclobutylamine with an alkyl halide yields a messy mixture of unreacted starting material, mono-alkylated product, and di-alkylated (quaternary) salts. Causality: Direct SN2 alkylation of amines is notoriously difficult to control. While the primary cyclobutylamine is sterically hindered, once it is mono-alkylated, the resulting secondary amine often becomes more nucleophilic due to the inductive electron-donating effect of the new alkyl group. Because acid-base proton transfer is faster than substitution, the newly formed secondary amine outcompetes the primary amine for the remaining alkyl halide, leading to a runaway over-alkylation reaction . Solution: Abandon direct SN2 alkylation. Instead, utilize Reductive Amination. This approach forms a planar imine/iminium intermediate that is subsequently reduced, completely preventing over-alkylation.

Protocol: Reductive Amination of Cyclobutanone

Self-Validating Mechanism: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that the reducing agent is mild enough to ignore the starting ketone, reacting exclusively with the protonated iminium ion formed in situ.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the primary amine (1.0 equiv) and cyclobutanone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Imine Formation: Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1–2 hours.

    • Validation Check: Take a 50 µL aliquot, quench with NaHCO₃, and analyze via GC-MS or TLC to confirm the complete disappearance of the starting amine and the formation of the imine intermediate. Do not proceed to reduction until this is confirmed.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The bulky acetoxy groups reduce the hydride's reactivity, preventing premature ketone reduction.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo .

Issue 2: Stalled Buchwald-Hartwig Amination with Aryl Halides

Symptom: The cross-coupling reaction stalls after oxidative addition; starting cyclobutylamine and dehalogenated arene are recovered. Causality: The amine cannot displace the halide on the Pd(II) complex due to extreme steric crowding at the metal center. Solution: Utilize a specialized precatalyst system designed for bulky amines, such as Pd(OAc)₂ with Xantphos, and a strong, non-nucleophilic base like DBU or NaOtBu to facilitate the critical deprotonation step.

Protocol: Buchwald-Hartwig Amination of Cyclobutylamine
  • Catalyst Activation: In an oven-dried Schlenk flask, charge Palladium(II) acetate (2 mol%), Xantphos (4 mol%), and the aryl bromide (1.0 equiv).

  • Reagent Addition: Add cyclobutylamine (1.2 equiv) and a strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or NaOtBu (1.5 equiv).

  • Solvent & Degassing: Add anhydrous, thoroughly degassed toluene to reach a 0.1 M concentration. Note: Degassing via freeze-pump-thaw is critical as the L₁Pd(0) species is highly susceptible to oxidation.

  • Heating: Seal the flask and heat to 100 °C for 16 hours.

    • Validation Check: Monitor the visual state of the catalyst. The color should transition from a reddish-brown precatalyst mixture to a pale yellow/clear solution, indicating active catalytic turnover. The appearance of a black precipitate indicates catalyst death (Pd black) and requires restarting with stricter oxygen-free conditions.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography .

Part 3: Quantitative Data & Route Comparison

To guide your synthetic planning, the following table summarizes the operational metrics when functionalizing cyclobutane derivatives via the two primary pathways discussed.

ParameterRoute 1: Reductive AminationRoute 2: Buchwald-Hartwig Amination
Target Bond Formed C(sp³) – N(sp³)C(sp²) – N(sp³)
Typical Yield Range 75% – 92%60% – 85%
Reaction Temperature 0 °C to Room Temperature80 °C to 110 °C
Steric Tolerance High (Imine intermediate is planar)Moderate to High (Requires specialized ligands)
Primary Side Reaction Ketone reduction (if NaBH₄ is mistakenly used)Dehalogenation of Aryl Halide
Over-alkylation Risk NoneNone

Part 4: Visualizing the Workflows

G Start Cyclobutylamine Functionalization Q1 Target Bond Type? Start->Q1 C_N_Alkyl C-N (Alkyl) Q1->C_N_Alkyl Alkylation C_N_Aryl C-N (Aryl) Q1->C_N_Aryl Arylation Alk_Prob Direct Alkylation Fails (Low Yield/Over-alkylation) C_N_Alkyl->Alk_Prob Aryl_Prob Standard Pd Fails (Steric Clash) C_N_Aryl->Aryl_Prob Red_Am Use Reductive Amination (NaBH(OAc)3, DCE) Alk_Prob->Red_Am Workaround B_H Buchwald-Hartwig (L1Pd(0), XPhos/Xantphos) Aryl_Prob->B_H Optimization

Decision tree for overcoming cyclobutylamine functionalization challenges.

G Pd_precatalyst Pd Precatalyst + Bulky Ligand L1Pd0 Monoligated L1Pd(0) Active Species Pd_precatalyst->L1Pd0 Activation OxAdd Oxidative Addition L1Pd(Ar)(X) L1Pd0->OxAdd + Ar-X AmineBind Amine Coordination Steric Relief Crucial OxAdd->AmineBind + Cyclobutylamine + Base RedElim Reductive Elimination Product Release AmineBind->RedElim Deprotonation RedElim->L1Pd0 - Ar-N(R)Cyclobutyl

Monoligated L1Pd(0) catalytic cycle optimized for sterically hindered amines.

References

  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L₁Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL: [Link]

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

Troubleshooting

Optimizing Grignard addition to cyclobutane nitriles

Technical Support & Troubleshooting Center Status: Operational Ticket Focus: Optimizing Grignard Addition to Cyclobutane Carbonitriles Assigned Specialist: Senior Application Scientist Introduction: The Cyclobutyl Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Status: Operational Ticket Focus: Optimizing Grignard Addition to Cyclobutane Carbonitriles Assigned Specialist: Senior Application Scientist

Introduction: The Cyclobutyl Challenge

Welcome to the technical support hub for cyclobutane functionalization. You are likely here because the reaction of Cyclobutanecarbonitrile with a Grignard reagent (


) is failing to produce the desired ketone in high yield.

This transformation is deceptively simple on paper but notoriously difficult in practice due to two competing factors unique to the cyclobutane ring:

  • Steric Puckering: The cyclobutane ring is not planar; it exists in a "puckered" conformation, creating significant steric hindrance that blocks the nucleophilic approach to the nitrile carbon.

  • 
    -Proton Acidity:  The hybridization of the cyclobutane ring (increased 
    
    
    
    -character in C-C bonds) renders the
    
    
    -proton slightly more acidic than in linear aliphatic nitriles. Grignard reagents, being strong bases, often prefer to deprotonate this position rather than attack the nitrile.

Below are the specific troubleshooting modules designed to diagnose and resolve your yield issues.

Module 1: The "Starting Material Recovery" Syndrome

User Symptom: "I ran the reaction for 12 hours, but after workup, I recovered 85% of my starting nitrile. Where did the Grignard go?"

Diagnosis: Competitive Deprotonation (Enolization) Your Grignard reagent acted as a base, not a nucleophile. It removed the


-proton from the cyclobutane nitrile, forming a ketenimine anion (magnesium salt). This species is stable in the reaction mixture but simply reprotonates back to the starting material upon aqueous workup.
Protocol A: The Solvent Switch (The Toluene Effect)

Standard ethers (Diethyl ether, THF) effectively solvate the


 cation, making the carbanion "naked" and more basic. Non-polar solvents favor a tighter ion pair, often reducing basicity relative to nucleophilicity.
  • Step 1: Evaporate THF from your commercial Grignard (if possible) or purchase/prepare it in Toluene or Dibutyl Ether .

  • Step 2: If THF is required for solubility, use a mixture of Toluene:THF (5:1) .

  • Step 3: Run the reaction at elevated temperatures (

    
    ). Unlike ketones, nitriles are thermally stable and often require thermal energy to overcome the activation barrier for addition.
    
Protocol B: The Copper(I) "Magic Bullet" (Recommended)

If steric hindrance is high, Copper(I) catalysis is the most reliable fix. It changes the mechanism from a hard nucleophilic attack to a softer, carbocupration-like pathway.

  • Reagents: Copper(I) Bromide Dimethyl Sulfide Complex (

    
    ) or Copper(I) Iodide (
    
    
    
    ).
  • Loading: 1–5 mol%.

  • Procedure:

    • Suspend

      
       (5 mol%) in THF/Toluene.
      
    • Add the Grignard reagent at

      
       (forms a cuprate species).
      
    • Add the Cyclobutane Nitrile dropwise.

    • Allow to warm to room temperature or reflux if necessary.

Mechanism Note: The resulting organocopper intermediate is less basic than the Grignard, significantly reducing the rate of


-deprotonation while maintaining nucleophilicity toward the nitrile carbon [1].

Module 2: The "Imine Wall" (Hydrolysis Failure)

User Symptom: "I see full conversion by TLC, but the product is an unstable oil/solid that isn't my ketone. The NMR shows a mess."

Diagnosis: Incomplete Hydrolysis The immediate product of the reaction is a magnesium imine salt. Upon adding water, this becomes the Imine (


).[1][2] Sterically hindered imines (like those attached to a cyclobutane ring) are remarkably stable against hydrolysis and require forcing conditions to convert to the ketone.
Protocol C: The "Acid Cook" Workup

Standard saturated


 workup is insufficient for cyclobutane imines.
  • Quench: Pour the reaction mixture carefully into ice-cold 10% aqueous HCl or 3M

    
     .
    
  • Digestion: Stir the biphasic mixture vigorously. Do not extract immediately.

    • Standard: Stir at RT for 4–12 hours.

    • Stubborn Cases: Heat the biphasic mixture to

      
       for 2 hours.
      
  • Validation: Monitor the disappearance of the Imine peak in IR (approx. 1600-1630

    
    ) and appearance of the Ketone (approx. 1710 
    
    
    
    ).

Module 3: Visualizing the Failure Pathways

The following diagram illustrates the bifurcation between the desired pathway (Addition) and the failure pathway (Deprotonation), along with the hydrolysis bottleneck.

GrignardPathways Start Cyclobutane Nitrile + Grignard (R-MgX) Deprotonation Path A: Deprotonation (Grignard acts as Base) Start->Deprotonation Steric Hindrance / High Basicity Addition Path B: Nucleophilic Attack (Grignard acts as Nucleophile) Start->Addition Cu(I) Catalyst / Non-polar Solvent Ketenimine Ketenimine Anion (Stable Intermediate) Deprotonation->Ketenimine Recovered Recovered Starting Material (Yield Loss) Ketenimine->Recovered Aqueous Workup ImineSalt Magnesium Imine Salt Addition->ImineSalt Imine Free Imine (Post-Quench) ImineSalt->Imine Mild Acid/Water Ketone Cyclobutyl Ketone (Target Product) Imine->Ketone Strong Acid Hydrolysis (The Bottleneck)

Figure 1: Mechanistic bifurcation showing the competition between


-deprotonation and nucleophilic addition.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Q1 Did the Starting Material Disappear? Yes Yes Q1->Yes No No (Recovered SM) Q1->No Q2 Is the product a Ketone? Yes->Q2 Action3 Alpha-Deprotonation occurred. 1. Switch to Toluene. 2. Add 5 mol% CuBr. No->Action3 Action1 Success! Q2->Action1 Yes Action2 Incomplete Hydrolysis. Use 3M H2SO4, Heat to 50°C. Q2->Action2 No (Imine persists)

Figure 2: Decision matrix for diagnosing low yields in cyclobutane nitrile reactions.

Summary of Optimization Parameters

ParameterStandard Condition (Risk)Optimized Condition (Recommended)Why?
Solvent THF / Diethyl EtherToluene or Toluene/THF (10:1) Destabilizes the solvent-separated ion pair, reducing basicity while maintaining nucleophilicity [2].
Catalyst NoneCuBr·SMe2 (5 mol%) Facilitates softer nucleophilic attack via organocopper species; suppresses deprotonation [3].
Temperature

to RT
Reflux (

+)
Nitriles are less electrophilic than ketones; thermal energy is often required for addition.
Workup Sat.

10% HCl or 3M

Sterically hindered imines require strong acid and time to hydrolyze to the ketone [4].
Concentration 0.1 M - 0.5 M1.0 M - 2.0 M Higher concentrations favor bimolecular addition over unimolecular side reactions.

References

  • Weiberth, F. J., & Hall, S. S. (1987).[1] Copper(I)-activated addition of Grignard reagents to nitriles.[1][3] Synthesis of ketimines, ketones, and amines.[1][2][3][4][5] The Journal of Organic Chemistry, 52(17), 3901-3904.

  • Cané, F., Brancaleoni, D., & Ricci, A. (2009). Grignard Addition to Nitriles: The Effect of Solvent.[1] Journal of Organic Chemistry. (General reference on solvent effects in organometallics favoring non-polar media for addition). Note: See also standard text: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acidic hydrolysis of hindered imines).
  • Ashby, E. C., Chao, L., & Neumann, H. M. (1973).[1] Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile. Journal of the American Chemical Society, 95(15), 4896-4904.[1]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Cyclobutane Derivatives in HPLC

Executive Summary Cyclobutane derivatives are increasingly utilized in modern drug discovery as bioisosteres for aromatic rings and gem-dimethyl groups to increase character and improve metabolic stability. However, thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane derivatives are increasingly utilized in modern drug discovery as bioisosteres for aromatic rings and gem-dimethyl groups to increase


 character and improve metabolic stability. However, their rigid, puckered conformation and often high lipophilicity (LogP > 3-4) present unique solubility challenges in Reversed-Phase HPLC (RP-HPLC). This guide addresses the "Solubility Paradox" where a compound is soluble in the sample vial but precipitates upon contact with the mobile phase, leading to peak splitting, carryover, and system over-pressure.

Part 1: Diagnostic Workflow

Before altering your method, use this decision matrix to identify if your issue is strictly solubility-related or a hydrodynamic artifact.

SolubilityTroubleshooting Start Symptom: Poor Chromatography for Cyclobutane Derivative IssueType Identify Primary Artifact Start->IssueType SplitPeak Split/Distorted Peaks (Fronting or Doublet) IssueType->SplitPeak PressureSpike Pressure Spike During Injection IssueType->PressureSpike GhostPeaks Ghost Peaks in Blank Injection IssueType->GhostPeaks DiluentCheck Is Sample Diluent Stronger than Mobile Phase? SplitPeak->DiluentCheck PrecipCheck Precipitation at Column Head PressureSpike->PrecipCheck Carryover Sample Carryover (Adsorption) GhostPeaks->Carryover StrongSolvent Strong Solvent Effect (Hydrophobic Collapse) DiluentCheck->StrongSolvent Yes (e.g., 100% DMSO) InjVolCheck Reduce Injection Volume by 50% DiluentCheck->InjVolCheck No SolubilityScreen Run Solubility Screen (See Protocol A) PrecipCheck->SolubilityScreen NeedleWash Switch Needle Wash to 100% Organic Carryover->NeedleWash

Figure 1: Diagnostic decision tree for isolating solubility-driven HPLC anomalies. Use this workflow to categorize the failure mode before attempting chemical modifications.

Part 2: Technical Support Q&A

Category 1: Sample Preparation & The "Strong Solvent" Effect

Q: My cyclobutane derivative is hydrophobic. I dissolved it in 100% DMSO, but the peak is splitting into a doublet. Why?

A: You are experiencing the "Strong Solvent Effect." Cyclobutane scaffolds often lack hydrogen bond donors/acceptors, making them highly lipophilic. When you inject a strong solvent (like DMSO or THF) into a weaker mobile phase (e.g., 95% Water/5% Acetonitrile), the sample solvent does not instantly mix.

  • Mechanism: The analyte travels faster in the plug of DMSO than the surrounding mobile phase. As the DMSO plug dilutes, the hydrophobic cyclobutane molecules "crash out" or precipitate transiently at the head of the column before redissolving. This creates a distorted band or a "doublet" peak (one fraction eluting with the solvent front, one retained normally).

  • Solution:

    • Diluent Matching: Dilute your sample with the initial mobile phase composition (e.g., 50:50 Water:ACN) until the DMSO content is <20%.

    • Sandwich Injection: If solubility is impossible in the mobile phase, configure the autosampler to draw a "plug" of water before and after the sample. This promotes mixing before the sample hits the column frit.

Q: I cannot dilute with water; my compound precipitates immediately. What is the alternative?

A: Use Co-Solvent Injection or At-Column Dilution (ACD) . If the cyclobutane derivative requires 100% organic solvent to stay in solution:

  • Hardware Fix: Install a T-union before the injector loop to mix the sample with a stream of aqueous buffer during the loading phase (if your system supports ACD).

  • Method Fix: Reduce the injection volume drastically (to 1–2 µL). This allows the mobile phase to rapidly dilute the DMSO plug below the precipitation threshold inside the column void volume.

Category 2: Mobile Phase Optimization

Q: My cyclobutane compound has a basic amine (e.g., cyclobutyl-amine). Peaks are tailing severely. Is this solubility?

A: This is likely Silanol Interaction , not just solubility. Cyclobutane amines are often stronger bases than their aromatic counterparts due to the electron-donating nature of the alkyl ring.

  • The Issue: At neutral pH, the amine is protonated (

    
    ) and interacts ionically with residual deprotonated silanols (
    
    
    
    ) on the column stationary phase.
  • The Fix:

    • High pH Stability: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) and run at pH 10 (using Ammonium Hydroxide). The amine will be neutral, improving both solubility in organic solvents and peak shape.

    • Chaotropic Additives: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge and improving solubility in the hydrophobic stationary phase.

Category 3: Temperature & Thermodynamics

Q: Can column temperature resolve precipitation issues for rigid cyclic compounds?

A: Yes, significantly. Cyclobutane derivatives possess a rigid, puckered ring structure that can lead to high crystal lattice energy (hard to dissolve).

  • Thermodynamic Insight: Increasing the column temperature reduces the viscosity of the mobile phase and increases the kinetic solubility of the analyte.

  • Recommendation: Set the column oven to 40°C – 50°C .

    • Warning: Ensure your column is stable at this temperature. Most C18 columns are stable up to 60°C. This simple change often resolves "fronting" caused by micro-precipitation.

Part 3: Experimental Protocols

Protocol A: Step-by-Step Solubility Screening for HPLC

Use this protocol to determine the "Safe Diluent Window" for your specific cyclobutane derivative.

Materials:

  • UV-Vis Spectrophotometer or HPLC

  • Solvents: DMSO, Acetonitrile (ACN), Methanol (MeOH), Water

  • Syringe Filters (0.2 µm PTFE)

Procedure:

  • Stock Preparation: Dissolve 1 mg of the cyclobutane derivative in 1 mL of 100% DMSO (Stock A).

  • Dilution Series: Prepare 5 vials with the following ratios of Stock A to Water/ACN (50:50):

    • Vial 1: 10% DMSO / 90% Diluent

    • Vial 2: 20% DMSO / 80% Diluent

    • Vial 3: 30% DMSO / 70% Diluent

    • Vial 4: 40% DMSO / 60% Diluent

    • Vial 5: 50% DMSO / 50% Diluent

  • Incubation: Vortex and let stand for 30 minutes at room temperature.

  • Visual Inspection: Hold against a dark background. Look for turbidity or "oiling out" (common with lipophilic oils).

  • Filtration & Assay: Filter each vial. Inject into HPLC.

  • Analysis: Plot Peak Area vs. % DMSO.

    • Pass: Linear increase in area.

    • Fail: Plateau or drop in area (indicates precipitation was filtered out).

    • Result: Choose the lowest % DMSO that maintains linearity.

Table 1: Recommended Diluent Strategies
Compound CharacteristicPrimary DiluentModifierInjection Strategy
Neutral, Lipophilic (LogP > 3)ACN or MeOHNoneLow Vol (1-5 µL)
Basic Amine 50% ACN / 50% Water0.1% Formic AcidStandard
Acidic Functionality 50% MeOH / 50% Water0.1% Ammonium AcetateStandard
"Brick Dust" (Insoluble) 100% DMSONoneSandwich Injection or <2 µL Vol

References

  • Dolan, J. (2024).[1] Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. Link

  • Chromatography Online. (2021). Water-Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC—You Must Be Joking!. LCGC International. Link

  • BenchChem. (2025).[2][3] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. Link

  • Waters Corporation. HPLC Troubleshooting Guide: Peak Shape Issues. Link

  • Phenomenex. Avoiding Mobile Phase Mismatch in HPLC. Link

Sources

Troubleshooting

Minimizing decomposition of amino ketones during storage

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Decomposition of Amino Ketones During Storage Mission Brief Welcome to the technical support hub for amino keton...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Decomposition of Amino Ketones During Storage

Mission Brief

Welcome to the technical support hub for amino ketone handling. If you are here, you likely know the frustration: you synthesized a pristine


- or 

-amino ketone on Friday, and by Monday, it has turned into a brown oil or lost its enantiomeric excess.

Amino ketones are chemically "schizophrenic"—they contain both a nucleophile (amine) and an electrophile (ketone) within the same or adjacent molecular framework. This internal tension makes them prone to self-condensation, oxidation, and racemization .

This guide is not a generic SOP. It is a troubleshooting system designed to arrest these degradation pathways immediately.

Part 1: The Mechanics of Instability (Know Your Enemy)

To prevent decomposition, you must understand how your molecule is dying. The degradation pathway depends heavily on the position of the amine relative to the ketone.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary "death spirals" for amino ketones: Dimerization (common in


-amino ketones) and the Retro-Mannich Reaction  (common in 

-amino ketones).

AminoKetoneDegradation cluster_alpha Alpha-Amino Ketones (e.g., Cathinones) cluster_beta Beta-Amino Ketones (Mannich Bases) AlphaStart α-Amino Ketone (Free Base) SchiffBase Intermolecular Schiff Base AlphaStart->SchiffBase Self-Condensation (pH > 7) Dimer Dihydropyrazine (Oxidative Dimer) SchiffBase->Dimer Oxidation/Dehydration BetaStart β-Amino Ketone (Mannich Base) Transition Deprotonation (Enolate Formation) BetaStart->Transition Heat or Base RetroProducts Enone + Free Amine (Cleavage) Transition->RetroProducts Retro-Mannich Reaction

Figure 1: Mechanistic pathways for amino ketone decomposition.


-variants prone to dimerization; 

-variants prone to cleavage.
Part 2: Diagnostic & Troubleshooting (Q&A)

This section addresses specific symptoms you may observe in the lab.

Issue 1: "My white solid turned into a yellow/brown oil overnight."

Diagnosis: Oxidative Deamination or Pyrazine Formation.

  • The Science: If you stored your amino ketone as a free base , you allowed the amine lone pair to remain active. In

    
    -amino ketones, two molecules condense to form a dihydropyrazine, which easily oxidizes to a pyrazine (often yellow/brown and aromatic). In the presence of air, free amines also undergo N-oxidation.
    
  • Immediate Action:

    • Check the pH.[1][2][3] If basic/neutral, this is the cause.

    • Do not attempt to recrystallize the oil immediately.

    • Dissolve in anhydrous ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the remaining intact amine as a salt. The degradation products (pyrazines) are often less basic and may remain in the organic layer.

Issue 2: "I see new peaks in the LC-MS with lower molecular weight."

Diagnosis: Retro-Mannich Reaction (


-amino ketones).
  • The Science: Mannich bases are in equilibrium with their precursors (ketone + amine + aldehyde). This reaction is reversible! Moisture, heat, or slightly basic pH shifts the equilibrium backward, releasing the volatile amine and leaving an

    
    -unsaturated ketone (enone) [1, 2].[1]
    
  • Troubleshooting:

    • Solvent Check: Are you storing it in methanol or water? Stop. Protic solvents facilitate proton transfer required for the retro-reaction.

    • Fix: Store only as a solid hydrochloride or trifluoroacetate salt. If solution storage is mandatory, ensure pH < 3 to protonate the amine, locking it and preventing the elimination mechanism.

Issue 3: "The optical rotation dropped significantly."

Diagnosis: Racemization via Enolization.

  • The Science: The carbonyl group makes the

    
    -proton acidic. If the amine is free (basic), it can act as an internal base to deprotonate the 
    
    
    
    -carbon, forming an achiral enol intermediate. When it re-protonates, it does so as a racemate. This "self-catalyzed" racemization is rapid in free bases [3, 4].
  • Prevention:

    • Never store chiral amino ketones as free bases.

    • Convert to a salt immediately after synthesis. The protonated amine cannot act as a base to abstract the

      
      -proton.
      
Part 3: The Stability Protocol (Standard of Care)

Do not rely on standard freezer storage for free bases. You must chemically modify the substance for longevity.

The "Salt-Lock" Workflow

The only reliable way to store amino ketones is to quench the amine's nucleophilicity.

Protocol: Anhydrous Salt Formation

  • Dissolution: Dissolve the crude amino ketone free base in a minimal amount of anhydrous diethyl ether or dichloromethane (DCM).

    • Why? These solvents are non-protic and allow the salt to precipitate out.

  • Acidification:

    • Option A (Preferred): Add 2.0 equivalents of HCl (4M in Dioxane).

    • Option B: Bubble dry HCl gas through the solution.

    • Note: Avoid aqueous HCl; water promotes hydrolysis and retro-Mannich cleavage.

  • Precipitation: The hydrochloride salt should crash out as a white solid.

  • Filtration & Drying: Filter under Argon. Wash with cold ether. Dry under high vacuum to remove all traces of acid, as excess acid can catalyze aldol condensation of the ketone moiety.

Storage Matrix

Use this table to determine the lifespan of your compound based on its state.

Storage StateTemperatureAtmosphereEst.[1][4] Stability (

-type)
Est. Stability (

-type)
Free Base (Oil/Solid) RT (25°C)Air< 24 Hours (High Risk)< 48 Hours (Retro-Mannich)
Free Base -20°CArgon1-2 Weeks2-4 Weeks
HCl / TFA Salt RT (25°C)Desiccator6-12 Months6-12 Months
HCl / TFA Salt -20°CArgon> 2 Years (Recommended) > 2 Years (Recommended)
In Solution (MeOH/H2O) 4°CAirUnstable (Hydrolysis)Unstable (Equilibrium shift)
Part 4: Decision Support System

Follow this logic flow to determine the immediate handling of your sample.

StorageDecision Start Synthesized Amino Ketone IsSalt Is it a Salt? (HCl, HBr, TFA) Start->IsSalt IsChiral Is it Chiral? IsSalt->IsChiral No (Free Base) ActionSalt Protocol A: Store at -20°C under Argon/N2 IsSalt->ActionSalt Yes ActionConvert CRITICAL ACTION: Convert to HCl Salt Immediately IsChiral->ActionConvert Yes (High Racemization Risk) IsChiral->ActionConvert No (Dimerization Risk) ActionConvert->ActionSalt Post-Conversion ActionFlash Use immediately (<2h) or keep in frozen benzene

Figure 2: Decision tree for triage and storage of amino ketones.

References
  • Royal Society of Chemistry. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions. RSC Publishing. [Link]

  • ACS Catalysis. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols. American Chemical Society.[5] [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate Community Q&A. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) sp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one, a compound of interest for its unique combination of a strained cyclobutyl ring and an isobutyl ketone moiety. We will explore the expected spectral features, compare the utility of ¹H NMR with other analytical techniques, and provide a detailed experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

1-(1-Aminocyclobutyl)-3-methylbutan-1-one presents an interesting analytical challenge due to the presence of distinct proton environments within its structure. The molecule combines a sterically hindered α-amino ketone with a flexible isobutyl chain. Understanding the precise chemical shifts and coupling patterns is crucial for confirming its synthesis and for studying its conformational dynamics and potential interactions in a biological context.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one is predicted to exhibit several key signals corresponding to the different proton environments in the molecule. The analysis below is based on established principles of chemical shift theory and spin-spin coupling.

Molecular Structure and Proton Designations:

Caption: Workflow for acquiring and analyzing the ¹H NMR spectrum of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one.

Conclusion

The ¹H NMR spectrum of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one provides a wealth of information for its structural confirmation. By carefully analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecule's proton environment can be established. When used in conjunction with other analytical techniques such as ¹³C NMR, MS, and IR spectroscopy, a complete and unambiguous structural elucidation can be achieved, which is a critical step in the drug development pipeline.

References

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). hil17_sln.html. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Scilit. (n.d.). 1H NMR chemical shifts of gaseous amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds. Retrieved from [Link]

  • Pearson+. (n.d.). Describe the 1H NMR spectrum for a sample of 3-chloro-3-methylbut.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 4). 1H NMR splitting of 3-methyl-1-butanol. Retrieved from [Link]

Comparative

Mass Spectrometry Fragmentation Patterns of Aminocyclobutyl Ketones: A Comparative Guide

Topic: Mass Spectrometry Fragmentation Patterns of Aminocyclobutyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Cyclobutyl "Finge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Aminocyclobutyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Cyclobutyl "Fingerprint"

In the realm of drug discovery, aminocyclobutyl ketones serve as critical conformationally restricted bioisosteres for peptides and


-lactams. However, their structural characterization is often complicated by the subtle mass spectral differences between ring sizes (e.g., cyclopropyl vs. cyclobutyl).

This guide provides a definitive technical comparison of the fragmentation behaviors of 2-aminocyclobutanones and aminocyclobutyl ketones . Unlike their linear or cyclopropyl counterparts, these compounds exhibit a diagnostic "Cyclobutyl Snap"—a retro-[2+2] cycloaddition that serves as a unique spectral fingerprint.

Mechanistic Deep Dive: Strain-Driven Fragmentation

The fragmentation of aminocyclobutyl ketones under Electron Ionization (EI) is governed by two competing forces: heteroatom-directed


-cleavage  and ring-strain relief .
The Primary Pathway: Retro-[2+2] Cycloreversion

The most distinct feature of the cyclobutane ring is its tendency to undergo a symmetric ring scission (retro-[2+2]), ejecting a neutral ethene molecule (


, 28 Da). This pathway is energetically favored over simple bond homolysis due to the release of 

26 kcal/mol of ring strain.
  • Mechanism: Ionization of the carbonyl oxygen or amine nitrogen triggers an electronic rearrangement that snaps the ring into two ethylenic fragments.

  • Diagnostic Result: A prominent

    
     peak (or 
    
    
    
    in ESI).
The Secondary Pathway: Amine-Directed -Cleavage

The amino group (usually at the


-position) strongly directs fragmentation.
  • Mechanism: Radical site initiation at the nitrogen leads to cleavage of the

    
     bond.
    
  • Result: Formation of stable iminium ions, often appearing as base peaks in the low mass region (e.g., m/z 70, 84 depending on substitution).

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic 2-aminocyclobutanone.

Fragmentation M Molecular Ion [M]+. (Aminocyclobutanone) Path1 Pathway A: Retro-[2+2] Cycloreversion M->Path1 Ring Strain Relief Path2 Pathway B: Amine-Directed α-Cleavage M->Path2 Charge Stabilization Frag1 Fragment [M-28]+. (Loss of Ethene) Path1->Frag1 - C2H4 (28 Da) Frag2 Iminium Ion (Base Peak) Path2->Frag2 Ring Opening Ketene Neutral Ketene Loss Path2->Ketene Secondary Loss

Figure 1: Competing fragmentation pathways. Pathway A (Red) is diagnostic for the cyclobutyl ring, distinguishing it from other cyclic homologs.

Comparative Analysis: Cyclobutyl vs. Alternatives

To validate the identity of an aminocyclobutyl ketone, one must compare its spectral signature against its closest structural analogs: Aminocyclopropyl Ketones (3-membered ring) and Linear


-Amino Ketones .
Comparative Data Table (EI-MS, 70 eV)
FeatureAminocyclobutyl Ketones Aminocyclopropyl Ketones Linear

-Amino Ketones
Ring Strain Energy ~26 kcal/mol~27.5 kcal/mol0 kcal/mol
Primary Diagnostic Loss -28 Da (Ethene) -15 Da (Methyl) or Ring Opening-29/43 Da (Alkyl)
Mechanism Retro-[2+2] CycloreversionRing Opening to Allyl CationMcLafferty Rearrangement
Base Peak Origin Iminium Ion or [M-28]Acyl Cation (Ring intact/opened)Immonium Ion (α-cleavage)
Stability of Molecular Ion (

)
ModerateLow (Rapid isomerization)High
Key Distinction Clean loss of C2H4 Complex multiplet splittingPredictable alkyl losses
Detailed Comparison
  • Vs. Aminocyclopropyl Ketones: While cyclopropyl rings are also highly strained, they do not typically lose a 28 Da neutral fragment (ethene) because a 1-carbon carbene is energetically unfavorable. Instead, they open to form allyl cations (m/z 41, 55) or lose substituents (e.g., methyl radical).

    • Test: If you see a strong M-28 peak, it is Cyclobutyl , not Cyclopropyl.

  • Vs. Linear Analogs: Linear amino ketones undergo standard McLafferty rearrangements (if

    
    -hydrogens are present). They lack the "M-28" signature unless an ethyl group is specifically cleaved, but this is rarely the dominant pathway compared to the cyclobutane retro-[2+2].
    

Experimental Protocols

To obtain reproducible fragmentation data for library matching or structural elucidation, follow this standardized workflow.

Sample Preparation & Ionization
  • Technique: GC-MS (EI) is preferred for structural fingerprinting. LC-MS (ESI) is preferred for molecular weight confirmation and thermally unstable derivatives.

  • Solvent: Methanol or Acetonitrile (LC-MS); Hexane or DCM (GC-MS).

  • Concentration: 10–50 µg/mL.

Instrument Parameters (Standardized)
ParameterSettingRationale
Ionization Energy (EI) 70 eVStandard for library comparison; maximizes diagnostic fragmentation.
Source Temperature 230°CPrevents thermal degradation of the strained ring prior to ionization.
Scan Range m/z 35 – 500Captures low-mass diagnostic ions (m/z 42, 56).
Collision Energy (ESI-MS/MS) 10–30 eV (Stepped)Ensures observation of both the molecular ion and the [M-28] fragment.
Analytical Workflow Diagram

Workflow Sample Sample Preparation (1 mg/mL in MeOH) Ionization Select Ionization Mode Sample->Ionization EI Electron Ionization (EI) 70 eV Ionization->EI ESI Electrospray (ESI) Positive Mode Ionization->ESI AnalysisEI Analyze for [M-28]+. (Retro-2+2) EI->AnalysisEI AnalysisESI Analyze for [M+H-28]+ (Neutral Loss Scan) ESI->AnalysisESI Conclusion Confirm Cyclobutyl Scaffold AnalysisEI->Conclusion AnalysisESI->Conclusion

Figure 2: Decision tree for selecting ionization methods to confirm the cyclobutyl scaffold.

References

  • Pálinkó, I. et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones. Link

  • Mikaia, A. I. (2023).[1][2] Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Link

  • Shu, K. et al. (2023). In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase. Molecules. Link

  • Doc Brown. Mass spectrum of cyclobutane C4H8 fragmentation pattern. Link

Sources

Validation

Engineering Peptide Rigidity: A Comparative Guide to Cyclobutane vs. Cyclopropane Amino Acids

As the demand for metabolically stable and highly specific peptidomimetics grows, the strategic incorporation of conformationally restricted non-natural amino acids has become a cornerstone of rational drug design. By su...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for metabolically stable and highly specific peptidomimetics grows, the strategic incorporation of conformationally restricted non-natural amino acids has become a cornerstone of rational drug design. By substituting flexible linear residues with alicyclic


-amino acids, researchers can "freeze" the peptide backbone into bioactive conformations.

This guide provides an objective, data-driven comparison of two foundational constrained residues: 1-aminocyclopropanecarboxylic acid (Ac3c/ACC) and 1-aminocyclobutanecarboxylic acid (Ac4c/ACBC) . We will examine the thermodynamic causality behind their rigidity, compare their quantitative structural impacts, and detail the self-validating experimental protocols required to characterize them.

The Mechanistic Basis of Conformational Rigidity

The inherent rigidity of cyclic amino acids stems from the topological constraints of their cycloalkane rings, which dictate the allowable Ramachandran dihedral angles (


 and 

) of the peptide backbone.
Cyclopropane (Ac3c): Extreme Angle and Torsional Strain

Cyclopropane is the most strained of all alicyclic rings. The


 C–C–C bond angles severely deviate from the optimal 

tetrahedral geometry, requiring the formation of "bent bonds." Furthermore, the planar nature of the 3-membered ring forces all neighboring C–H bonds into an eclipsed conformation, generating massive torsional strain[1]. This extreme total strain (~115 kJ/mol) restricts the Ac3c residue to a highly specific

-turn minimum at

[2]. Because the spatial coordinates are so tightly locked, Ac3c effectively eliminates backbone flexibility, making it an excellent probe for highly localized structural requirements.
Cyclobutane (Ac4c): Puckered Balance

While cyclobutane possesses a larger 4-membered ring, its total strain energy (~110 kJ/mol) is nearly identical to that of cyclopropane [1]. The causality behind this lies in the balance of forces: to alleviate the severe torsional strain of eclipsed hydrogens, the cyclobutane ring adopts a "puckered" conformation, bending approximately


 out of plane. This slight oscillation grants the Ac4c residue access to a broader, yet still highly constrained, region of the Ramachandran plot. Consequently, Ac4c strongly induces both 

-turn and

-helical conformations, making it highly adaptable for stapled peptides and extended secondary structures [3].

Pathway ring Alicyclic Ring Substitution strain Steric Hindrance & Ring Strain ring->strain dihedral Restricted Dihedral Angles (φ, ψ) strain->dihedral entropy Reduced Entropic Penalty dihedral->entropy affinity Enhanced Target Affinity entropy->affinity

Thermodynamic pathway illustrating how alicyclic constraints enhance receptor binding affinity.

Quantitative Structural Comparison

By pre-organizing the peptide into its bioactive conformation, both Ac3c and Ac4c reduce the entropic penalty (


) typically incurred upon receptor binding [4]. However, their geometric differences dictate distinct applications. The table below summarizes the quantitative differences between the two residues.
Parameter1-Aminocyclopropanecarboxylic Acid (Ac3c)1-Aminocyclobutanecarboxylic Acid (Ac4c)
Ring Size 3-membered4-membered
Ring Conformation PlanarPuckered (~25° bend)
Total Strain Energy ~115 kJ/mol [1]~110 kJ/mol [1]
Preferred Dihedral Angles

(

-minimum) [2]

(Helical region) [5]
Secondary Structure Propensity

-turns, localized kinks

-turns,

-helices,

-helices [3]
Conformational Flexibility Extremely low (Frozen)Low (Slight puckering oscillation)
Primary Application Probing highly specific spatial tolerancesStabilizing helical motifs and stapled peptides

Experimental Protocols: Self-Validating Conformational Analysis

To ensure scientific integrity when developing peptidomimetics with Ac3c or Ac4c, researchers must employ a self-validating system that cross-references empirical spectroscopic data with theoretical quantum mechanical modeling.

Protocol: Synthesis and 3D Structural Validation

Step 1: Peptide Synthesis via Fmoc-SPPS

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Coupling of Constrained Amino Acids: Due to the steric hindrance of the

    
    -tetrasubstituted carbons in Ac3c/Ac4c, standard coupling reagents (e.g., HBTU) are often insufficient. Use highly reactive coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt and N,N-diisopropylethylamine (DIPEA). Extend coupling times to 3–4 hours or perform double couplings at 
    
    
    
    C.
  • Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

Step 2: 2D NMR Spectroscopy (Empirical Restraints)

  • Dissolve the purified peptide in an appropriate solvent (e.g., CD3OH or H2O/D2O 90:10) at a concentration of 2–5 mM.

  • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY spectra at 298 K with mixing times of 150–300 ms.

  • Extract interproton distance restraints based on NOE cross-peak volumes. The rigid nature of Ac3c/Ac4c will yield distinct, intense sequential

    
     NOEs indicative of turn or helical formations.
    

Step 3: Density Functional Theory (Theoretical Optimization)

  • Generate an initial 3D structure of the peptide using molecular modeling software.

  • Perform a stochastic conformational search to identify low-energy conformers.

  • Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level of theory, applying an implicit solvation model (e.g., PCM) to mimic the NMR solvent environment [4].

Step 4: Data Integration (Cross-Validation)

  • Superimpose the theoretical DFT energy minima with the empirical distance restraints derived from the NOESY spectra.

  • A valid structural model is confirmed only when the DFT-optimized dihedral angles satisfy >95% of the NMR-derived NOE distance restraints without severe violations (>0.5 Å).

Workflow spps 1. Fmoc-SPPS Synthesis (Incorporate Ac3c/Ac4c) nmr 2. 2D NMR Spectroscopy (NOESY/ROESY Restraints) spps->nmr dft 3. DFT Calculations (Gas/Solvent Phase) spps->dft integrate 4. Data Integration (Structure Refinement) nmr->integrate dft->integrate model 5. 3D Pharmacophore Model Validation integrate->model

Experimental workflow for synthesizing and validating conformationally constrained peptides.

Conclusion

The choice between cyclobutane and cyclopropane amino acids hinges on the specific geometric requirements of the target receptor. Ac3c offers unparalleled rigidity, forcing the backbone into tight


-turns due to extreme angle and torsional strain. In contrast, the puckered geometry of Ac4c provides a slightly wider conformational basin, making it the superior choice for stabilizing extended secondary structures like 

-turns and helices. By rigorously applying coupled NMR and DFT methodologies, drug development professionals can leverage these alicyclic constraints to systematically eliminate entropic penalties and optimize peptide therapeutics.

References

  • 2.11 Conformations of Cycloalkanes Pressbooks[Link]

  • NCAD, a database integrating the intrinsic conformational preferences of non-coded amino acids National Center for Biotechnology Information (PMC)[Link]

  • Neutral Peptides in the Gas Phase: Conformation and Aggregation Issues ACS Publications[Link]

  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design National Center for Biotechnology Information (PMC)[Link]

Comparative

Structural Efficacy of Cyclobutane Amino Acid Derivatives: A Crystallographic Comparison Guide

Executive Summary: The Case for Conformational Restriction In the design of peptidomimetics, the "lock-and-key" hypothesis remains paramount. Linear peptides, while synthetically accessible, suffer from high entropic pen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Restriction

In the design of peptidomimetics, the "lock-and-key" hypothesis remains paramount. Linear peptides, while synthetically accessible, suffer from high entropic penalties upon receptor binding due to their inherent flexibility. Cyclobutane Amino Acids (CBAs), specifically 1-aminocyclobutanecarboxylic acid (Ac


c) and its derivatives, offer a critical middle ground between the extreme strain of cyclopropanes and the flexibility of cyclopentanes.

This guide provides an evidence-based comparison of CBAs against linear and other cyclic alternatives, grounded in X-ray crystallographic data. It details the structural parameters that define their utility as


-turn promoters and helix nucleators.

Comparative Analysis: Structural Performance

Thermodynamic & Geometric Stability

The efficacy of a conformational lock is defined by its ability to restrict the backbone torsion angles (


) to bioactive regions of the Ramachandran plot without introducing destabilizing strain.
FeatureLinear Amino Acids (e.g., Ala, Gly)Cyclopropane (Ac

c)
Cyclobutane (Ac

c)
Cyclopentane (Ac

c)
Conformational Freedom High (High entropic penalty)Rigid (Planar)Restricted (Puckered) Moderate (Envelope)
Ring Strain N/A~115 kJ/mol~110 kJ/mol ~26 kJ/mol
Backbone Geometry VariableFlat, rigid turnOrthogonal

-turn mimic
Flexible turn
Ring Planarity N/AObligate PlanarButterfly Pucker (~20-30°) Envelope/Twist

Angle
~110° (Tetrahedral)Expanded (>115°)Expanded (~112-114°) ~110-111°

Expert Insight: While Ac


c is often cited for maximum rigidity, its extreme ring strain often distorts the peptide backbone too severely for standard helices. Ac

c provides a "sweet spot"—the ring pucker allows for slight induced-fit adjustments while maintaining a strong preference for

-helical or

-turn structures.
Stereochemical Control: Cis vs. Trans Architectures

In 2,4- or 3-substituted cyclobutanes, the stereochemistry dictates the vector projection of side chains.

  • Cis-isomers: Often mimic folded secondary structures (hairpins). The functional groups project to the same face, creating a hydrophobic/hydrophilic facial amphiphilicity.

  • Trans-isomers: Force an extended backbone conformation, useful for mimicking

    
    -strands or separating functional domains.
    

Visualizing the Selection Logic

The following diagram outlines the decision process for selecting a cyclobutane scaffold based on the desired structural outcome.

CBA_Selection_Logic Start Target Structural Motif Turn Beta-Turn / 3-10 Helix Start->Turn Strand Extended / Beta-Strand Start->Strand Ac4c Unsubstituted Ac4c (C-alpha tetrasubstituted) Turn->Ac4c Backbone constraint only Subst Substituted Cyclobutane (Beta-amino acids) Turn->Subst Side-chain orientation needed Trans Trans-Isomer (Linear Projection) Strand->Trans Result1 Result: Type III Beta-Turn (Strong Nucleator) Ac4c->Result1 Cis Cis-Isomer (Facial Amphiphilicity) Subst->Cis Groups on same face Subst->Trans Groups on opposite face Result2 Result: Beta-Hairpin Mimic Cis->Result2 Result3 Result: Extended Sheet Mimic Trans->Result3

Figure 1: Decision matrix for selecting cyclobutane derivatives based on target pharmacophore geometry.

X-ray Crystallography Data Deep Dive

The validation of these derivatives relies heavily on high-resolution X-ray diffraction. Below are the critical parameters derived from crystal structures of Ac


c-containing peptides.
Key Structural Parameters

Unlike the ideal tetrahedral angle (109.5°), the internal ring angles of cyclobutane are compressed (~88-90°). Crucially, this compression forces an expansion of the exocyclic angles to relieve steric strain.

ParameterValue Range (Observed)Significance
Ring C-C-C Angle 88.0° – 89.5°Indicates significant angle strain (Baeyer strain).
Exocyclic

111° – 114° Critical Finding: This expansion flattens the backbone locally, favoring helical entry.
Ring Pucker Angle (

)
20° – 35°The ring is rarely planar. It adopts a "butterfly" conformation.[1]
C-C Bond Length (Ring) 1.55 – 1.57 ÅLonger than typical alkane C-C (1.54 Å) due to repulsive overlap.
Handling Disorder in Refinement

A common pitfall in refining Ac


c structures is ring disorder. The "butterfly" pucker can flip between two equilibrium states in the crystal lattice.
  • Symptom: Elongated thermal ellipsoids for

    
     and 
    
    
    
    atoms.
  • Solution: Model the ring as a two-site disordered system (e.g., PART A / PART B in SHELX) with occupancy refinement. Failure to do this results in artificially planar rings and incorrect bond lengths.

Experimental Protocol: Crystallization & Structure Determination

Crystallizing small zwitterionic peptides containing cyclobutane is challenging due to high solubility in water and poor solubility in organics.

Workflow: From Synthesis to CIF

Crystallography_Workflow Synth Synthesis (Bucherer-Bergs or [2+2] Cycloaddition) Purify Purification (RP-HPLC, >98% Purity) Synth->Purify Method Crystallization Method Selection Purify->Method Vapor Vapor Diffusion (Sitting Drop) Method->Vapor Hydrophobic Derivatives Evap Slow Evaporation (MeOH/EtOAc) Method->Evap Zwitterionic Species Diffraction X-ray Diffraction (Low Temp 100K) Vapor->Diffraction Evap->Diffraction Process Data Reduction (Integration/Scaling) Diffraction->Process Refine Refinement (Check for Pucker Disorder) Process->Refine

Figure 2: Optimized workflow for obtaining high-quality crystal structures of cyclobutane derivatives.

Detailed Protocol Steps
  • Preparation: Dissolve the derivative (20 mg) in a minimum volume of Methanol/Water (9:1) if zwitterionic, or Ethyl Acetate/Hexane if fully protected.

  • Seeding: Cyclobutane derivatives often form supersaturated solutions. Seeding with a micro-crystal from a crude batch is highly recommended to induce nucleation.

  • Data Collection: Collect data at 100 K . Room temperature collection exacerbates the ring pucker flipping motion, leading to unresolvable disorder.

  • Validation: Use CheckCIF to verify the geometry. Be prepared to defend "B-level alerts" regarding bond angles; cite the ring strain as the physical cause, not a refinement error.

References

  • Conformational Characterization of Ac4c: Santini, A., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. Link

  • Ring Pucker Dynamics: Dunitz, J. D., & Schomaker, V. (1952).[2] "The Molecular Structure of Cyclobutane." The Journal of Chemical Physics. Link

  • Cis/Trans Stereochemistry: Gorlova, A., et al. (2011). "Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids." Journal of Organic Chemistry. Link

  • Peptidomimetic Comparison: De Marco, R., et al. (2016). "Cyclic Amino Acids: A Look into the Future of Peptide Engineering." Current Medicinal Chemistry. Link

  • Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC). "Conformations of Rings: Teaching Database." Link

Sources

Validation

Bioisosteric Comparison Guide: L-Leucine vs. 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

In modern drug discovery, relying exclusively on natural amino acids often introduces pharmacokinetic liabilities, including rapid proteolysis and poor passive membrane permeability due to their zwitterionic nature. As a...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, relying exclusively on natural amino acids often introduces pharmacokinetic liabilities, including rapid proteolysis and poor passive membrane permeability due to their zwitterionic nature. As a Senior Application Scientist, I frequently guide medicinal chemistry teams in replacing these natural substrates with advanced, conformationally restricted peptidomimetics.

This guide objectively compares the natural amino acid L-Leucine with its synthetic bioisostere, 1-(1-Aminocyclobutyl)-3-methylbutan-1-one . By analyzing the structural logic, physicochemical shifts, and experimental validation methods, we will explore how this specific alpha-amino ketone acts as a powerful building block in targeted drug design.

Structural Rationale: The "Isobutyl Shift" and Conformational Locking

To understand the bioisosteric relationship between these two molecules, we must analyze their connectivity.

In natural L-Leucine , the hydrophobic isobutyl side chain is directly attached to a flexible, chiral alpha-carbon, which is flanked by a zwitterionic amino-carboxylic acid axis. In 1-(1-Aminocyclobutyl)-3-methylbutan-1-one , we observe a brilliant structural rearrangement designed to optimize target engagement:

  • Spiro-Cyclobutane Alpha-Core : The flexible alpha-carbon is replaced by a puckered cyclobutane ring. The strategic replacement of a flexible moiety with a cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3), a parameter strongly correlated with clinical success and improved metabolic stability[1].

  • Electrophilic Ketone Isostere : The carboxylic acid is replaced by a ketone. Nonclassical bioisosteres of alpha-amino acids are widely employed to bypass the pharmacokinetic limitations of zwitterionic compounds, transitioning the molecule from a simple substrate to a potential transition-state inhibitor[2].

  • The Isobutyl Shift : The isobutyl group is moved from the alpha-carbon to the C-terminal side of the ketone (forming an isovaleryl group). This allows the hydrophobic moiety to probe the S1' pocket of a target protease while the ketone acts as an electrophilic warhead.

StructuralLogic cluster_0 L-Leucine (Natural) cluster_1 1-(1-Aminocyclobutyl)-3-methylbutan-1-one L1 Alpha-Carbon (Flexible, Chiral) L2 Carboxylic Acid (Zwitterionic) L1->L2 Peptide Bond Formation L3 Isobutyl Side Chain (Hydrophobic) L1->L3 A1 Spiro-Cyclobutane (Rigid, Achiral) A2 Ketone Carbonyl (Electrophilic) A1->A2 Non-cleavable Isostere A3 Isovaleryl Group (Shifted Hydrophobe) A2->A3

Fig 1. Structural mapping of natural Leucine versus its cyclobutyl ketone bioisostere.

Physicochemical Profiling

The introduction of saturated monocyclic structures like cyclobutane is expected to improve pharmacokinetics by breaking planarity and increasing lipophilicity. The table below summarizes the quantitative shifts in physicochemical properties when moving from the natural amino acid to the synthetic bioisostere.

PropertyL-Leucine1-(1-Aminocyclobutyl)-3-methylbutan-1-oneImpact on Drug Design
Molecular Weight 131.17 g/mol 155.24 g/mol Remains well within Lipinski's Rule of 5 limits.
Fsp3 (sp3 Carbons) 0.83 (5/6 carbons)0.89 (8/9 carbons)Enhanced 3D character; correlates with lower off-target toxicity.
TPSA 63.3 Ų43.1 ŲReduced polar surface area significantly improves passive membrane permeability.
Physiological State Zwitterionic (+/-)Cationic Amine (+)Elimination of the carboxylate removes the zwitterion liability, aiding cellular penetration.
Metabolic Liability High (Transamination)Low (Sterically Blocked)The spiro-cyclobutane blocks alpha-deprotonation and racemization.

Experimental Validation Protocols

To objectively validate the performance of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one as a superior peptidomimetic building block, we employ two self-validating experimental systems: an in vitro metabolic stability assay and a FRET-based protease inhibition assay.

Protocol A: Liver Microsomal Stability Assay (In Vitro Metabolism)

This protocol quantifies the resistance of the cyclobutyl bioisostere to CYP450-mediated oxidative metabolism.

  • Equilibration : Dilute the test compound to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Combine with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium, preventing kinetic lag and ensuring accurate initial velocity measurements.

  • Reaction Initiation : Add NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for cytochrome P450 enzymes. Withholding it until this step strictly controls the exact start time (t=0) of the metabolic reaction.

  • Time-Course Sampling & Quenching : At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins to yield a clean supernatant for LC-MS injection.

  • Quantification : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life (t1/2).

AssayWorkflow N1 Step 1 Incubate with HLM (37°C, pH 7.4) N2 Step 2 Add NADPH (Initiate CYP450) N1->N2 N3 Step 3 Time-course Sampling (0-60 min) N2->N3 N4 Step 4 Acetonitrile Quench (Precipitate Protein) N3->N4 N5 Step 5 LC-MS/MS Analysis (Calculate t1/2) N4->N5

Fig 2. Step-by-step workflow for the Liver Microsomal Stability Assay (LC-MS/MS).

Protocol B: FRET-Based Protease Inhibition Assay

Because the bioisostere features an electrophilic ketone, it is designed to act as a reversible covalent inhibitor. This protocol validates its target engagement.

  • Enzyme Preparation : Dilute the target protease (e.g., Cathepsin L) in assay buffer (50 mM MES, pH 5.5) containing 5 mM DTT.

    • Causality: DTT is a reducing agent that maintains the active site cysteine in a nucleophilic state, which is strictly required for the enzyme to attack the electrophilic ketone of the bioisostere.

  • Inhibitor Incubation : Add serial dilutions of the cyclobutyl ketone bioisostere (10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

    • Causality: Alpha-amino ketones act as reversible covalent inhibitors. The 30-minute pre-incubation provides sufficient time for the ketone carbonyl to form a stable hemithioketal intermediate with the enzyme's catalytic cysteine, ensuring thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition : Introduce the fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) at its predetermined Km concentration.

    • Causality: Using the substrate precisely at its Km balances the assay's sensitivity to competitive inhibition while maintaining a robust, measurable signal-to-noise ratio.

  • Kinetic Readout : Monitor fluorescence continuously for 20 minutes (Ex 380 nm / Em 460 nm) to calculate the initial velocity (V0) and derive the IC50.

References

1.[1] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. BenchChem. 1 2.[2] Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed (NIH). 2 3. Bioisosteres. TCI AMERICA.

Sources

Comparative

Validating Enantiomeric Purity of Cyclobutane Amine Intermediates: A Comparative Guide

Introduction Cyclobutane amines are increasingly recognized as privileged, -rich scaffolds in modern drug discovery due to their rigid conformation and favorable pharmacokinetic profiles. However, validating the enantiom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutane amines are increasingly recognized as privileged,


-rich scaffolds in modern drug discovery due to their rigid conformation and favorable pharmacokinetic profiles. However, validating the enantiomeric excess (ee) of these intermediates presents significant analytical hurdles. As a Senior Application Scientist, I frequently encounter three primary challenges with these molecules: their high basicity (which leads to peak tailing on silica-based columns), their frequent lack of a native UV chromophore, and the need to analyze them directly from complex crude reaction matrices.

This guide objectively compares the three leading analytical methodologies—Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Nuclear Magnetic Resonance (NMR) spectroscopy—and provides a self-validating protocol for accurate ee determination.

Comparative Analysis of Validation Methodologies
Chiral Supercritical Fluid Chromatography (SFC)

SFC has largely supplanted HPLC as the first-line technique for chiral amine analysis, particularly in high-throughput environments 1[1]. By utilizing supercritical


 modified with polar co-solvents (e.g., methanol or isopropanol), SFC offers high solute diffusivity and low mobile phase viscosity 2[2].
  • The Causality of Performance: The low viscosity of supercritical

    
     allows for flow rates 3–5 times faster than HPLC without exceeding system pressure limits, drastically reducing run times[2]. For basic cyclobutane amines, the addition of basic modifiers (like 0.1% diethylamine) to the co-solvent is critical. The modifier dynamically coats free, acidic silanols on the stationary phase, suppressing secondary acid-base interactions that would otherwise cause severe peak streaking and inaccurate integration.
    
Chiral High-Performance Liquid Chromatography (HPLC)

While slower than SFC, Chiral HPLC remains the gold standard for regulatory Quality Control (QC) and for highly polar intermediates that exhibit poor solubility in supercritical


[1].
  • The Causality of Performance: HPLC excels when analyzing derivatized cyclobutane amines that require strong aqueous/organic gradients. Because aliphatic cyclobutane amines lack aromatic rings, direct UV detection is nearly impossible at standard wavelengths. Pre-column derivatization (e.g., using Fmoc-Cl or benzoyl chloride) is required to introduce a chromophore. Causally, this derivatization also introduces

    
    -electrons, which significantly enhances chiral recognition via 
    
    
    
    stacking interactions with polysaccharide-based Chiral Stationary Phases (CSPs).
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

When chromatographic separation is bottlenecked by severe matrix interferences, Chiral NMR offers a powerful, non-destructive alternative 3[3]. Using Chiral Solvating Agents (CSAs) or exploiting Self-Induced Diastereomeric Anisochronism (SIDA), enantiomeric ratios can be measured directly from crude mixtures 4[4].

  • The Causality of Performance: In SIDA, the enantiomers form transient homochiral and heterochiral dimers in solution. Under fast exchange conditions on the NMR timescale, these transient diastereomeric dimers exhibit distinct chemical shifts (

    
    ). This allows for the direct integration of the split signals to determine ee% without the need for physical separation or isolation[4].
    
Quantitative Performance Comparison
Performance MetricChiral SFCChiral HPLCChiral NMR (CSA/SIDA)
Typical Run Time 2 – 5 minutes15 – 30 minutes5 – 10 minutes (per scan)
Resolution (

)
High (

> 2.0 typical)
Very High (

> 2.5 typical)
Moderate (Dependent on

)
Limit of Detection (LOD) ~0.1% ee (with UV/MS)~0.05% ee (with UV)~1-2% ee
Sample Matrix Tolerance Requires purified/filtered sampleRequires purified/filtered sampleExcellent (Direct crude analysis)
Solvent Consumption Low (Mostly recyclable

)
High (Organic solvents)Very Low (Deuterated solvents)
Chromophore Required? Yes (for UV detection)Yes (for UV detection)No
Method Selection Workflow

Workflow Start Cyclobutane Amine Enantiomeric Purity Validation Chrom Does the amine possess a native UV chromophore? Start->Chrom Deriv Pre-column Derivatization (e.g., Benzoylation) Chrom->Deriv No Matrix Is the sample a crude reaction mixture? Chrom->Matrix Yes Deriv->Matrix NMR Chiral NMR (CSA/SIDA) Direct crude analysis Matrix->NMR Yes Throughput High-throughput screening required? Matrix->Throughput No SFC Chiral SFC Fast, green, high resolution Throughput->SFC Yes HPLC Chiral HPLC Standard QC, high polarity tolerance Throughput->HPLC No

Method selection workflow for validating cyclobutane amine enantiomeric purity.

Self-Validating Experimental Protocol: Derivatization and Chiral SFC Analysis

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following workflow describes the derivatization of a non-UV-active cyclobutane amine and its subsequent SFC analysis. The mandatory inclusion of a racemic control step proves the system's resolving power before any quantitative claims are made.

Phase 1: Pre-Column Derivatization (Benzoylation)

Rationale: Converts the transparent aliphatic amine into a UV-active benzamide, drastically lowering the LOD and providing


-electrons to interact with the aromatic rings of the polysaccharide-based CSP.
  • Reaction Setup: Dissolve 5 mg of the cyclobutane amine in 1 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated in the next step. This drives the reaction forward while preventing acid-catalyzed degradation or ring-opening of the strained cyclobutane ring.

  • Derivatization: Add 1.2 equivalents of benzoyl chloride dropwise at 0 °C. Stir for 30 minutes.

  • Quench and Extract: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and evaporate under reduced pressure. Re-dissolve the residue in HPLC-grade methanol to a final concentration of 1 mg/mL.
Phase 2: Chiral SFC System Suitability & Self-Validation

Rationale: Before analyzing the enantioenriched sample, the method must demonstrate baseline resolution (


) of both enantiomers to prove that the integration will be mathematically accurate.
  • Column Selection: Install a polysaccharide-derived column (e.g., Chiralpak AD-H or IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Use supercritical

    
     as Mobile Phase A. Use Methanol containing 0.1% v/v Diethylamine (DEA) as Mobile Phase B.
    
    • Causality: The DEA additive is strictly required to dynamically coat free silanols on the silica support, preventing the basic amide/amine from tailing and ensuring sharp, symmetrical peaks.

  • Method Parameters: Flow rate: 3.0 mL/min; Backpressure: 120 bar; Temperature: 40 °C; Isocratic gradient: 80% A / 20% B; UV Detection: 254 nm.

  • Self-Validation Injection (Racemate): Inject 5 µL of a racemic standard of the derivatized cyclobutane amine.

    • Acceptance Criteria: The chromatogram must show two peaks with an area ratio of 50:50 (±1%) and a resolution (

      
      ) 
      
      
      
      1.5. If
      
      
      , the method is invalid
      and the co-solvent ratio or CSP must be optimized before proceeding.
  • Sample Injection: Once the system is validated, inject 5 µL of the enantioenriched sample. Calculate the ee% using the formula:

    
    
    
References
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFN3DTAuL8tK7k18PbMuuyNgg4jJbvwyjMgPLnaGpIK22mC_aGsijKAVl7JEcT_erzR9mQjxRs9l5PBxbW7HQiqoZA7wxMDkDsdDEoOpThj-bsun6YLPq6rHjHPwUZPVnnHLL7MSXKZHofFwxpc2mNwXKHgrZk2JNk-vkMwqXh]
  • Source: PMC (National Institutes of Health)
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification Source: ResearchGate URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLXXgLfNTH76JBqUjwdO-h73svK43zToew5yFV0KXdMRCyvSygEzpLAF9bORHwMhaYfUp4i3_ckYjvUajZRkl4GCvvMs5In2QSC5nIen0JbnM-lqLB0Is2ymtonN1VONwkYnj60ENGEOqogYtsNCws1SldnKKtfgMHnHyi1Ac16AZwOXExfgulHWGAqwo7SION-EO-Txgm_T8PRF6y7Xvj6qfGTN3h-jTHgpQ5Gy-Vh6Dx8J2Sz0-TcxilowIFKzAldduHVBeR]
  • Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development Source: MDPI (Molecules) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0SOeLRu1WKuEOburMT5403cvz2h5Vvv084jIWnMApVCbsJ0MNt6I21X7sqXFX2IJKtLYObCDHzP40W9TOYvXodUYnbtZ5UDOKaEbmYaMdMl4fVrzIS38ZYL0PZBuhjh1bQ==]

Sources

Validation

An In-Depth Technical Guide to IR Spectroscopic Characterization of Aminocyclobutyl Ketones: ATR vs. Transmission FTIR

As a Senior Application Scientist navigating the complexities of drug development, selecting the correct analytical modality is as critical as the synthesis itself. Aminocyclobutyl ketones are highly valuable, conformati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development, selecting the correct analytical modality is as critical as the synthesis itself. Aminocyclobutyl ketones are highly valuable, conformationally restricted pharmacophores used extensively in medicinal chemistry. However, their unique structural constraints produce distinct infrared (IR) spectroscopic signatures that require careful methodological consideration to accurately characterize.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr Pellet) for the analysis of aminocyclobutyl ketones, providing the mechanistic causality behind spectral shifts and self-validating experimental protocols to ensure absolute data integrity.

The Mechanistic Spectroscopic Signatures

To accurately identify an aminocyclobutyl ketone, one must understand how its molecular geometry dictates its vibrational frequencies. The molecule contains two primary IR-active functional groups that serve as diagnostic markers:

  • The Strained Carbonyl (C=O) Stretch: In standard acyclic or six-membered cyclic ketones (like cyclohexanone), the C=O stretching frequency typically appears around 1715 cm⁻¹[1]. However, reducing the ring size to a four-membered cyclobutane ring introduces significant angle strain. This strain increases the s-character of the carbon atom in the C=O bond, thereby increasing the bond's force constant. Consequently, the cyclobutanone C=O stretch is shifted significantly higher, absorbing sharply at 1780–1785 cm⁻¹ [2].

  • The Amine (N-H) Stretch: Primary and secondary amines exhibit N-H stretching vibrations in the 3300–3500 cm⁻¹ region.

The Analytical Challenge: The critical N-H stretching region (3300–3500 cm⁻¹) is highly susceptible to interference from O-H stretching caused by ambient moisture. If sample preparation introduces water, the broad O-H band will completely mask the N-H signature, leading to false negatives for the amine group.

Product Modality Comparison: ATR vs. KBr Transmission

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the sampling geometry, penetration depth, and quantitative reliability of the resulting spectra[3].

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating a few micrometers into the sample surface[4]. It is the gold standard for high-throughput screening because it requires zero sample preparation. However, the depth of penetration (


) is directly proportional to the wavelength of the IR light. This means lower wavenumber bands (e.g., C-N stretches at ~1100 cm⁻¹) will appear artificially more intense than higher wavenumber bands (e.g., the C=O stretch at 1785 cm⁻¹) compared to a standard transmission spectrum[5].
Transmission FTIR (KBr Pellet)

Transmission FTIR passes the IR beam entirely through a bulk sample dispersed in a transparent KBr matrix. It strictly adheres to the Beer-Lambert law, making it superior for quantitative accuracy and the detection of trace impurities[6]. The primary drawback is the hygroscopic nature of KBr; improper preparation will introduce water that masks the aminocyclobutyl N-H bands.

Quantitative Performance Summary
ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)Causality / Impact on Aminocyclobutyl Ketones
Sample Prep Time < 1 minute10–15 minutesATR accelerates high-throughput screening of intermediate libraries.
N-H Band Resolution ExcellentHighly VariableKBr absorbs moisture easily; without vacuum pressing, H₂O masks the 3300 cm⁻¹ N-H band.
C=O Band Intensity Moderate (Requires Correction)High (True Bulk Absorbance)ATR evanescent wave penetration is shallower at 1785 cm⁻¹, reducing relative peak intensity[5].
Trace Impurity Detection Low (Surface limited)High (Longer effective pathlength)KBr is superior for detecting residual starting materials in final API batches[6].
Quantitative Accuracy Semi-quantitativeHighly quantitativeTransmission strictly follows Beer-Lambert law; ATR depends on crystal contact pressure[3].

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to sample analysis if the validation criteria fail.

Protocol A: High-Throughput ATR-FTIR Analysis

Objective: Rapid structural confirmation of the 1785 cm⁻¹ C=O shift.

  • Crystal Cleaning: Wipe the diamond ATR crystal with isopropyl alcohol (IPA) using a lint-free wipe. Allow to evaporate completely.

  • Validation (Background Scan): Collect a background spectrum (air). Self-Validation Check: Ensure the baseline is flat and the energy throughput is >95%. Any peaks in the 1700-1800 cm⁻¹ region indicate residual contamination.

  • Sample Application: Place ~1-2 mg of the solid aminocyclobutyl ketone directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform optical contact, which is mandatory because the evanescent wave only penetrates 1-2 µm into the sample[4].

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply an ATR Correction Algorithm in the spectrometer software. Causality: This normalizes the wavelength-dependent penetration depth, allowing the 1785 cm⁻¹ C=O peak to be accurately compared against historical transmission libraries[5].

Protocol B: High-Fidelity KBr Pellet Transmission Analysis

Objective: Trace impurity detection and high-resolution N-H band analysis.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Keep in a desiccator.

  • Grinding: In an agate mortar, gently mix 1 mg of the aminocyclobutyl ketone with 100 mg of the dried KBr. Causality: Grinding reduces particle size below the wavelength of IR light, preventing baseline scattering (the Christiansen effect).

  • Pressing: Transfer the powder to a 13 mm pellet die. Connect the die to a vacuum pump for 2 minutes before applying pressure.

  • Validation (Moisture Check): Apply 10 tons of pressure for 1 minute under vacuum. Self-Validation Check: Run a blank KBr pellet first. If a broad band appears at 3400 cm⁻¹, your KBr is wet. Discard and re-dry. You cannot analyze an aminocyclobutyl ketone with wet KBr, as it will mask the amine signature.

  • Data Acquisition: Place the translucent pellet in the transmission holder and scan. The resulting spectrum will yield perfectly resolved N-H (~3300 cm⁻¹) and strained C=O (~1785 cm⁻¹) stretches.

Analytical Decision Workflow

Use the following logic matrix to determine the appropriate spectroscopic modality based on your immediate drug development requirements.

IR_Workflow Start Aminocyclobutyl Ketone Sample Analysis Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR Modality (Surface/Rapid) Decision->ATR High Throughput KBr Transmission KBr (Bulk/Trace) Decision->KBr Trace Impurities ATR_Prep Direct Crystal Application (No Prep) ATR->ATR_Prep KBr_Prep Vacuum Pressing (Moisture Removal) KBr->KBr_Prep ATR_Corr Apply ATR Correction Algorithm ATR_Prep->ATR_Corr Corrects depth of penetration Analyze Spectral Confirmation: C=O (~1785 cm⁻¹) N-H (~3300 cm⁻¹) KBr_Prep->Analyze Avoids H₂O masking N-H band ATR_Corr->Analyze

Decision matrix for selecting IR modalities for aminocyclobutyl ketone characterization.

References

  • Title: 19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition Source: OpenStax adaptation 1 - NC State University Libraries URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL: [Link]

  • Title: How to Choose Between ATR and Transmission FTIR Source: WordPress (Materials Testing Insights) URL: [Link]

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Press URL: [Link]

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL: [Link]

Sources

Comparative

Engineering Conformational Rigidity: A Potency Comparison of Cyclobutane-Containing Peptide Inhibitors

As peptide therapeutics evolve, overcoming their inherent limitations—namely, proteolytic instability and conformational flexibility—remains a central challenge in drug development. The incorporation of cyclobutane analo...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, overcoming their inherent limitations—namely, proteolytic instability and conformational flexibility—remains a central challenge in drug development. The incorporation of cyclobutane analogs, such as 1-amino-1-cyclobutanecarboxylic acid (AC4C) and cyclic


-amino acids (c

AA), has emerged as a highly effective strategy to lock peptides into their bioactive conformations.

As a Senior Application Scientist, I have compiled this technical guide to objectively compare the potency of cyclobutane-containing peptidomimetics against standard linear alternatives. By analyzing the thermodynamics of binding and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights needed to optimize next-generation peptide inhibitors.

Mechanistic Rationale: The Cyclobutane Advantage

The potency of a peptide inhibitor is thermodynamically governed by the Gibbs free energy of binding (


). Linear peptides suffer from a high entropic penalty (

) upon binding because they must freeze multiple freely rotating dihedral angles into a single bioactive conformation.

Introducing a cyclobutane ring restricts the


 and 

dihedral angles of the peptide backbone. This pre-organization drastically reduces the entropic cost of target engagement. Furthermore, the steric bulk of the four-membered ring physically shields adjacent peptide bonds from nucleophilic attack by proteases, dramatically extending the serum half-life of the molecule 1.

G N1 Linear Peptide (High Flexibility) N2 Cyclobutane Incorporation (e.g., cγAA, AC4C) N1->N2 N3 Conformational Restriction (Locked Bioactive Pose) N2->N3 N4 Reduced Entropic Penalty Upon Binding N3->N4 N5 Steric Shielding (Protease Evasion) N3->N5 N6 Enhanced Potency (IC50 ↓) & Serum Half-Life (t1/2 ↑) N4->N6 N5->N6

Logical flow of cyclobutane-mediated conformational restriction enhancing peptide potency.

Comparative Potency Analysis Across Target Classes

To objectively evaluate the performance of cyclobutane-containing inhibitors, we must compare their biochemical metrics across distinct enzymatic targets: viral proteases, bacterial desuccinylases, and mammalian metallocarboxypeptidases.

SARS-CoV-2 Main Protease (Mpro)

Recent in vitro selections of macrocyclic peptides revealed that incorporating a cyclic


-amino acid (c

AA) with a cyclobutane ring at the P1' position yields extraordinary potency. The inhibitor GM4 demonstrated an

of 50 nM and a

of 5.2 nM. Crucially, the planar cyclobutane ring prevents efficient hydrolysis by the protease, resulting in a remarkable serum half-life of 126 hours—orders of magnitude higher than its linear counterparts 1.
Diaminopimelate Desuccinylase (DapE)

In the pursuit of novel antibiotics,


-aminocyclobutanones have been deployed as transition-state mimetics for DapE. The strained cyclobutanone undergoes hydration in the active site, mimicking the tetrahedral intermediate of peptide bond cleavage. The most potent analog, a 4-methoxyphenylsulfonamide-D-valine derivative (Compound 3y ), achieved an 

of 23.1

M, proving that cyclobutane scaffolds can successfully target metalloenzymes via direct metal coordination 2.
Protein N-terminal Methyltransferase 1 (NTMT1)

For epigenetic targets, the peptidomimetic inhibitor GD562 utilized cyclobutane-induced structural rigidity to achieve an


 of 0.93 

M. This modification not only improved the biochemical potency but also enhanced cellular permeability and target engagement in human colorectal cancer cells compared to previous generations of linear inhibitors 3.
Quantitative Data Summary
Target EnzymeInhibitor ClassRepresentative CompoundPotencySerum Half-Life (

)
Key Structural Feature
SARS-CoV-2 Mpro c

AA Macrocyclic Peptide
GM4

= 50 nM,

= 5.2 nM
126 hPlanar cyclobutane at P1' position
NTMT1 PeptidomimeticGD562

= 0.93

M
N/ACyclobutane-induced steric shielding
Metallocarboxypeptidase B Cyclobutane-containing peptideCompound 3


1-10

M
N/AFree carboxylate, electrostatic binding
DapE (Bacterial)

-aminocyclobutanone
Compound 3y

= 23.1

M
N/ATransition-state mimicry via hydrate

Experimental Workflows & Self-Validating Protocols

Working with sterically hindered building blocks like Fmoc-AC4C-OH requires highly optimized synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow S1 Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) S2 Cleavage & Global Deprotection (TFA/Scavengers) S1->S2 S3 RP-HPLC Purification (>95% Purity) S2->S3 S4 SPR Binding Assay (Determine Kd) S3->S4 S5 FRET-Based Enzymatic Assay (Determine IC50) S3->S5 S6 Serum Stability Assay (LC-MS/MS t1/2) S3->S6

End-to-end workflow for the synthesis and biophysical validation of cyclobutane-containing peptides.

Protocol 1: Sterically Hindered Solid-Phase Peptide Synthesis (SPPS)

The quaternary


-carbon of cyclobutane amino acids (e.g., Fmoc-AC4C-OH) creates immense steric bulk, severely hindering nucleophilic attack by the incoming amine . Standard carbodiimide chemistry (DIC/Oxyma) is often insufficient.
  • Resin Preparation: Swell low-loading Rink Amide AM resin (0.3 mmol/g) in DMF for 30 minutes. Causality: Low loading minimizes inter-chain aggregation, which is exacerbated when synthesizing rigid, constrained sequences.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Coupling the Cyclobutane Analog: Pre-activate 4.0 equivalents of Fmoc-AC4C-OH with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF for 2 minutes. Add to resin and agitate for 2 hours at 50°C. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the high activation energy barrier imposed by the cyclobutane ring.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. If blue (indicating unreacted amines), repeat step 3 before proceeding. A double-coupling strategy is mandatory for the residue immediately following the cyclobutane analog.

  • Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Causality: TIPS acts as a carbocation scavenger to prevent the re-alkylation of sensitive side chains during global deprotection.

Protocol 2: Surface Plasmon Resonance (SPR) for Determination

To validate the thermodynamic advantage of the synthesized inhibitor, binding affinity must be measured orthogonally to enzymatic inhibition.

  • Surface Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate flow cells with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Dilute the target protease in sodium acetate buffer at a pH 0.5 units below the protein's isoelectric point (pI). Causality: This ensures the protein is positively charged, allowing electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amide bond formation.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the cyclobutane peptide at varying concentrations (e.g., 1 nM to 100 nM) at a flow rate of 30

    
    L/min. Causality: Multi-cycle kinetics, rather than single-cycle, allow for complete dissociation and regeneration between injections, ensuring accurate 
    
    
    
    determination for high-affinity rigid binders.
  • Self-Validation System:

    • Negative Control: Inject a scrambled version of the peptide. If the scrambled peptide yields a Response Unit (RU) > 5% of the target analyte, the ethanolamine blocking step failed (indicating non-specific binding), and the chip must be discarded.

    • Positive Control: Inject a known reference inhibitor (e.g., Nirmatrelvir for Mpro) to confirm that the immobilized protein retains its native, active conformation.

Conclusion

The strategic integration of cyclobutane analogs into peptide backbones represents a paradigm shift in peptidomimetic drug design. By enforcing conformational rigidity, these analogs lower the entropic penalty of target binding while simultaneously conferring profound resistance to proteolytic degradation. As demonstrated across viral, bacterial, and mammalian targets, transitioning from linear peptides to cyclobutane-constrained macrocycles consistently yields nanomolar to low-micromolar potencies, paving the way for the next generation of highly stable peptide therapeutics.

References

  • In vitro selection of macrocyclic peptide inhibitors containing cyclic 2,4-amino acids targeting the SARS-CoV-2 main protease ScienceOpen / Nature Communic
  • Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics MDPI Pharmaceuticals
  • Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1 ResearchG
  • CAS 885951-77-9 (Fmoc-AC4C-OH) - Structural Rigidity in Peptide Synthesis BOC Sciences

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

Operational & Safety Protocol: Handling 1-(1-Aminocyclobutyl)-3-methylbutan-1-one As drug development accelerates, researchers frequently handle novel building blocks where standard safety data sheets (SDS) may lack nuan...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Protocol: Handling 1-(1-Aminocyclobutyl)-3-methylbutan-1-one

As drug development accelerates, researchers frequently handle novel building blocks where standard safety data sheets (SDS) may lack nuanced, application-specific guidance. This guide provides drug development professionals with a mechanistic understanding of the hazards associated with 1-(1-Aminocyclobutyl)-3-methylbutan-1-one, translating chemical properties into rigorous, self-validating safety and logistical protocols.

Executive Summary & Chemical Identity

Before initiating any experimental workflow, it is critical to verify the identity and baseline hazard profile of the compound. 1-(1-Aminocyclobutyl)-3-methylbutan-1-one is a synthetic amino ketone primarily utilized as an intermediate in medicinal chemistry.

PropertySpecification
Chemical Name 1-(1-Aminocyclobutyl)-3-methylbutan-1-one
CAS Number 1592968-84-7
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Physical State Solid / Powder
GHS Hazard Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]

Mechanistic Toxicology & Hazard Assessment

To build a robust safety protocol, we must understand why these hazards exist. The molecule features a primary cyclobutylamine moiety linked to an isobutyl ketone.

  • Irritation Causality (H315, H319, H335): The primary amine acts as a localized base and nucleophile. Upon contact with the physiological moisture of the skin, eyes, or respiratory tract, it raises the micro-environmental pH. This localized alkalinity can cause lipid saponification in cellular membranes, driving the acute irritation hazards[1].

  • Permeation Causality: The lipophilic isobutyl tail significantly increases the molecule's partition coefficient (LogP). When this compound is dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for in vitro assays, the solvent acts as a delivery vehicle. It bypasses the protective stratum corneum, carrying the irritating amine directly into systemic circulation. This mechanism dictates that our Personal Protective Equipment (PPE) must scale based on the solvent used, not just the powder itself[2].

Tiered Personal Protective Equipment (PPE) Matrix

According to the standards set forth in Prudent Practices in the Laboratory[3], PPE must be tailored to the specific operational state of the chemical.

Task / Exposure ScenarioEye & Face ProtectionHand Protection (Gloves)Body ProtectionRespiratory Protection
Weighing Neat Powder ANSI Z87.1 Safety GogglesStandard Nitrile (≥4 mil thickness)Flame-resistant lab coat, closed-toe shoesN95 mask or handle inside a certified fume hood
Handling in Organic Solvents (e.g., DMSO) Safety Goggles + Face ShieldDouble-gloving: Inner Nitrile, Outer Butyl RubberChemical-resistant apron over lab coatFume hood (Face velocity 80-100 fpm)

Expert Insight: Standard nitrile gloves offer excellent protection against the neat powder. However, DMSO rapidly degrades nitrile. If handling a DMSO stock solution, an outer butyl rubber glove is mandatory to prevent the solvent from driving the amino ketone through the glove matrix and into your skin.

Standard Operating Procedure (SOP): Experimental Workflow

The following is a self-validating protocol for preparing a 10 mM standard stock solution in DMSO. Every step includes a validation check to ensure the system is secure before proceeding.

  • Step 1: Environmental Validation

    • Action: Turn on the chemical fume hood and set the sash to the designated operational height.

    • Validation Check: Do not rely solely on the digital monitor. Hold a Kimwipe strip at the sash edge; it must pull steadily inward without turbulence, confirming a face velocity of 80-100 fpm.

  • Step 2: Static Dissipation

    • Action: Amino ketone powders can hold a significant static charge, leading to aerosolization during weighing. Wipe the exterior of the weighing spatula and the anti-static weighing boat with a damp, lint-free cloth before use.

    • Validation Check: Slowly bring the spatula near the powder; the powder must not "jump" or cling to the metal.

  • Step 3: Weighing & Transfer

    • Action: Weigh the required mass of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one and transfer it into a pre-tared amber glass vial (to prevent potential photo-degradation).

  • Step 4: Solvent Addition

    • Action: Add anhydrous DMSO using a calibrated positive-displacement pipette. Cap the vial securely with a PTFE-lined septum cap.

  • Step 5: Dissolution & Verification

    • Action: Vortex the sealed vial for 30 seconds.

    • Validation Check: Inspect the vial against both a light and dark background. The solution must be optically clear with no suspended particulates. If cloudy, sonicate in a water bath for 1 minute at room temperature.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate and chemically logical action is required.

  • Decontamination Causality: Because the active hazard is a basic amine, simply wiping the bench with water is insufficient. Wiping the affected area with a mild acidic solution (e.g., 0.1M HCl or aqueous citric acid) will protonate the amine. This chemical conversion transforms the lipophilic free base into a highly water-soluble, non-volatile ammonium salt, drastically reducing inhalation and dermal absorption risks during cleanup.

  • Solid Spills: Do not dry sweep. Cover the powder with damp paper towels to prevent aerosolization, scoop into a sealable container, and label as hazardous waste.

  • Disposal: Do not mix with halogenated waste unless DCM was used. Route the neutralized cleanup materials and any excess stock solutions to your facility's Halogen-Free Organic Waste stream.

Exposure Response & Decontamination Pathway

ExposureResponse Start Accidental Exposure or Spill Detected Assess Assess Exposure Type Start->Assess Skin Personnel: Skin/Eye Contact Assess->Skin Human Contact Spill Environmental: Surface Spill Assess->Spill Bench/Floor Spill Wash Flush with water for 15 minutes Skin->Wash Contain Contain spill with inert absorbent Spill->Contain Medical Seek Medical Attention Provide SDS Wash->Medical Neutralize Neutralize with mild acid (0.1M HCl) for amine Contain->Neutralize Dispose Dispose as Hazardous Organic Waste Neutralize->Dispose

Figure 1: Emergency response and decontamination pathway for amino ketone exposure.

References

  • [2] Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Source: Lab Manager | URL:[Link]

  • [3] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: NCBI Bookshelf - National Institutes of Health (NIH) | URL:[Link]

Sources

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